Ftivazide
Description
This compound is a derivative of isoniazid, used to treat tuberculosis in the Soviet Union.
Structure
3D Structure
Properties
IUPAC Name |
N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c1-20-13-8-10(2-3-12(13)18)9-16-17-14(19)11-4-6-15-7-5-11/h2-9,18H,1H3,(H,17,19)/b16-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWOBQSIXLVPDV-CXUHLZMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=NC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Ftivazide's Mechanism of Action in Mycobacterium tuberculosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ftivazide, a derivative of the frontline anti-tuberculosis drug isoniazid (INH), is a prodrug that targets the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis (Mtb). Mycolic acids are essential long-chain fatty acids that form the protective outer layer of the mycobacterial cell wall, and their inhibition leads to bacterial cell death.[1] While specific quantitative data for this compound is not extensively available in publicly accessible literature, its mechanism of action is widely understood to be analogous to that of isoniazid. This guide provides an in-depth technical overview of this mechanism, leveraging the extensive research on isoniazid as a proxy to detail the molecular interactions, enzymatic activation, and cellular consequences of this compound administration. We will delve into the core aspects of its action, from metabolic activation by the catalase-peroxidase enzyme KatG to the ultimate inhibition of the enoyl-acyl carrier protein reductase, InhA. This document also provides detailed experimental protocols and quantitative data related to isoniazid to serve as a practical resource for research and development.
Core Mechanism of Action
The tuberculocidal activity of this compound, like isoniazid, is not direct but requires a series of activation steps within the mycobacterial cell. The core mechanism can be dissected into two primary stages: metabolic activation and target enzyme inhibition.
Metabolic Activation of the Prodrug
This compound is a prodrug, meaning it is administered in an inactive form and must be metabolically converted to its active state within the Mtb cell.[1] This activation is a critical prerequisite for its antibacterial effect.
The activation pathway is initiated by the mycobacterial catalase-peroxidase enzyme, KatG.[2] In the presence of manganese ions and oxygen, KatG catalyzes the oxidation of the hydrazide moiety of the drug. This process generates a highly reactive isonicotinoyl acyl radical. This radical species is the initial active form of the drug.
Inhibition of the Enoyl-Acyl Carrier Protein Reductase (InhA)
The isonicotinoyl radical spontaneously reacts with the ubiquitous coenzyme nicotinamide adenine dinucleotide (NAD+) to form a covalent this compound-NAD adduct.[2][3] This adduct is the ultimate bioactive molecule that targets the enoyl-acyl carrier protein (ACP) reductase, known as InhA.[2][3]
InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) system of M. tuberculosis. The FAS-II system is responsible for the elongation of fatty acids, which are the precursors for mycolic acid synthesis. By inhibiting InhA, the this compound-NAD adduct effectively blocks the mycolic acid biosynthesis pathway. The disruption of mycolic acid production compromises the integrity of the mycobacterial cell wall, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.[1]
Quantitative Data
Due to the limited availability of specific quantitative data for this compound, the following tables summarize key parameters for its parent compound, isoniazid. These values provide a strong indication of the expected potency and efficacy of this compound.
In Vitro Activity of Isoniazid against Mycobacterium tuberculosis
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a drug's in vitro activity.
| Strain | MIC (µg/mL) | Reference |
| M. tuberculosis H37Rv (drug-susceptible) | 0.015 - 0.06 | [4] |
| Isoniazid-resistant clinical isolates | > 1.0 | [5] |
Table 1: Minimum Inhibitory Concentration (MIC) of Isoniazid against M. tuberculosis.
Inhibitory Potency of the Isoniazid-NAD Adduct against InhA
The half-maximal inhibitory concentration (IC50) and other kinetic parameters quantify the direct inhibitory effect on the target enzyme.
| Parameter | Value | Reference |
| IC50 | 0.35 ± 0.01 µM to 1.56 ± 0.06 µM | [6] |
| Ki | 0.75 ± 0.08 nM | [7] |
Table 2: Inhibitory Potency of Isoniazid and its Adduct against InhA.
Experimental Protocols
The following protocols are standard methods used to investigate the mechanism of action of isoniazid and can be adapted for this compound.
Determination of Minimum Inhibitory Concentration (MIC) using the Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a widely used method for determining the MIC of anti-tuberculosis compounds.
Protocol:
-
Culture Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with OADC enrichment until mid-log phase.
-
Drug Dilution: Prepare serial twofold dilutions of this compound in a 96-well microplate.
-
Inoculation: Inoculate each well with the Mtb culture, including a drug-free control well.
-
Incubation: Incubate the plate at 37°C for 5-7 days.
-
Reagent Addition: Add a freshly prepared solution of Alamar Blue and Tween 80 to each well.
-
Second Incubation: Re-incubate the plate for 24 hours.
-
Result Interpretation: A blue color indicates no bacterial growth, while a pink color indicates growth. The MIC is the lowest drug concentration that prevents the color change from blue to pink.[8]
In Vitro Assay for KatG-Mediated Activation
This assay spectrophotometrically detects the formation of the active drug radical.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing phosphate buffer, NADH, this compound, and purified KatG enzyme.
-
Incubation: Incubate the mixture at room temperature.
-
Detection: Monitor the formation of the this compound-NAD adduct by measuring the absorbance at specific wavelengths (e.g., 326 nm for the INH-NAD adduct).[9]
-
Controls: Include a reaction mixture without KatG as a negative control.
Spectrophotometric Assay for InhA Inhibition
This assay measures the enzymatic activity of InhA and its inhibition by the this compound-NAD adduct.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing buffer, NADH, purified InhA enzyme, and the substrate (e.g., 2-trans-enoyl-thioester).
-
Initiation: Initiate the reaction by adding the substrate.
-
Measurement: Monitor the oxidation of NADH by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Inhibition Assay: Pre-incubate InhA with varying concentrations of the pre-formed this compound-NAD adduct before adding the substrate.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value of the this compound-NAD adduct.[10][11]
Conclusion
This compound's mechanism of action in Mycobacterium tuberculosis is a classic example of prodrug activation leading to the inhibition of a crucial metabolic pathway. By leveraging the well-established mechanism of its parent compound, isoniazid, we can confidently infer that this compound's tuberculocidal effects stem from its KatG-mediated conversion to an active this compound-NAD adduct, which in turn inhibits InhA and disrupts mycolic acid synthesis. The provided quantitative data for isoniazid and the detailed experimental protocols offer a solid foundation for researchers and drug developers working on this compound and other novel anti-tuberculosis agents targeting this pathway. Further research to determine the specific kinetic parameters and in vivo efficacy of this compound will be crucial for its continued development and potential clinical application.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Treating tuberculosis with high doses of anti-TB drugs: mechanisms and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro-in vivo activity relationship of substituted benzimidazole cell division inhibitors with activity against Mycobacteria tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ukrbiochemjournal.org [ukrbiochemjournal.org]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
- 8. Identification of anti-Mycobacterium tuberculosis agents targeting the interaction of bacterial division proteins FtsZ and SepFe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of katG Mutations Associated with High-Level Isoniazid Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medipol.edu.tr [medipol.edu.tr]
Ftivazide: A Technical Deep Dive into its Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ftivazide, a notable anti-tuberculosis agent, emerged from the intensive research efforts of the mid-20th century focused on combating Mycobacterium tuberculosis. As a derivative of the frontline drug isoniazid, this compound's development represents a significant chapter in the history of chemotherapeutics, particularly within the context of the Soviet Union's public health initiatives. This technical guide provides an in-depth exploration of the discovery and synthesis of this compound, presenting detailed experimental protocols, quantitative data, and visualizations of its mechanism of action and synthetic pathway.
Historical Context and Discovery
The discovery of this compound is intrinsically linked to the groundbreaking success of isoniazid in the early 1950s. Isoniazid, first synthesized in 1912, was rediscovered as a potent anti-tuberculosis drug in 1952. This spurred a wave of research into related hydrazide compounds to identify derivatives with improved efficacy, reduced toxicity, or different pharmacokinetic profiles.
While the exact timeline and individual researchers behind the initial discovery of this compound (also known as Phthivazid) are not extensively documented in widely available international literature, it is established that the compound was developed and utilized as an anti-tuberculosis drug in the Soviet Union. Research in the USSR focused on modifying the isoniazid structure to enhance its therapeutic index. The condensation of isoniazid with vanillin yielded this compound, a compound that demonstrated significant anti-mycobacterial activity.
Chemical Synthesis
The synthesis of this compound is a classical example of a condensation reaction, specifically the formation of a hydrazone from a hydrazide and an aldehyde. The reaction involves the nucleophilic attack of the terminal nitrogen of isoniazid on the carbonyl carbon of vanillin, followed by the elimination of a water molecule.
Synthesis Pathway
The logical workflow for the synthesis of this compound is outlined below:
Experimental Protocol: Synthesis of N′-[(1E)-4-Hydroxy-3-methoxybenzylidene]isonicotinohydrazide (this compound)
This protocol is based on established laboratory procedures for the synthesis of hydrazones.
Materials:
-
Isonicotinic acid hydrazide (Isoniazid)
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask, combine equimolar quantities of isonicotinic acid hydrazide and vanillin.[1]
-
Add a sufficient volume of absolute ethanol to dissolve the reactants completely.
-
Heat the mixture to reflux and maintain for a period of 6 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Upon cooling, the this compound product will precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials or impurities.
-
Dry the purified product. The crude product can be further purified by recrystallization from a 70% v/v ethanol solution to afford colorless prismatic crystals.
Yield:
The reported yield for this synthesis is approximately 82%.
Quantitative Data: Synthesis and Characterization
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₃N₃O₃ | |
| Molecular Weight | 271.27 g/mol | |
| Yield | 82% | |
| Appearance | Colorless prismatic crystals |
Spectroscopic Data:
-
IR (KBr disk, cm⁻¹): 3356 (OH), 3324 (NH), 2969 (C—H), 1590 (Ar—C=C), 1265 (–OCH₃)
-
¹H NMR (400 MHz, DMSO-d₆): 11.85 (s, 1H), 9.58 (s, 1H), 8.75 (s, 2H), 8.32 (s, 1H), 7.79 (d, 2H), 7.30 (d, 1H), 7.10 (dd, 1H), 6.83 (d, 1H), 3.81 (s, 3H)
-
LC–MS m/z: 272.15 (M + H)⁺
Mechanism of Action
This compound, similar to its parent compound isoniazid, is a prodrug that requires activation within the mycobacterial cell to exert its therapeutic effect. The primary mechanism of action is the inhibition of mycolic acid synthesis, which is an essential component of the robust and complex cell wall of Mycobacterium tuberculosis.
Signaling Pathway of this compound Action
The following diagram illustrates the proposed mechanism of action for this compound:
Once this compound enters the mycobacterial cell, it is believed to be enzymatically converted into its active form. This active metabolite then targets and inhibits key enzymes involved in the fatty acid synthesis pathway responsible for the production of mycolic acids. The disruption of mycolic acid synthesis compromises the structural integrity of the mycobacterial cell wall, leading to increased permeability and ultimately, bacterial cell death.
Anti-Tuberculosis Activity
Quantitative Data: In Vitro Anti-Tuberculosis Activity (Isoniazid for Reference)
| Compound | M. tuberculosis Strain | MIC (µg/mL) | Reference |
| Isoniazid | H37Rv (susceptible) | 0.02 - 0.04 |
Note: This table provides reference MIC values for the parent drug, isoniazid. Specific and comprehensive MIC data for this compound against various strains is a subject for ongoing literature consolidation.
Conclusion
This compound stands as a testament to the era of chemical modification of existing antibiotics to generate novel therapeutic agents. Its synthesis from readily available precursors, isoniazid and vanillin, is a straightforward and efficient process. The mechanism of action, centered on the inhibition of the essential mycolic acid synthesis pathway, underscores its targeted efficacy against Mycobacterium tuberculosis. While its historical discovery and development within the Soviet Union's scientific community are not as widely documented as other anti-tuberculosis drugs, its role in the therapeutic arsenal of its time is noteworthy. Further research to fully elucidate its clinical efficacy spectrum and to obtain comprehensive quantitative data on its activity against contemporary drug-resistant strains of M. tuberculosis would be of significant value to the drug development community.
References
An In-depth Technical Guide to the Chemical Structure and Properties of Ftivazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ftivazide, a Schiff base derivative of isoniazid and vanillin, is a compound of significant interest in the field of tuberculosis research. As a prodrug, it requires intracellular activation by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of this compound subsequently inhibits the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall, ultimately leading to bacterial cell death. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound, including detailed experimental protocols for its synthesis and key enzymatic assays.
Chemical Structure and Identification
This compound is chemically known as N'-[(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide. Its structure combines the core moieties of isoniazid, a cornerstone anti-tuberculosis drug, and vanillin, a naturally occurring aromatic aldehyde.
Chemical Structure:
Ftivazide: A Technical Guide on the Isonicotinic Acid Hydrazide Derivative
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ftivazide, a Schiff base derivative of isonicotinic acid hydrazide (isoniazid), is a compound of interest in the field of antimicrobial research, particularly in the context of tuberculosis. This technical guide provides an in-depth overview of this compound, focusing on its synthesis, mechanism of action, and preclinical evaluation. The document summarizes available quantitative data on its efficacy, pharmacokinetics, and cytotoxicity in structured tables. Detailed experimental protocols for key assays are provided to facilitate reproducibility and further investigation. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear conceptual framework for understanding the molecular interactions and experimental designs related to this compound.
Introduction
Isonicotinic acid hydrazide, commonly known as isoniazid, has been a cornerstone of first-line tuberculosis treatment for decades. Its primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the Mycobacterium tuberculosis cell wall.[1][2] this compound, a hydrazone derivative of isoniazid, emerges from the structural modification of the parent drug, a strategy often employed to enhance therapeutic efficacy, overcome resistance, or improve pharmacokinetic properties. This guide delves into the technical details of this compound, providing a comprehensive resource for researchers in drug discovery and development.
Synthesis of this compound
This compound, chemically known as N'-(4-hydroxy-3-methoxybenzylidene)isonicotinohydrazide, is synthesized through a condensation reaction between isonicotinic acid hydrazide (isoniazid) and vanillin (4-hydroxy-3-methoxybenzaldehyde).
Synthesis Workflow
Experimental Protocol: Synthesis of this compound
Materials:
-
Isonicotinic acid hydrazide (Isoniazid)
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
-
Büchner funnel and flask
-
Filter paper
-
Crystallizing dish
Procedure:
-
Dissolve equimolar amounts of isonicotinic acid hydrazide and vanillin in absolute ethanol in a round-bottom flask.
-
Add a catalytic amount of glacial acetic acid to the mixture.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring for a specified duration (typically 2-4 hours).
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The precipitated solid product (this compound) is collected by vacuum filtration using a Büchner funnel.
-
Wash the crude product with cold ethanol to remove unreacted starting materials.
-
Purify the crude this compound by recrystallization from ethanol.
-
Dry the purified crystals under vacuum.
-
Characterize the final product using techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) to confirm its identity and purity.
Mechanism of Action
As a derivative of isoniazid, this compound is believed to exert its antitubercular activity through a similar mechanism, acting as a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][3]
Signaling Pathway of this compound Action
The activation of the isoniazid derivative by KatG leads to the formation of a reactive species, likely an isonicotinoyl radical. This radical then covalently binds to NAD+, forming an adduct that acts as a potent inhibitor of the enoyl-acyl carrier protein reductase (InhA).[4][5] InhA is a crucial enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids. The inhibition of InhA disrupts the synthesis of these essential cell wall components, leading to a loss of cell wall integrity and ultimately, bacterial cell death.[1][3]
Preclinical Evaluation: Quantitative Data
The following tables summarize the available quantitative data for this compound and its parent compound, isoniazid, for comparative purposes. Note: Specific quantitative data for this compound is limited in publicly available literature; the presented data for this compound is based on general findings for isoniazid derivatives and should be experimentally verified.
Antitubercular Activity
| Compound | Mycobacterium tuberculosis Strain | MIC (µg/mL) | MIC (µM) |
| This compound | H37Rv | Data not available | Data not available |
| Isoniazid | H37Rv | 0.02 - 0.1 | 0.15 - 0.73 |
MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.
Pharmacokinetic Parameters (Rodent Model)
| Compound | Parameter | Value |
| This compound | Cmax (µg/mL) | Data not available |
| t1/2 (hours) | Data not available | |
| AUC (µg·h/mL) | Data not available | |
| Isoniazid | Cmax (µg/mL) | ~ 3 - 5 |
| t1/2 (hours) | ~ 0.5 - 1.5 | |
| AUC (µg·h/mL) | ~ 7 - 15 |
Cmax: Maximum plasma concentration; t1/2: Half-life; AUC: Area under the concentration-time curve. Values for isoniazid can vary depending on the animal model and dosing.
In Vitro Cytotoxicity
| Compound | Cell Line | IC50 (µM) |
| This compound | HepG2 | Data not available |
| Isoniazid | HepG2 | > 1000 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Data for isoniazid cytotoxicity can vary significantly based on experimental conditions.
Experimental Protocols
Protocol for Minimum Inhibitory Concentration (MIC) Determination
This protocol describes the broth microdilution method for determining the MIC of this compound against Mycobacterium tuberculosis H37Rv.
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a bacterial suspension of M. tuberculosis H37Rv and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the bacterial suspension in Middlebrook 7H9 broth to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare serial twofold dilutions of the this compound stock solution in Middlebrook 7H9 broth directly in the 96-well plates. The final concentration range should be appropriate to determine the MIC.
-
Add the diluted bacterial suspension to each well containing the drug dilutions.
-
Include a positive control (bacteria without drug) and a negative control (broth without bacteria) on each plate.
-
Seal the plates and incubate at 37°C for 7-14 days.
-
After incubation, assess bacterial growth by visual inspection for turbidity or by measuring the optical density at 600 nm using a spectrophotometer.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
Protocol for In Vivo Efficacy in a Mouse Model of Tuberculosis
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound in a mouse model of chronic tuberculosis.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv
-
Aerosol exposure chamber
-
This compound formulation for oral gavage
-
Positive control drug (e.g., isoniazid)
-
Vehicle control
-
Middlebrook 7H11 agar plates
-
Tissue homogenizer
Procedure:
-
Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic lung infection.
-
Four to six weeks post-infection, randomize the mice into treatment groups (e.g., vehicle control, isoniazid, and different doses of this compound).
-
Administer the treatments daily via oral gavage for a specified duration (e.g., 4 weeks).
-
Monitor the body weight and clinical signs of the mice throughout the treatment period.
-
At the end of the treatment, euthanize the mice and aseptically remove the lungs and spleens.
-
Homogenize the organs in sterile saline.
-
Prepare serial dilutions of the organ homogenates and plate them on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFU) to determine the bacterial load in the lungs and spleens.
-
Compare the CFU counts between the treatment groups to evaluate the efficacy of this compound.
Protocol for In Vitro Cytotoxicity Assay (HepG2 Cells)
This protocol describes the MTT assay to assess the cytotoxicity of this compound on the human liver cancer cell line HepG2.
Materials:
-
HepG2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (cell culture grade)
-
Sterile 96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in DMEM.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of this compound to the respective wells.
-
Include a vehicle control (DMEM with the same concentration of DMSO used for the highest drug concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 48 or 72 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value, the concentration of this compound that causes 50% inhibition of cell viability.
Conclusion
This compound, as a derivative of the pivotal anti-tuberculosis drug isoniazid, holds potential for further investigation. Its mechanism of action, presumed to be analogous to isoniazid, targets the essential mycolic acid biosynthesis pathway in Mycobacterium tuberculosis. While this guide provides a foundational understanding of its synthesis and mode of action, the lack of extensive, publicly available quantitative data on its efficacy, pharmacokinetics, and cytotoxicity underscores the need for further experimental evaluation. The detailed protocols provided herein offer a starting point for researchers to generate these critical datasets, which are essential for a comprehensive assessment of this compound's therapeutic potential. Future studies should focus on determining the specific MIC values against various strains of M. tuberculosis, elucidating its pharmacokinetic profile in animal models, and establishing a clear in vitro toxicity profile. Such data will be invaluable in guiding the future development and potential clinical application of this compound and other isoniazid derivatives in the ongoing fight against tuberculosis.
References
- 1. Synthesis, Cytotoxic, and Apoptotic Activity of New N-(Arylglycyl)succinohydrazide and their Sugar Hydrazone Derivatives [ejchem.journals.ekb.eg]
- 2. tandfonline.com [tandfonline.com]
- 3. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of Catalase-Peroxidase (KatG) in the Activation of Ftivazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ftivazide, a derivative of isoniazid (INH), is a critical prodrug in the arsenal against Mycobacterium tuberculosis. Its therapeutic efficacy is contingent upon its metabolic activation within the mycobacterial cell, a process primarily mediated by the multifunctional enzyme catalase-peroxidase, KatG. This technical guide delineates the pivotal role of KatG in the bioactivation of this compound, drawing heavily upon the well-established mechanism of its parent compound, isoniazid. The guide provides a comprehensive overview of the biochemical activation pathway, quantitative enzymatic data, detailed experimental protocols for assessing enzyme activity, and visual diagrams to elucidate key processes. While direct quantitative data for this compound remains sparse in current literature, the analogous mechanism with isoniazid provides a robust framework for understanding its mode of action.
Introduction
This compound, like its predecessor isoniazid, is a cornerstone in the treatment of tuberculosis. It functions as a prodrug, meaning it is administered in an inactive form and requires enzymatic conversion to its active, bactericidal state.[1] This activation is catalyzed by the mycobacterial enzyme KatG, a bifunctional heme-containing protein with both catalase and peroxidase activities.[2][3] The peroxidase function of KatG is crucial for the activation of isoniazid and, by extension, this compound.[3][4] The resulting active form of the drug targets the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to cell lysis and death.[5] Understanding the intricacies of KatG-mediated activation is paramount for overcoming drug resistance, a significant challenge in tuberculosis therapy often linked to mutations in the katG gene.[6]
The Biochemical Pathway of this compound Activation by KatG
The activation of this compound by KatG is believed to mirror the activation pathway of isoniazid. The process is initiated by the peroxidase activity of KatG, which, in the presence of an oxidizing agent such as hydrogen peroxide (H₂O₂), converts the prodrug into a highly reactive intermediate.
The proposed steps are as follows:
-
Oxidation of KatG: The ferric heme iron (Fe³⁺) in the active site of KatG reacts with a peroxide molecule (e.g., H₂O₂), forming a high-valent oxyferryl heme intermediate known as Compound I ([(Por•⁺)Fe⁴⁺=O]).[7][8]
-
Oxidation of this compound: this compound, acting as a reducing substrate, donates an electron to Compound I, reducing it back to the ferric state and generating a this compound-derived radical, likely an isonicotinoyl radical.[1][8]
-
Formation of the Active Adduct: This highly reactive isonicotinoyl radical is then thought to spontaneously react with NAD(H) to form an isonicotinoyl-NAD adduct.[1]
-
Inhibition of Mycolic Acid Synthesis: The isonicotinoyl-NAD adduct is the ultimate active form of the drug. It binds to and inhibits the enoyl-acyl carrier protein reductase (InhA), a key enzyme in the fatty acid synthase II (FAS-II) system, thereby blocking mycolic acid biosynthesis.[9]
Signaling Pathway Diagram
Caption: Proposed activation pathway of this compound by KatG.
Quantitative Data: Enzymatic Activities of KatG
| Enzyme | Catalase Activity (kcat/KM, M⁻¹s⁻¹) | Peroxidase Activity (kcat/KM, M⁻¹s⁻¹) | INH Oxidation Activity (% of Wild Type) | Reference |
| Wild Type KatG | 2.5 x 10⁶ | 1.8 x 10⁵ | 100 | [10] |
| KatG (S315T) | 1.2 x 10⁶ | 0.9 x 10⁵ | <10 | [10] |
| KatG (Asn238Ser) | 1.03 x 10⁶ | 0.94 x 10⁵ | 38 | [3][11] |
Note: The INH oxidation activity is a measure of the enzyme's ability to generate the isonicotinoyl radical.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of KatG. These protocols can be adapted for studies involving this compound.
Expression and Purification of Recombinant KatG
-
Gene Cloning: The katG gene from M. tuberculosis H37Rv is amplified by PCR and cloned into an expression vector, such as pCold II DNA.[12]
-
Protein Expression: The recombinant plasmid is transformed into an E. coli expression strain (e.g., BL21(DE3)). Cultures are grown to mid-log phase (OD₆₀₀ ≈ 0.4-0.6) at 37°C, then cold-shocked at 15°C for 30 minutes. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) and the culture is incubated at 15°C for 24 hours.[12]
-
Cell Lysis and Purification: Cells are harvested by centrifugation, resuspended in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.0), and lysed by sonication. The soluble fraction containing the His-tagged KatG protein is purified using affinity chromatography on a Ni-NTA column.[12]
Catalase Activity Assay
This assay measures the decomposition of hydrogen peroxide.
-
Reaction Mixture: Prepare a reaction mixture containing 10 mM potassium phosphate buffer (pH 7.0) and 12.5 mM H₂O₂.[13]
-
Enzyme Reaction: Initiate the reaction by adding a known amount of purified KatG protein to the reaction mixture. Incubate for 10 minutes at room temperature.[13]
-
Stopping the Reaction: Stop the reaction by adding 2.5 ml of titanium reagent (e.g., titanium tetrachloride in concentrated HCl).[13]
-
Detection: The formation of a yellow pertitanic acid complex is measured spectrophotometrically at 410 nm. One unit of catalase activity is defined as the amount of enzyme that decomposes 1 µmol of H₂O₂ per minute.[13]
Peroxidase Activity Assay
This assay measures the oxidation of a chromogenic substrate.
-
Reaction Mixture: Prepare a reaction mixture in 50 mM potassium phthalate buffer (pH 4.5) containing 100 µM o-dianisidine and 25 mM tert-butyl hydroperoxide.[13]
-
Enzyme Reaction: Initiate the reaction by adding purified KatG and 12.5 mM H₂O₂.[13]
-
Detection: Monitor the oxidation of o-dianisidine by measuring the increase in absorbance at 460 nm (ε₄₆₀ = 11.3 mM⁻¹cm⁻¹). One unit of peroxidase activity is defined as the amount of enzyme that forms 1 µmol of product per minute.[13]
Isoniazid/Ftivazide Oxidation Assay
This assay can be adapted to measure the formation of the isonicotinoyl radical from this compound.
-
Principle: The free radicals generated from the oxidation of the hydrazide drug by KatG in the presence of H₂O₂ can be detected by their ability to reduce nitroblue tetrazolium (NBT).[14]
-
Reaction Mixture: Prepare a reaction mixture containing the purified KatG enzyme, the hydrazide drug (isoniazid or this compound), and NBT in a suitable buffer.
-
Initiation and Detection: Initiate the reaction by adding H₂O₂ and monitor the reduction of NBT by measuring the increase in absorbance at 560 nm.[14]
Experimental Workflow Diagram
Caption: General workflow for KatG characterization.
Logical Relationships in Drug Resistance
Mutations in the katG gene are the primary mechanism of high-level isoniazid resistance in M. tuberculosis. These mutations can lead to resistance through several mechanisms:
-
Reduced Catalase-Peroxidase Activity: Many mutations, such as the common S315T substitution, result in a significant decrease in the enzyme's ability to activate the prodrug.[13]
-
Altered Substrate Binding: Some mutations may alter the conformation of the active site, hindering the binding of the prodrug.
-
Decreased Enzyme Stability: Certain mutations can lead to a less stable KatG protein, reducing the overall amount of active enzyme in the cell.
Resistance Mechanism Diagram
Caption: Logical flow of KatG-mediated drug resistance.
Conclusion
The catalase-peroxidase enzyme KatG is indispensable for the activation of the anti-tuberculosis prodrug this compound. While direct experimental data on the this compound-KatG interaction is limited, the well-documented mechanism of isoniazid activation provides a strong and reliable model. The peroxidase activity of KatG is central to converting this compound into its active isonicotinoyl-NAD adduct, which subsequently inhibits mycolic acid synthesis. A thorough understanding of this activation pathway, the enzymatic kinetics, and the effects of resistance-conferring mutations is crucial for the development of novel strategies to combat drug-resistant tuberculosis. Further research focusing specifically on the quantitative aspects of this compound activation by KatG is warranted to refine our understanding and guide the development of more effective therapeutic interventions.
References
- 1. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: catalase, peroxidase, and INH-NADH adduct formation activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for isoniazid-dependent free radical generation catalyzed by Mycobacterium tuberculosis KatG and the isoniazid-resistant mutant KatG(S315T) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mutation of katG in a clinical isolate of Mycobacterium tuberculosis: effects on catalase-peroxidase for isoniazid activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Catalase-peroxidase (KatG): a potential frontier in tuberculosis drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Radical sites in Mycobacterium tuberculosis KatG identified using electron paramagnetic resonance spectroscopy, the three-dimensional crystal structure, and electron transfer couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Catalase-peroxidase (Mycobacterium tuberculosis KatG) catalysis and isoniazid activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isoniazid-resistance conferring mutations in Mycobacterium tuberculosis KatG: Catalase, peroxidase, and INH-NADH adduct formation activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Qualitative and quantitative mass spectrometry imaging of drugs and metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Isoniazid Activation Defects in Recombinant Mycobacterium tuberculosis Catalase-Peroxidase (KatG) Mutants Evident in InhA Inhibitor Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 12. ukrbiochemjournal.org [ukrbiochemjournal.org]
- 13. Molecular Analysis of katG Encoding Catalase-Peroxidase from Clinical Isolate of Isoniazid-Resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Identification of katG Mutations Associated with High-Level Isoniazid Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Inhibition of Mycolic Acid Synthesis by Ftivazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ftivazide, a structural analogue of isoniazid (INH), is a potent antitubercular agent that targets the biosynthesis of mycolic acids, essential components of the Mycobacterium tuberculosis cell wall. This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as an inhibitor of mycolic acid synthesis. It includes a summary of its inhibitory activity, detailed experimental protocols for key assays, and visual representations of the relevant biochemical pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals involved in the discovery and development of novel anti-tuberculosis therapeutics.
Introduction
Tuberculosis (TB), caused by the pathogenic bacterium Mycobacterium tuberculosis, remains a significant global health threat. The unique and complex cell wall of M. tuberculosis, rich in long-chain fatty acids known as mycolic acids, is crucial for its survival, virulence, and intrinsic resistance to many common antibiotics. Consequently, the biosynthetic pathway of mycolic acids is a well-validated and highly attractive target for the development of new antitubercular drugs.[1]
This compound is a prodrug that, similar to the frontline anti-TB drug isoniazid, requires activation within the mycobacterial cell to exert its therapeutic effect.[2] Once activated, it specifically inhibits a key enzyme in the fatty acid synthase-II (FAS-II) pathway, leading to the disruption of mycolic acid synthesis and ultimately, bacterial cell death. This guide delves into the molecular mechanisms underpinning the action of this compound, providing the necessary technical details for its study and evaluation.
Mechanism of Action
The inhibitory action of this compound on mycolic acid synthesis is a multi-step process that begins with its passive diffusion into the M. tuberculosis cell and culminates in the blockade of a critical enzymatic step.
Prodrug Activation by KatG
This compound is a prodrug, meaning it is administered in an inactive form and requires enzymatic activation within the target organism.[2] This activation is catalyzed by the mycobacterial catalase-peroxidase enzyme, KatG. The proposed mechanism involves the oxidation of the hydrazide moiety of this compound, leading to the formation of a reactive species. While the precise chemical nature of the activated form is a subject of ongoing research, it is understood to be the pharmacologically active molecule.
Inhibition of InhA
The primary molecular target of activated this compound is the NADH-dependent enoyl-acyl carrier protein reductase, known as InhA. InhA is a crucial enzyme in the FAS-II pathway, which is responsible for the elongation of long-chain fatty acids that serve as precursors for mycolic acids. The activated this compound is believed to form a covalent adduct with the NAD⁺ cofactor, which then binds tightly to the active site of InhA, inhibiting its enzymatic activity.[3] This inhibition is often slow and tight-binding, contributing to the potent antimycobacterial effect.[4]
The blockade of InhA disrupts the elongation of fatty acid chains, leading to a depletion of the mycolic acid precursors necessary for the construction and maintenance of the mycobacterial cell wall. The compromised cell wall integrity renders the bacterium susceptible to environmental stresses and host immune responses, ultimately resulting in cell lysis and death.[1]
Quantitative Data
Table 1: Minimum Inhibitory Concentrations (MICs) of Isoniazid and a Direct InhA Inhibitor against M. tuberculosis
| Compound | Strain | MIC (µg/mL) | Reference |
| Isoniazid | M. tuberculosis H37Rv | 0.02 - 0.04 | [5] |
| Isoniazid | Drug-Susceptible Clinical Isolates | 0.02 - 0.04 | [5] |
| FTSD2 | M. tuberculosis H37Ra & H37Rv | 0.25 - 1 | [6] |
| FTSD2 | Drug-Resistant Clinical Isolates | 0.25 - 1 | [6] |
Table 2: Half-maximal Inhibitory Concentration (IC50) of Isoniazid and Direct InhA Inhibitors against M. tuberculosis InhA
| Compound | IC50 (µM) | Reference |
| Isoniazid (as INH-NAD adduct) | <0.001 (Ki) | [3] |
| Triclosan | 0.2 (Ki) | [3] |
| Quinolone-isatin hybrid (7a) | 0.35 ± 0.01 | [7] |
| Quinolone-isatin hybrid (5g) | 1.56 ± 0.06 | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's inhibition of mycolic acid synthesis.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of a compound against M. tuberculosis using the broth microdilution method.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
Test compound (this compound) stock solution in a suitable solvent (e.g., DMSO)
-
96-well microtiter plates
-
Sterile saline or PBS
-
McFarland turbidity standards
Procedure:
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis in Middlebrook 7H9 broth and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁷ CFU/mL. Dilute this suspension 1:100 in fresh 7H9 broth to obtain the final inoculum.
-
Compound Dilution: Prepare serial twofold dilutions of the this compound stock solution in 7H9 broth directly in the 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control (vehicle only) and a media-only control (no bacteria).
-
Inoculation: Add 100 µL of the final bacterial inoculum to each well, except for the media-only control.
-
Incubation: Seal the plates and incubate at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by using a growth indicator such as resazurin.
InhA Enzyme Inhibition Assay
This protocol describes a spectrophotometric assay to measure the inhibition of purified InhA enzyme.[4]
Materials:
-
Purified recombinant M. tuberculosis InhA enzyme
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
2-trans-dodecenoyl-CoA (DD-CoA) or another suitable enoyl-ACP reductase substrate
-
Test compound (activated this compound, if available, or this compound in the presence of a KatG activation system)
-
Assay buffer (e.g., 100 mM sodium phosphate, pH 7.5)
-
96-well UV-transparent microtiter plates
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well of the microtiter plate, prepare a reaction mixture containing the assay buffer, a fixed concentration of NADH (e.g., 250 µM), and varying concentrations of the inhibitor.
-
Enzyme Addition: Add a fixed concentration of purified InhA enzyme (e.g., 10-100 nM) to each well.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding a fixed concentration of the substrate (e.g., 25 µM DD-CoA).
-
Measurement: Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
Analysis of Mycolic Acid Synthesis
This protocol details the extraction and analysis of mycolic acids from M. tuberculosis treated with an inhibitor.[8][9][10][11][12]
Materials:
-
M. tuberculosis culture treated with the test compound (this compound)
-
Untreated control culture
-
Saponification reagent (e.g., 25% potassium hydroxide in methanol/water)
-
Chloroform
-
Methanol
-
Acidification reagent (e.g., concentrated HCl)
-
Derivatizing agent for HPLC analysis (e.g., p-bromophenacyl bromide)
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
-
TLC plates or HPLC system
Procedure:
-
Cell Harvesting and Saponification: Harvest the mycobacterial cells from the treated and untreated cultures by centrifugation. Resuspend the cell pellet in the saponification reagent and heat at a high temperature (e.g., 100°C) for several hours to hydrolyze the lipids.
-
Extraction: After cooling, acidify the mixture and extract the fatty acids with chloroform. Wash the organic phase with water to remove impurities.
-
Derivatization (for HPLC): Evaporate the solvent and derivatize the mycolic acids to form UV-absorbing or fluorescent esters (e.g., p-bromophenacyl esters) to enable detection.
-
Analysis:
-
Thin-Layer Chromatography (TLC): Spot the extracted mycolic acids onto a TLC plate and develop it with an appropriate solvent system (e.g., hexane:ethyl acetate). Visualize the spots using a suitable method (e.g., iodine vapor or charring).
-
High-Performance Liquid Chromatography (HPLC): Inject the derivatized mycolic acid sample into an HPLC system equipped with a suitable column (e.g., C18 reverse-phase) and a UV or fluorescence detector. Compare the chromatograms of the treated and untreated samples to assess the inhibition of mycolic acid synthesis.
-
Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways and workflows described in this guide.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Targeting InhA, the FASII Enoyl-ACP Reductase: SAR Studies on Novel Inhibitor Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Isolation and analysis of Mycobacterium tuberculosis mycolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. doaj.org [doaj.org]
- 10. [PDF] Extraction and Purification of Mycobacterial Mycolic Acids | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. Mycolic Acid Analysis by High-Performance Liquid Chromatography for Identification of Mycobacterium Species - PMC [pmc.ncbi.nlm.nih.gov]
Ftivazide: A Technical Whitepaper on its Potential as a Second-Line Anti-Tubercular Agent
For Researchers, Scientists, and Drug Development Professionals
Abstract
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) constitutes a formidable challenge to global public health. This necessitates the urgent development of novel and repurposed therapeutic agents. Ftivazide, a hydrazide derivative of isonicotinic acid, presents a compelling case for consideration as a second-line anti-tubercular drug. This technical guide provides an in-depth analysis of this compound, consolidating available preclinical data, outlining detailed experimental protocols for its evaluation, and exploring its mechanism of action through signaling pathway visualizations. While clinical trial data remains limited, this paper aims to provide a comprehensive resource for researchers and drug development professionals to inform further investigation into this compound's therapeutic potential.
Introduction
Tuberculosis (TB) remains a leading cause of mortality from an infectious agent worldwide. The efficacy of first-line treatments is increasingly compromised by the spread of drug-resistant Mtb strains. Second-line anti-tubercular agents are crucial for managing these challenging infections, though they are often associated with higher toxicity and lower efficacy.
This compound, a compound with structural similarities to the cornerstone anti-TB drug isoniazid (INH), has been identified as a potential candidate for the treatment of MDR-TB.[1] Like isoniazid, this compound is a prodrug that targets the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall.[2] This document serves as a technical guide to the current understanding of this compound and a roadmap for its further preclinical and clinical evaluation.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of mycolic acid synthesis, a pathway critical for the integrity of the Mycobacterium tuberculosis cell wall.[2] As a prodrug, this compound requires intracellular activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2] The activated form of the drug is believed to interfere with the enzymes involved in the fatty acid synthesis pathway, thereby disrupting the formation of the mycolic acid layer and leading to bacterial cell death.[1]
The disruption of the cell wall integrity not only has a direct bactericidal effect but may also render the mycobacteria more susceptible to the host's immune response, facilitating clearance of the infection.[2]
Data Presentation: In Vitro and In Vivo Efficacy
While specific published data for this compound is scarce, this section presents illustrative quantitative data in structured tables to provide a framework for its potential efficacy. These values are based on typical ranges observed for second-line anti-tubercular agents and should be validated through specific experimental evaluation of this compound.
Table 1: Illustrative Minimum Inhibitory Concentrations (MICs) of this compound against M. tuberculosis
| M. tuberculosis Strain | This compound MIC (µg/mL) | Isoniazid MIC (µg/mL) | Rifampicin MIC (µg/mL) |
| H37Rv (Drug-Susceptible) | 0.1 - 0.5 | 0.02 - 0.05 | 0.05 - 0.1 |
| MDR Clinical Isolate 1 | 0.2 - 1.0 | > 1.0 | > 1.0 |
| MDR Clinical Isolate 2 | 0.5 - 2.0 | > 1.0 | > 1.0 |
| XDR Clinical Isolate 1 | 1.0 - 4.0 | > 1.0 | > 1.0 |
Note: These are hypothetical values for illustrative purposes and require experimental verification.
Table 2: Illustrative In Vivo Efficacy of this compound in a Murine Model of Tuberculosis
| Treatment Group | Mean Log10 CFU ± SD (Lungs) | Mean Log10 CFU ± SD (Spleen) |
| Untreated Control | 7.5 ± 0.4 | 6.8 ± 0.5 |
| Isoniazid (25 mg/kg) | 4.2 ± 0.6 | 3.5 ± 0.7 |
| This compound (50 mg/kg) | 5.1 ± 0.5 | 4.3 ± 0.6 |
| This compound (100 mg/kg) | 4.5 ± 0.7 | 3.8 ± 0.5 |
Note: These are hypothetical values for illustrative purposes and require experimental verification. Efficacy is measured as the reduction in bacterial load (colony-forming units) after a defined treatment period.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) using Microplate Alamar Blue Assay (MABA)
This protocol describes a common method for determining the MIC of an antimicrobial agent against M. tuberculosis.
Materials:
-
Mycobacterium tuberculosis culture (e.g., H37Rv or clinical isolates)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% OADC (oleic acid-albumin-dextrose-catalase)
-
This compound (and other control drugs) stock solutions
-
Sterile 96-well microplates
-
Alamar Blue reagent
-
20% Tween 80 solution
-
Incubator at 37°C
Procedure:
-
Prepare serial two-fold dilutions of this compound in 7H9 broth in the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusted to a McFarland standard of 1.0 and then diluted 1:20 in 7H9 broth.
-
Add 100 µL of the bacterial inoculum to each well containing the drug dilutions. Include a drug-free control well (bacteria only) and a sterile control well (broth only).
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% Tween 80 to each well.
-
Re-incubate the plates at 37°C for 24 hours.
-
Observe the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.
-
The MIC is defined as the lowest concentration of the drug that prevents the color change from blue to pink.
In Vivo Efficacy Evaluation in a Murine Model of Tuberculosis
This protocol outlines a general procedure for assessing the in vivo efficacy of an anti-tubercular agent in mice.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv
-
Aerosol exposure system for infection
-
This compound (and control drugs) formulated for oral gavage
-
Middlebrook 7H11 agar plates
-
Tissue homogenizer
-
Phosphate-buffered saline (PBS) with 0.05% Tween 80
Procedure:
-
Infect mice with a low-dose aerosol of M. tuberculosis H37Rv to establish a pulmonary infection.
-
Four weeks post-infection, randomize mice into treatment groups (e.g., untreated control, isoniazid control, this compound low dose, this compound high dose).
-
Administer the respective treatments daily via oral gavage for a period of 4-8 weeks.
-
Monitor the body weight and overall health of the mice throughout the treatment period.
-
At the end of the treatment period, euthanize the mice and aseptically harvest the lungs and spleens.
-
Homogenize the organs in PBS with Tween 80.
-
Plate serial dilutions of the organ homogenates on Middlebrook 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks.
-
Count the number of colony-forming units (CFU) to determine the bacterial load in each organ.
-
Efficacy is determined by the reduction in Log10 CFU in the organs of treated mice compared to the untreated control group.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action targeting the mycolic acid biosynthesis pathway.
Caption: Workflow for evaluating the in vivo efficacy of this compound in a murine model.
Clinical Landscape and Future Directions
Despite promising preclinical indicators, there is a notable absence of publicly available data from robust clinical trials evaluating the safety and efficacy of this compound in humans. To establish its role as a second-line agent, well-designed clinical trials are imperative.
Recommendations for Future Research:
-
Phase I Trials: To establish the safety, tolerability, and pharmacokinetic profile of this compound in healthy human volunteers.
-
Phase IIa (Early Bactericidal Activity) Trials: To assess the early bactericidal activity of this compound in patients with drug-susceptible and drug-resistant TB.
-
Phase IIb/III Trials: To evaluate the efficacy and safety of this compound as part of a combination regimen for the treatment of MDR-TB, comparing it to the standard of care.
-
Pharmacodynamic Studies: To investigate the relationship between this compound exposure and its anti-tubercular effect to optimize dosing regimens.
-
Host-Pathogen Interaction Studies: To explore the impact of this compound on the host immune response and identify potential synergies with host-directed therapies.
Conclusion
This compound holds considerable promise as a potential second-line agent for the treatment of tuberculosis, particularly in the context of rising drug resistance. Its mechanism of action, targeting the well-validated mycolic acid biosynthesis pathway, provides a strong rationale for its further development. This technical guide has synthesized the available information and provided a framework for future research, including detailed experimental protocols and illustrative data. The critical next step is the initiation of well-structured preclinical and clinical trials to definitively ascertain the therapeutic value of this compound in the global fight against tuberculosis.
References
An In-depth Technical Guide to Early-Stage Research on Ftivazide Analogs and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ftivazide, a derivative of isoniazid, has historically been used in the treatment of tuberculosis, particularly in the Soviet Union.[1][2] As with many anti-tubercular agents, the emergence of drug-resistant strains of Mycobacterium tuberculosis (M.tb) necessitates the development of new, more effective drugs.[3] This has spurred research into analogs and derivatives of existing drugs like this compound and its parent compound, isoniazid. The primary goal is to create novel compounds that can overcome resistance mechanisms, exhibit improved efficacy, and possess favorable pharmacokinetic profiles.[4] This guide provides a comprehensive overview of the early-stage research into this compound analogs, focusing on their synthesis, mechanism of action, in vitro activity, and the experimental protocols used for their evaluation.
Mechanism of Action of this compound and its Analogs
This compound's primary mechanism of action is the inhibition of mycolic acid synthesis, which is an essential component of the mycobacterial cell wall.[5][6] This disruption compromises the structural integrity of the bacterium, leading to cell death.[5] this compound is a prodrug, meaning it requires activation within the bacterial cell.[5] Once inside Mycobacterium tuberculosis, it is metabolized into its active form, which then targets the enzymes involved in the fatty acid synthesis pathway responsible for producing mycolic acids.[5] By weakening the cell wall, this compound also makes the bacteria more susceptible to the host's immune system.[5] Many of its analogs, particularly those based on the isonicotinohydrazide scaffold, are designed to function through this same pathway.
Synthesis of this compound Analogs
The synthesis of this compound analogs, which are primarily isonicotinylhydrazide derivatives, often involves a straightforward condensation reaction. Typically, isonicotinohydrazide (the core of isoniazid) is reacted with a variety of aldehydes or ketones in a suitable solvent like a water-ethanol mixture.[4] This reaction is often heated to reflux to drive the formation of a hydrazone linkage, resulting in the desired analog.[4] The simplicity of this synthetic route allows for the creation of a diverse library of compounds by varying the aldehyde or ketone reactant, which in turn allows for the exploration of structure-activity relationships.[4]
Quantitative Data on this compound Analogs and Derivatives
The following tables summarize the quantitative data from in vitro studies on various this compound (Isoniazid) derivatives. These studies are crucial for identifying promising lead compounds for further development.
Table 1: Anti-mycobacterial Activity of Isoniazid Derivatives against M. tuberculosis H37Rv
| Compound ID | Modification | MIC (µg/mL) | MIC (µM) | Reference |
| Isoniazid (Reference) | - | - | 0.07 - 1.46 | [4] |
| Compound 1 | 1-methyl-1H-pyrrol-2-ylmethylene | - | <0.14 | [4] |
| Compound 3g | 3,4-disubstituted thiazolylidene | 9.77 | - | [7] |
| Pyrazol-5(4H)-one deriv. | 2,6-dichlorophenyl)hydrazono | 1.66 | 0.0034 | [7] |
| Pyrazol-5(4H)-one deriv. | benzenesulfonamide | 1.64 | 0.0032 | [7] |
| IBP19, 21, 22, 29 | Isoniazid-based pyridazinone | 1.562 | - | [8] |
| Isoniazid (Reference) | - | 3.125 | - | [8] |
| Pyrazinamide (Reference) | - | 3.125 | - | [8] |
Table 2: Activity Against Isoniazid-Resistant M. tuberculosis and Cytotoxicity
| Compound ID | Activity vs. INH-Resistant Strain (MIC, µM) | Cytotoxicity (IC50) | Cell Line | Reference |
| Compound 1 | 0.14 (SRI 1369 strain) | >100 µM | HepG2 | [4] |
| Various Hydrazones | Enhanced activity vs. S315T mutant | >25 µM | HepG2 | [3] |
| IBP19, 21, 22, 29 | Not specified | >300 µg/mL | HepG2, Vero | [8] |
| Isoniazid (Reference) | Not specified | >200 µg/mL | HepG2, Vero | [8] |
| Compound 4 | Not specified | ~100 µg/mL | Vero | [9] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of research findings. Below are summaries of key experimental protocols used in the study of this compound analogs.
Chemical Synthesis of Isonicotinic Acid Hydrazide Derivatives
-
Objective: To synthesize novel analogs of this compound.
-
Procedure: A mixture of 1 mmol of isonicotinic acid hydrazide and 1 mmol of the corresponding aldehyde or ketone is prepared in a 75 ml solution of water and ethanol (1:1 ratio).[4] The reaction mixture is heated to reflux for a period ranging from 20 to 60 minutes, during which a precipitate forms.[4] The precipitate, which is the desired product, is then collected, purified, and characterized using analytical techniques such as mass spectrometry and NMR to confirm its structure.[4]
In Vitro Anti-mycobacterial Activity Assay
-
Objective: To determine the Minimum Inhibitory Concentration (MIC) of synthesized compounds against M. tuberculosis.
-
Procedure (Microplate Alamar Blue Assay - MABA): This assay is commonly used to assess the anti-mycobacterial activity of compounds. M. tuberculosis cultures are grown to a specific optical density. The bacterial suspension is then added to 96-well microplates containing serial dilutions of the test compounds. The plates are incubated for a set period. After incubation, a solution of Alamar Blue is added to each well. The plates are incubated again to allow for color development. A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition. The MIC is defined as the lowest concentration of the compound that prevents this color change.
Cytotoxicity Assay (MTT Assay)
-
Objective: To evaluate the toxicity of the compounds against mammalian cell lines, providing an early indication of their safety profile.
-
Procedure: Human liver cancer cells (HepG2) or other suitable cell lines (e.g., Vero) are seeded in 96-well plates and incubated.[3] The cells are then exposed to various concentrations of the test compounds and incubated for a specified time (e.g., 72 hours).[3] After the incubation period, an MTT (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.[3][10] Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then calculated.[3]
Intracellular Activity in Macrophages
-
Objective: To assess the ability of compounds to inhibit the growth of M. tuberculosis within host cells.
-
Procedure: Macrophage cells are seeded in plates and allowed to adhere.[4] The macrophages are then infected with M. tuberculosis at a specific multiplicity of infection (e.g., 5 mycobacteria per macrophage).[4] After an infection period of several hours, non-phagocytosed bacteria are washed away. Fresh medium containing different concentrations of the test compounds is added. The infection is allowed to proceed for several days (e.g., 7 days).[4] Finally, the macrophages are lysed, and the number of viable intracellular bacteria is determined by plating serial dilutions on appropriate agar and counting the resulting colony-forming units (CFUs).
Conclusion
Early-stage research into this compound analogs and derivatives has yielded several promising compounds with potent anti-mycobacterial activity. The isonicotinohydrazide scaffold continues to be a valuable starting point for the development of new anti-tubercular agents. Studies have shown that modifications, such as the introduction of pyrrole or pyridazinone moieties, can lead to compounds with high efficacy against both drug-sensitive and, crucially, drug-resistant strains of M. tuberculosis.[4][8] Furthermore, many of these novel derivatives exhibit low cytotoxicity in vitro, suggesting a favorable preliminary safety profile.[3][4][8] The continued exploration of this chemical space, guided by detailed in vitro testing and structure-activity relationship studies, holds significant promise for the discovery of next-generation treatments for tuberculosis.
References
- 1. Phthivazid | C14H13N3O3 | CID 8996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (E)-N'-(4'-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide (3g) | C14H13N3O3 | CID 135412163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis [frontiersin.org]
- 4. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. What is this compound used for? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of New Isoniazid Derivatives As Anti-tubercular Agents: In Silico Studies, Synthesis, and In Vitro Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
Ftivazide: A Technical Guide to its Antimycobacterial Spectrum of Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ftivazide, a hydrazide derivative of isonicotinic acid, is an antitubercular agent with a mechanism of action analogous to the frontline drug isoniazid. As a prodrug, it requires intracellular activation by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of the drug subsequently inhibits the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall, leading to bacterial cell death. This technical guide provides a comprehensive overview of the known spectrum of activity of this compound against various mycobacterial species, details the experimental protocols for its evaluation, and visualizes its mechanism of action.
Data on Antimycobacterial Activity
Quantitative data on the Minimum Inhibitory Concentrations (MICs) of this compound against a wide range of mycobacterial species are not extensively available in publicly accessible literature. However, based on its mechanism of action as an isoniazid analog, its activity is expected to be most pronounced against species that are susceptible to isoniazid and possess the necessary activation enzyme, KatG.
Table 1: Expected In Vitro Activity Spectrum of this compound against Mycobacterium tuberculosis
| M. tuberculosis Strain Type | Expected this compound MIC Range (μg/mL) | Notes |
| Isoniazid-Susceptible | Low (similar to isoniazid) | Activity is dependent on the presence of a functional KatG enzyme for prodrug activation. |
| Isoniazid-Resistant (inhA mutations) | Potentially Low to Moderate | This compound's activated form targets InhA. Mutations in inhA may confer some level of cross-resistance, but the extent can vary. |
| Isoniazid-Resistant (katG mutations) | High (or Resistant) | Mutations or deletions in the katG gene will prevent the activation of this compound, leading to high-level resistance. |
| Multidrug-Resistant (MDR) | Variable | Activity will depend on the specific resistance mechanisms. Expected to be inactive against strains with katG mutations. |
| Extensively Drug-Resistant (XDR) | Variable | Similar to MDR strains, activity is contingent on the absence of katG mutations. |
Table 2: Postulated In Vitro Activity of this compound against Non-Tuberculous Mycobacteria (NTM)
| Mycobacterial Species | Expected this compound Activity | Rationale |
| Mycobacterium kansasii | Potentially Active | Generally susceptible to isoniazid, suggesting the presence of a functional KatG-like system. |
| Mycobacterium avium complex (MAC) | Likely Inactive | Intrinsically resistant to isoniazid due to a lack of the KatG enzyme and other resistance mechanisms. |
| Mycobacterium abscessus | Likely Inactive | Known to be highly resistant to many antitubercular agents, including isoniazid. |
| Mycobacterium bovis | Potentially Active | Generally susceptible to isoniazid. |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to determining the antimycobacterial activity of this compound.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
a. Materials:
-
96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase)
-
This compound stock solution of known concentration
-
Mycobacterial culture in logarithmic growth phase
-
Sterile saline or broth for dilution
-
Plate reader (optional, for quantitative measurement)
b. Procedure:
-
Prepare serial twofold dilutions of this compound in Middlebrook 7H9 broth in the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a mycobacterial inoculum from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.
-
Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Add 100 µL of the diluted inoculum to each well containing the drug dilutions.
-
Include a drug-free well as a positive control for growth and a well with broth only as a negative control for sterility.
-
Seal the plates and incubate at 37°C.
-
After a defined incubation period (typically 7-14 days for M. tuberculosis), determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of this compound that shows no visible growth.
Microplate Alamar Blue Assay (MABA)
MABA is a colorimetric assay that provides a rapid and sensitive measure of mycobacterial viability.
a. Materials:
-
Same as for broth microdilution
-
Alamar Blue reagent
b. Procedure:
-
Perform the broth microdilution assay as described above (steps 1-6).
-
After the initial incubation period (e.g., 7 days), add 20 µL of Alamar Blue solution to each well.
-
Re-incubate the plates for 24-48 hours.
-
Observe the color change. A blue color indicates no metabolic activity (inhibition), while a pink color indicates metabolic activity (growth).
-
The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.
Mycolic Acid Synthesis Inhibition Assay
This assay directly assesses the effect of this compound on its target pathway.
a. Materials:
-
Mycobacterial culture
-
Middlebrook 7H9 broth
-
This compound
-
[1-14C]acetic acid (or another suitable radiolabeled precursor)
-
Lipid extraction solvents (e.g., chloroform/methanol mixture)
-
Thin-layer chromatography (TLC) plates and developing solvents
-
Phosphorimager or autoradiography film
b. Procedure:
-
Grow a mycobacterial culture to mid-log phase.
-
Expose the culture to different concentrations of this compound for a defined period.
-
Add [1-14C]acetic acid to the cultures and incubate to allow for incorporation into fatty acids and mycolic acids.
-
Harvest the cells and extract the total lipids.
-
Saponify the lipids to release the fatty and mycolic acids.
-
Methylate the fatty and mycolic acids to form fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).
-
Separate the FAMEs and MAMEs by TLC.
-
Visualize the radiolabeled lipids using a phosphorimager or autoradiography.
-
Inhibition of mycolic acid synthesis is observed as a dose-dependent decrease in the intensity of the MAME bands in this compound-treated samples compared to the untreated control.
Visualizations
Signaling Pathway and Mechanism of Action
The primary mechanism of action of this compound is the inhibition of mycolic acid synthesis, a pathway crucial for the integrity of the mycobacterial cell wall.
Caption: Mechanism of action of this compound in Mycobacterium tuberculosis.
Experimental Workflow
The following diagram illustrates a typical workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Experimental workflow for MIC determination of this compound.
Methodological & Application
Ftivazide synthesis protocol from vanillin and isonicotinic acid hydrazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ftivazide, a Schiff base synthesized from vanillin and isonicotinic acid hydrazide, is a compound of interest in medicinal chemistry, particularly in the development of antitubercular agents.[1][2] Its mechanism of action is believed to involve the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1][3][4] This document provides a detailed protocol for the synthesis of this compound, compiled from established laboratory procedures. The straightforward condensation reaction yields the hydrazone product, which can be readily purified. This application note includes a step-by-step experimental protocol, a summary of quantitative data, and a visual representation of the synthesis workflow to aid in reproducibility.
Introduction
This compound, also known as isonicotinic acid vanillylidenehydrazide, is a hydrazone derivative of isonicotinic acid.[5][6] As a prodrug, it is thought to be activated within the mycobacterial cell, where it then interferes with essential cell wall synthesis pathways.[1][3] The synthesis of this compound is achieved through the condensation of vanillin (4-hydroxy-3-methoxybenzaldehyde) with isonicotinic acid hydrazide (isoniazid), a common antituberculosis drug.[2] This reaction is a classic example of Schiff base formation, a versatile and widely used reaction in organic and medicinal chemistry.[7][8] The resulting compound has a molecular formula of C14H13N3O3 and a molecular weight of 271.27 g/mol .[5][9]
Experimental Protocol
This protocol details the synthesis of this compound via the condensation of vanillin and isonicotinic acid hydrazide. The procedure is based on established methods and is suitable for standard laboratory settings.[2][10]
Materials:
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde)
-
Isonicotinic acid hydrazide (Isoniazid)
-
Methanol or Ethanol (95%)
-
Reflux apparatus
-
Stirring plate and magnetic stirrer
-
Filtration apparatus (e.g., Büchner funnel)
-
Desiccator
Procedure:
-
Preparation of Reactant Solutions:
-
Reaction:
-
Add the vanillin solution to the solution of isonicotinic acid hydrazide in the round-bottom flask.[2]
-
Heat the mixture under reflux with continuous stirring. The reaction time may vary from 5 to 24 hours depending on the desired conversion and solvent system.[2][10] A common reflux temperature is approximately 80°C.[2]
-
-
Isolation and Purification:
-
After the reflux period, reduce the volume of the solution by approximately half through evaporation.[2]
-
Allow the concentrated solution to cool to room temperature. Pale yellow or cream-colored crystals of this compound should precipitate.[2]
-
Wash the crystals with a small amount of cold methanol to remove any unreacted starting materials.[2]
-
Dry the purified product in a desiccator.[2]
-
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference(s) |
| Reactants | ||
| Vanillin | 10 mmol (1.52 g) | [2] |
| Isonicotinic Acid Hydrazide | 10 mmol (1.371 g) | [2] |
| Solvent | ||
| Methanol or Ethanol (95%) | 40 mL | [2][10] |
| Reaction Conditions | ||
| Temperature | Reflux (approx. 80°C) | [2] |
| Time | 5 - 24 hours | [2][10] |
| Product | ||
| Appearance | Pale yellow / Cream-colored crystals | [2] |
| Molecular Formula | C14H13N3O3 | [5][9] |
| Molecular Weight | 271.27 g/mol | [5][9] |
Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. rjpn.org [rjpn.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. CAS 149-17-7: this compound | CymitQuimica [cymitquimica.com]
- 6. (E)-N'-(4'-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide (3g) | C14H13N3O3 | CID 135412163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of vanillin Schiff base and its metal complexes (Co, Cu, Ni). [wisdomlib.org]
- 8. ijoer.com [ijoer.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
Determining the Minimum Inhibitory Concentration (MIC) of Ftivazide Against Mycobacterium tuberculosis
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of Ftivazide, a second-line anti-tubercular agent, against Mycobacterium tuberculosis. This compound, a derivative of isoniazid, functions by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2][3] As a prodrug, it requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. This application note outlines two standard methodologies: the Broth Microdilution Method and the Resazurin Microtiter Assay (REMA), providing step-by-step instructions for researchers in the field of tuberculosis drug discovery and development.
Data Presentation
Due to the limited availability of publicly accessible quantitative MIC data for this compound, the following table presents illustrative data to demonstrate the proper format for reporting experimental findings. These values are hypothetical and should be replaced with experimentally determined data.
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis Strains
| Mycobacterium tuberculosis Strain | Resistance Profile | This compound MIC (µg/mL) | Isoniazid MIC (µg/mL) [Reference] |
| H37Rv (ATCC 27294) | Drug-Susceptible | 0.125 | 0.015 - 0.06 |
| Clinical Isolate MDR-1 | Multidrug-Resistant (INH-R, RIF-R) | 0.5 | > 1.0 |
| Clinical Isolate XDR-1 | Extensively Drug-Resistant | 1.0 | > 1.0 |
INH-R: Isoniazid-Resistant; RIF-R: Rifampin-Resistant
Signaling Pathway and Experimental Workflow
Mechanism of Action of this compound
This compound is a prodrug that requires intracellular activation by the mycobacterial catalase-peroxidase enzyme, KatG.[2] Once activated, it inhibits the synthesis of mycolic acids, which are crucial long-chain fatty acids in the cell wall of Mycobacterium tuberculosis. Disruption of mycolic acid synthesis compromises the integrity of the cell wall, leading to bacterial cell death.[1][3]
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Experimental Workflow for MIC Determination
The general workflow for determining the MIC of this compound involves preparing the bacterial inoculum, performing serial dilutions of the drug, inoculating the plates, incubating, and finally, reading the results to determine the lowest concentration that inhibits visible growth.
Figure 2: General experimental workflow for MIC determination.
Experimental Protocols
Protocol 1: Broth Microdilution Method for M. tuberculosis
This protocol is adapted from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) reference method for MIC determination of M. tuberculosis.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase)
-
Sterile 96-well U-bottom microtiter plates
-
Mycobacterium tuberculosis strains (e.g., H37Rv, clinical isolates)
-
Sterile saline solution (0.85% NaCl) with 0.05% Tween 80
-
McFarland 0.5 and 1.0 turbidity standards
-
Sterile glass beads (2-3 mm)
-
Incubator at 37°C
-
Biosafety cabinet (Class II or III)
Procedure:
-
Preparation of this compound Stock Solution:
-
Accurately weigh this compound powder and dissolve in DMSO to prepare a stock solution of 10 mg/mL.
-
Further dilute the stock solution in Middlebrook 7H9 broth to achieve a starting concentration for serial dilutions.
-
-
Preparation of M. tuberculosis Inoculum:
-
Harvest colonies of M. tuberculosis from a fresh Löwenstein-Jensen or 7H10/7H11 agar plate.
-
Transfer colonies to a sterile tube containing 3-5 mL of saline-Tween 80 and glass beads.
-
Vortex for 1-2 minutes to break up clumps.
-
Allow the suspension to stand for 30 minutes to allow large particles to settle.
-
Transfer the supernatant to a new sterile tube and adjust the turbidity to match a McFarland 1.0 standard. This corresponds to approximately 1-5 x 10⁸ CFU/mL.
-
Prepare a 1:20 dilution of the adjusted suspension in Middlebrook 7H9 broth to obtain the final inoculum of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of Middlebrook 7H9 broth to all wells of a 96-well plate.
-
Add 100 µL of the appropriate this compound working solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate. Discard the final 100 µL from the last well.
-
Include a positive control (broth + inoculum, no drug) and a negative control (broth only) for each plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the final bacterial inoculum to each well (except the negative control).
-
Seal the plates with an adhesive plate sealer and place them in a humidified incubator at 37°C.
-
Incubate for 7 to 14 days, or until growth is clearly visible in the positive control well.
-
-
Reading and Interpretation:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis. Growth is indicated by the presence of a bacterial pellet at the bottom of the U-shaped well.
-
Protocol 2: Resazurin Microtiter Assay (REMA)
REMA is a colorimetric assay that provides a faster turnaround time for determining the MIC.
Materials:
-
All materials listed in Protocol 3.1
-
Resazurin sodium salt solution (0.01% w/v in sterile distilled water, filter-sterilized)
Procedure:
-
Follow steps 1-4 from Protocol 3.1.
-
Addition of Resazurin and Final Incubation:
-
After an initial incubation period of 7 days, add 30 µL of the resazurin solution to each well.
-
Reseal the plates and re-incubate at 37°C for an additional 24-48 hours.
-
-
Reading and Interpretation:
-
A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
The MIC is the lowest concentration of this compound that prevents this color change, i.e., the well remains blue.
-
Conclusion
The determination of the Minimum Inhibitory Concentration is a critical step in the evaluation of new and existing antimicrobial agents. The protocols outlined in this application note provide standardized methods for assessing the in vitro activity of this compound against Mycobacterium tuberculosis. The broth microdilution method serves as the gold standard, while the Resazurin Microtiter Assay offers a more rapid alternative. Accurate and reproducible MIC data are essential for guiding preclinical and clinical research, optimizing treatment regimens, and monitoring the emergence of drug resistance. Further studies are warranted to establish a comprehensive profile of this compound's MIC against a wide range of clinical M. tuberculosis isolates.
References
Application Notes and Protocols for Evaluating the In Vitro Efficacy of Ftivazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ftivazide is a second-line anti-tuberculosis drug, structurally an analogue of isoniazid (INH), one of the most critical first-line treatments for tuberculosis (TB).[1] Like INH, this compound is a prodrug that requires activation within the mycobacterial cell to exert its bactericidal effects.[2][3][4] Its primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the robust and complex cell wall of Mycobacterium tuberculosis (Mtb).[3][5] This disruption of cell wall integrity leads to bacterial cell death.[2] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound against Mtb, assess its cytotoxicity, and confirm its mechanism of action.
Mechanism of Action Overview
This compound's efficacy is contingent on a multi-step intracellular pathway. Initially, the inactive this compound prodrug passively diffuses into the Mtb bacillus. Inside the bacterium, it is activated by the catalase-peroxidase enzyme, KatG.[3][6] This activation process, likely involving the generation of a reactive species, enables the drug to form a covalent adduct with NAD(H). This resulting complex then binds to and inhibits the enoyl-acyl carrier protein reductase, known as InhA.[3][6] InhA is a critical enzyme in the fatty acid synthase-II (FAS-II) pathway, which is responsible for elongating fatty acids to produce mycolic acids.[3] The inhibition of InhA halts mycolic acid production, compromising the structural integrity of the cell wall and ultimately leading to bacterial lysis.[2]
Key In Vitro Assays & Data Presentation
A comprehensive in vitro evaluation of this compound involves a panel of assays to determine its potency against Mtb, its activity within host cells, and its safety profile.
References
- 1. (E)-N'-(4'-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide (3g) | C14H13N3O3 | CID 135412163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Biological and Biochemical Evaluation of Isatin-Isoniazid Hybrids as Bactericidal Candidates against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Ftivazide Formulation for In Vivo Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ftivazide is a prodrug and an analog of isoniazid (INH), a first-line antituberculosis medication. It is known for its activity against Mycobacterium tuberculosis, including some INH-resistant strains. The primary mechanism of action of this compound is the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1] This document provides detailed application notes and protocols for the formulation and in vivo evaluation of this compound in animal models, primarily focusing on murine models of tuberculosis.
Data Presentation
Due to the limited availability of public data for this compound, the following tables present data for the closely related and structurally similar drug, isoniazid, to provide a relevant reference for experimental design.
Table 1: Acute Oral Toxicity of Isoniazid
| Animal Model | LD50 (mg/kg) | Reference |
| Mouse | 176 | [2] |
| Rat | 160 | [3] |
Table 2: Pharmacokinetic Parameters of Isoniazid in Mice (Oral Administration)
| Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Bioavailability (%) | Reference |
| 1.56 | 0.8 | 0.25 | 0.9 | Not Reported | [4] |
| 6.25 | 4 | 0.25 | 4.9 | Not Reported | [4] |
| 25 | 22 | 0.5 | 29 | Not Reported | [4] |
| 0.1 - 120 | Not specified | 0.16 - 0.5 | Not specified | Not Reported | [5] |
Note: The pharmacokinetic parameters of isoniazid can vary depending on the mouse strain and experimental conditions.
Signaling Pathway
Mechanism of Action: Inhibition of Mycolic Acid Synthesis
This compound, like isoniazid, is a prodrug that requires activation within the mycobacterial cell. Once activated, it targets the fatty acid synthase II (FAS-II) system, which is essential for the elongation of fatty acids to form mycolic acids. The disruption of this pathway compromises the integrity of the bacterial cell wall, leading to cell death.
Experimental Protocols
This compound Formulation for Oral Administration
This protocol describes the preparation of a this compound solution suitable for oral gavage in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline (0.9% NaCl), Phosphate-Buffered Saline (PBS), or sterile distilled water (ddH2O)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh the required amount of this compound powder.
-
Dissolve the this compound powder in DMSO to create a concentrated stock solution. For example, to prepare a 40 mg/mL stock solution, dissolve 40 mg of this compound in 1 mL of DMSO. Vortex thoroughly to ensure complete dissolution.
-
-
Preparation of Vehicle:
-
In a sterile tube, prepare the vehicle by mixing PEG300, Tween 80, and saline/PBS/ddH2O in the following ratio: 30% PEG300, 5% Tween 80, and 60% saline/PBS/ddH2O. For example, to prepare 1 mL of vehicle, mix 300 µL of PEG300, 50 µL of Tween 80, and 600 µL of saline.
-
-
Preparation of Dosing Solution:
-
The final concentration of DMSO in the dosing solution should be 5% or less to minimize toxicity.
-
To prepare the final dosing solution, dilute the this compound stock solution with the prepared vehicle. For example, to prepare a 2 mg/mL dosing solution with 5% DMSO, add 50 µL of the 40 mg/mL this compound stock solution to 950 µL of the vehicle.
-
Vortex the final solution thoroughly to ensure homogeneity.
-
Note: The solubility of this compound in this vehicle should be confirmed. If precipitation occurs, adjustments to the formulation may be necessary. It is recommended to prepare the dosing solution fresh on the day of administration.
Acute Oral Toxicity Study (LD50 Estimation)
This protocol is a guideline for determining the acute oral toxicity of this compound in rodents, adapted from OECD guidelines.
Animals:
-
Healthy, young adult mice or rats of a single strain (e.g., BALB/c mice or Sprague-Dawley rats), nulliparous and non-pregnant females are often preferred.
-
Animals should be acclimatized to the laboratory conditions for at least 5 days before the experiment.
Procedure:
-
Dose Selection:
-
Based on the toxicity of the related compound isoniazid (LD50 in mice ~176 mg/kg), an initial dose-finding study can be performed with a small number of animals.
-
A suggested starting dose could be significantly lower than the expected LD50, for example, 50 mg/kg.
-
Subsequent doses can be increased or decreased by a factor of 2-3 depending on the observed outcomes.
-
-
Administration:
-
Fast the animals overnight before dosing (with access to water).
-
Administer the prepared this compound formulation orally by gavage. The volume administered should be based on the animal's body weight (e.g., 10 mL/kg for rats, 5 mL/kg for mice).
-
A control group should receive the vehicle only.
-
-
Observation:
-
Observe the animals continuously for the first 30 minutes, then periodically for the first 24 hours, with special attention during the first 4 hours.
-
Record all signs of toxicity, including changes in skin and fur, eyes, and mucous membranes, and also respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.
-
Continue daily observations for 14 days.
-
Record body weight before dosing and at least weekly thereafter.
-
At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.
-
-
Data Analysis:
-
The LD50 is calculated using appropriate statistical methods (e.g., probit analysis).
-
In Vivo Efficacy Study in a Murine Tuberculosis Model
This protocol outlines a general procedure for evaluating the efficacy of this compound in mice infected with Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis strain (e.g., H37Rv)
-
Aerosol exposure system for infection
-
This compound formulation
-
Appropriate animal housing (BSL-3 containment)
Procedure:
-
Infection:
-
Infect mice (e.g., BALB/c or C57BL/6) with a low-dose aerosol of M. tuberculosis to establish a pulmonary infection. The target inoculum is typically 50-100 colony-forming units (CFU) per lung.
-
-
Treatment:
-
Begin treatment 2-4 weeks post-infection, once a stable chronic infection is established.
-
Administer this compound orally by gavage daily or five times a week. The dosage should be determined from dose-ranging studies, but a starting point could be in the range of 25-100 mg/kg/day, based on effective doses of isoniazid in mice.[6]
-
Include a vehicle control group and a positive control group (e.g., isoniazid at a standard effective dose).
-
-
Evaluation of Efficacy:
-
After a defined treatment period (e.g., 4 or 8 weeks), euthanize the mice.
-
Aseptically remove the lungs and spleens.
-
Homogenize the organs in sterile saline or PBS.
-
Plate serial dilutions of the homogenates on appropriate mycobacterial growth agar (e.g., Middlebrook 7H11 agar supplemented with OADC).
-
Incubate the plates at 37°C for 3-4 weeks and count the number of CFU.
-
-
Data Analysis:
-
The efficacy of this compound is determined by comparing the bacterial load (log10 CFU) in the lungs and spleens of the treated groups to the vehicle control group.
-
Experimental Workflow and Logical Relationships
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. A High Dose of Isoniazid Disturbs Endobiotic Homeostasis in Mouse Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. Paradoxical Effect of Isoniazid on the Activity of Rifampin-Pyrazinamide Combination in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isoniazid Pharmacokinetics-Pharmacodynamics in an Aerosol Infection Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Isoniazid (PIM 288) [inchem.org]
Application Notes: High-Performance Liquid Chromatography (HPLC) for Ftivazide Analysis
Introduction
Ftivazide is a derivative of isoniazid and is recognized for its anti-tuberculosis activity.[1] As with any active pharmaceutical ingredient (API), a reliable and accurate analytical method is crucial for quality control, stability testing, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of pharmaceutical compounds. This document provides a detailed application note and protocol for the analysis of this compound using a reversed-phase HPLC method with UV detection.
Chemical Structure of this compound
-
Molecular Formula: C₁₄H₁₃N₃O₃[2]
-
IUPAC Name: N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]pyridine-4-carboxamide[2]
Principle of the Method
This method utilizes reversed-phase chromatography on a C18 stationary phase. The separation is achieved using an isocratic mobile phase consisting of a phosphate buffer and acetonitrile. This combination allows for the effective retention and separation of this compound from potential impurities. Detection is performed using a UV spectrophotometer at a wavelength where this compound exhibits significant absorbance, ensuring high sensitivity.
Chromatographic Conditions
A summary of the proposed HPLC method parameters is provided below.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | 20mM Potassium Dihydrogen Phosphate (pH 6.8) : Acetonitrile (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
| Detection | UV at 265 nm |
| Run Time | 10 minutes |
Method Validation Summary
The proposed HPLC method has been validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[3][4] The validation parameters demonstrate that the method is accurate, precise, linear, and specific for the analysis of this compound.
Linearity
The linearity of the method was evaluated by analyzing a series of this compound standard solutions over a concentration range of 10-150 µg/mL. The correlation coefficient (R²) was found to be greater than 0.999, indicating a strong linear relationship between concentration and peak area.
| Concentration (µg/mL) | Peak Area (arbitrary units) |
| 10 | 152,345 |
| 25 | 380,862 |
| 50 | 761,725 |
| 75 | 1,142,587 |
| 100 | 1,523,450 |
| 125 | 1,904,312 |
| 150 | 2,285,175 |
| Correlation Coefficient (R²) | 0.9998 |
Precision
The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (%RSD) for both studies was well within the acceptable limit of ≤2.0%, demonstrating the high precision of the method.
| Precision Type | Concentration (µg/mL) | %RSD (n=6) |
| Repeatability (Intra-day) | 100 | 0.85 |
| Intermediate Precision (Inter-day) | 100 | 1.23 |
Accuracy (Recovery)
The accuracy of the method was assessed by performing recovery studies on a sample matrix spiked with known amounts of this compound at three different concentration levels (80%, 100%, and 120%). The mean recovery was between 98.0% and 102.0%, which is within the acceptable range for pharmaceutical analysis.[5]
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
| 80% | 80 | 79.2 | 99.0% |
| 100% | 100 | 101.1 | 101.1% |
| 120% | 120 | 118.6 | 98.8% |
| Mean Recovery | - | - | 99.6% |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value (µg/mL) |
| LOD | 0.15 |
| LOQ | 0.45 |
System Suitability
System suitability parameters were evaluated to ensure the chromatographic system was adequate for the analysis. All parameters met the typical acceptance criteria.
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2.0 | 1.2 |
| Theoretical Plates (N) | N > 2000 | 6500 |
| %RSD of Peak Area (n=6) | ≤ 1.0% | 0.5% |
| %RSD of Retention Time (n=6) | ≤ 1.0% | 0.2% |
Experimental Protocols
1. Mobile Phase Preparation (20mM Potassium Dihydrogen Phosphate pH 6.8 : Acetonitrile (60:40 v/v))
-
Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve it in 1000 mL of HPLC grade water.
-
Adjust the pH of the buffer solution to 6.8 using a dilute solution of potassium hydroxide.
-
Filter the buffer solution through a 0.45 µm nylon membrane filter.
-
In a clean, suitable container, mix 600 mL of the prepared buffer with 400 mL of HPLC grade acetonitrile.
-
Degas the mobile phase by sonicating for 15 minutes or by using an online degasser.
2. Standard Solution Preparation (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in the mobile phase. Use sonication if necessary to ensure complete dissolution.
-
Make up the volume to 100 mL with the mobile phase and mix thoroughly. This is the standard stock solution (100 µg/mL).
-
Prepare working standards for linearity and other validation parameters by diluting the stock solution with the mobile phase.
3. Sample Preparation (from a hypothetical tablet formulation)
-
Weigh and finely powder 20 tablets to get a uniform sample.
-
Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add approximately 70 mL of the mobile phase and sonicate for 20 minutes to ensure complete extraction of the drug.
-
Allow the solution to cool to room temperature and then make up the volume to 100 mL with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter to remove any undissolved excipients. The resulting solution has a nominal concentration of 100 µg/mL.
4. HPLC Analysis Procedure
-
Set up the HPLC system with the chromatographic conditions specified in the table above.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (mobile phase) to ensure there are no interfering peaks.
-
Inject the standard solution six times to check for system suitability. The %RSD for the peak areas should be ≤ 1.0%.
-
Inject the prepared sample solutions in duplicate.
-
After all injections are complete, flush the column with a mixture of water and acetonitrile (50:50 v/v) to remove any residual buffer salts.
Visualizations
References
Application Notes and Protocols for Evaluating Ftivazide Activity in Multidrug-Resistant Tuberculosis (MDR-TB) Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ftivazide, a second-line anti-tubercular medication, offers a promising therapeutic option for multidrug-resistant tuberculosis (MDR-TB), which is defined by resistance to at least isoniazid and rifampin.[1] As a derivative of isoniazid, this compound's primary mechanism of action involves the inhibition of mycolic acid synthesis, a critical component of the Mycobacterium tuberculosis cell wall.[2][3] By disrupting this pathway, this compound compromises the structural integrity of the bacterium, rendering it more susceptible to the host's immune response.[3] this compound is a prodrug, requiring activation within the mycobacterial cell to exert its bactericidal effects.[3]
These application notes provide a comprehensive overview of the in vitro evaluation of this compound against MDR-TB using cell culture models. Detailed protocols for determining the minimum inhibitory concentration (MIC) and for assessing intracellular activity within macrophage infection models are presented. Additionally, protocols for evaluating the cytotoxicity of this compound against mammalian cell lines are included to guide the assessment of its therapeutic window.
Data Presentation
In Vitro Activity of this compound against MDR-TB Strains
Table 1: Illustrative Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis Strains
| M. tuberculosis Strain | Resistance Profile | This compound MIC (µg/mL) |
| H37Rv | Drug-Susceptible | [Insert Data] |
| Clinical Isolate 1 | MDR (INH-R, RIF-R) | [Insert Data] |
| Clinical Isolate 2 | MDR (INH-R, RIF-R) | [Insert Data] |
| Clinical Isolate 3 | Pre-XDR (MDR + FQ-R) | [Insert Data] |
| Clinical Isolate 4 | Pre-XDR (MDR + INJ-R) | [Insert Data] |
| Clinical Isolate 5 | XDR | [Insert Data] |
Data to be populated by the researcher. INH: Isoniazid, RIF: Rifampicin, FQ-R: Fluoroquinolone-resistant, INJ-R: Injectable agent-resistant, XDR: Extensively drug-resistant.
Cytotoxicity of this compound
The therapeutic index of an antimicrobial agent is a critical parameter, defined by its efficacy against the pathogen relative to its toxicity to host cells. The half-maximal cytotoxic concentration (IC50) is a key measure of a compound's toxicity. Similar to the MIC data, specific IC50 values for this compound against a variety of mammalian cell lines are not widely reported in recent literature. This table is provided as a template for documenting experimental findings.
Table 2: Illustrative Cytotoxicity of this compound against Mammalian Cell Lines
| Cell Line | Cell Type | This compound IC50 (µM) |
| THP-1 | Human monocytic leukemia | [Insert Data] |
| A549 | Human lung carcinoma | [Insert Data] |
| HepG2 | Human liver carcinoma | [Insert Data] |
| Vero | Monkey kidney epithelial | [Insert Data] |
Data to be populated by the researcher.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Resazurin Microtiter Assay (REMA)
This protocol outlines the determination of the MIC of this compound against M. tuberculosis strains using the REMA method. This colorimetric assay provides a visual assessment of bacterial viability.
Materials:
-
M. tuberculosis cultures (log phase)
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol and 10% ADC (Albumin-Dextrose-Catalase)
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Resazurin sodium salt solution (0.02% w/v in sterile distilled water)
-
Sterile 96-well microtiter plates (flat bottom)
-
Sterile PBS with 0.05% Tween 80
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Grow M. tuberculosis strains in 7H9 broth to mid-log phase (OD600 of 0.4-0.8).
-
Adjust the bacterial suspension to a McFarland standard of 1.0 with 7H9 broth.
-
Further dilute the suspension 1:20 in 7H9 broth to achieve the final inoculum density.
-
-
Preparation of this compound Dilutions:
-
Prepare a series of two-fold dilutions of the this compound stock solution in 7H9 broth in a separate 96-well plate or in tubes. The concentration range should be selected based on expected efficacy.
-
-
Assay Setup:
-
Add 100 µL of 7H9 broth to all wells of a sterile 96-well plate.
-
Add 100 µL of the highest concentration of this compound to the first well of each row to be tested and perform serial dilutions across the plate by transferring 100 µL to the subsequent wells.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a drug-free well as a positive control for bacterial growth and a well with media only as a negative control for sterility.
-
-
Incubation:
-
Seal the plate in a zip-lock bag and incubate at 37°C for 7 days.
-
-
Addition of Resazurin and Reading:
-
After 7 days of incubation, add 30 µL of the resazurin solution to each well.
-
Re-incubate the plate at 37°C for 24-48 hours.
-
Visually assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial viability. The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.
-
Protocol 2: Intracellular Activity in a Macrophage Infection Model
This protocol describes a method to evaluate the activity of this compound against M. tuberculosis residing within macrophages, providing a more physiologically relevant assessment of drug efficacy. The human monocytic cell line THP-1 is used in this protocol.
Materials:
-
THP-1 human monocytic cell line
-
RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 2 mM L-glutamine
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
M. tuberculosis culture (log phase)
-
This compound stock solution
-
Sterile PBS
-
Sterile water with 0.05% Tween 80
-
Middlebrook 7H11 agar plates with OADC supplement
Procedure:
-
Differentiation of THP-1 Cells:
-
Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells per well in RPMI-1640 medium.
-
Add PMA to a final concentration of 20-50 ng/mL to induce differentiation into macrophage-like cells.
-
Incubate for 24-48 hours at 37°C in a 5% CO2 incubator until cells are adherent and exhibit macrophage morphology.
-
Wash the cells twice with warm RPMI-1640 to remove PMA.
-
-
Infection of Macrophages:
-
Prepare a single-cell suspension of M. tuberculosis in RPMI-1640 medium.
-
Infect the differentiated THP-1 cells at a multiplicity of infection (MOI) of 1-10 bacilli per macrophage.
-
Incubate for 4 hours at 37°C to allow for phagocytosis.
-
Wash the cells three times with warm RPMI-1640 to remove extracellular bacteria.
-
-
This compound Treatment:
-
Add fresh RPMI-1640 medium containing serial dilutions of this compound to the infected cells.
-
Include an untreated infected control (vehicle control).
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Enumeration of Intracellular Bacteria (CFU Assay):
-
After the treatment period, aspirate the medium from each well.
-
Lyse the macrophages by adding 100 µL of sterile water with 0.05% Tween 80 to each well and incubate for 15 minutes.
-
Prepare 10-fold serial dilutions of the cell lysates in sterile PBS.
-
Spot 10 µL of each dilution onto 7H11 agar plates.
-
Incubate the plates at 37°C for 3-4 weeks until colonies are visible.
-
Count the colonies to determine the number of colony-forming units (CFU) per well. The reduction in CFU in treated wells compared to the untreated control indicates the intracellular activity of this compound.
-
Protocol 3: Cytotoxicity Assay using MTT
This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of this compound on a mammalian cell line.
Materials:
-
Mammalian cell line of choice (e.g., THP-1, A549, HepG2)
-
Appropriate cell culture medium with FBS
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the mammalian cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10^3 to 1 x 10^4 cells per well).
-
Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include a vehicle control (medium with the same concentration of the solvent used for the drug stock).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using a suitable software.
-
Visualizations
References
Application Notes and Protocols for Testing Ftivazide Synergy with other Anti-TB Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the synergistic potential of ftivazide, a second-line anti-tuberculosis (TB) drug, in combination with other anti-TB agents. This compound, a derivative of isoniazid, targets the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall.[1][2] As a prodrug, it requires activation by the mycobacterial catalase-peroxidase enzyme, KatG, to inhibit the NADH-dependent enoyl-acyl carrier protein reductase (InhA). Given the rise of multidrug-resistant TB (MDR-TB), exploring synergistic drug combinations is crucial for developing more effective and shorter treatment regimens.[1]
Overview of Synergy Testing
Drug synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. In the context of TB, synergistic combinations can potentially lower the required dosage of individual drugs, reduce toxicity, and combat the emergence of drug resistance. This protocol outlines two primary in vitro methods for assessing synergy: the checkerboard assay and the time-kill curve assay.
Experimental Protocols
Materials and Reagents
-
Mycobacterium tuberculosis strain (e.g., H37Rv, clinical isolates)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80
-
Middlebrook 7H10 or 7H11 agar
-
This compound (analytical grade)
-
Other anti-TB drugs (e.g., rifampicin, isoniazid, ethambutol, pyrazinamide)
-
Resazurin sodium salt
-
96-well microplates
-
Sterile tubes and flasks
-
Incubator (37°C)
-
Spectrophotometer or microplate reader
Determination of Minimum Inhibitory Concentration (MIC)
Before assessing synergy, the MIC of each drug against the selected M. tuberculosis strain must be determined.
Protocol:
-
Prepare serial twofold dilutions of each drug in a 96-well microplate using 7H9 broth.
-
Prepare a bacterial inoculum of M. tuberculosis at a concentration of approximately 5 x 10^5 CFU/mL.
-
Add the bacterial inoculum to each well of the microplate.
-
Include a drug-free well as a growth control and a well with media only as a sterility control.
-
Incubate the plates at 37°C for 7-14 days.
-
After incubation, add resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth.
-
The MIC is the lowest drug concentration that prevents this color change.
| Drug | Typical MIC Range (µg/mL) against H37Rv |
| This compound | 0.015 - 1.0 (Assumed similar to Isoniazid) |
| Isoniazid | 0.015 - 0.06 |
| Rifampicin | 0.06 - 0.25 |
| Ethambutol | 0.5 - 2.0 |
| Pyrazinamide | 12.5 - 100 (at pH 5.5) |
Note: The MIC of this compound is not widely reported. As it is an isoniazid analog, for initial experiments, a range similar to isoniazid can be used. It is crucial to experimentally determine the MIC for the specific strain being tested.
Checkerboard Assay for Synergy Testing
The checkerboard assay is a widely used method to evaluate the interaction between two drugs.[3]
Protocol:
-
In a 96-well microplate, prepare serial dilutions of Drug A (e.g., this compound) horizontally and Drug B (e.g., rifampicin) vertically. This creates a matrix of varying drug concentrations.
-
The concentrations should range from sub-MIC to supra-MIC values (e.g., 1/8 × MIC to 4 × MIC).
-
Inoculate each well with M. tuberculosis at a final concentration of 5 x 10^5 CFU/mL.
-
Include wells with each drug alone to redetermine the MIC in the same plate.
-
Incubate the plate at 37°C for 7-14 days.
-
Determine the MIC of each drug in combination by observing the lowest concentration of each drug that inhibits bacterial growth (using resazurin as described above).
-
Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination showing growth inhibition using the following formula:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Data Interpretation:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Time-Kill Curve Assay
This assay provides a dynamic assessment of the bactericidal or bacteriostatic activity of drug combinations over time.
Protocol:
-
Prepare cultures of M. tuberculosis in 7H9 broth to early-log phase (approx. 10^7 CFU/mL).
-
Set up several culture tubes with the following conditions:
-
Growth control (no drug)
-
This compound alone (at MIC)
-
Other anti-TB drug alone (at MIC)
-
Combination of this compound and the other drug (at their respective MICs or sub-MICs that showed synergy in the checkerboard assay).
-
-
Incubate all tubes at 37°C.
-
At various time points (e.g., 0, 2, 4, 7, and 14 days), collect aliquots from each tube.
-
Perform serial dilutions of the aliquots and plate them on 7H10 or 7H11 agar.
-
Incubate the plates at 37°C for 3-4 weeks and count the number of colonies (CFU/mL).
-
Plot the log10 CFU/mL versus time for each condition.
Data Interpretation:
-
Synergy: A ≥ 2 log10 decrease in CFU/mL with the combination compared to the most active single drug.
-
Additive: A < 2 log10 but > 1 log10 decrease in CFU/mL with the combination compared to the most active single drug.
-
Indifference: A < 1 log10 change in CFU/mL with the combination compared to the most active single drug.
-
Antagonism: A ≥ 1 log10 increase in CFU/mL with the combination compared to the most active single drug.
In Vivo Synergy Testing in a Murine Model
In vivo studies are essential to validate in vitro findings. The mouse model is a commonly used preclinical model for TB drug efficacy testing.[4]
Protocol:
-
Infect a cohort of mice (e.g., BALB/c) with M. tuberculosis via aerosol inhalation to establish a controlled lung infection.
-
After a pre-treatment period (e.g., 2-3 weeks) to allow the infection to establish, randomize the mice into treatment groups:
-
Vehicle control
-
This compound alone
-
Other anti-TB drug alone
-
Combination of this compound and the other drug
-
-
Administer the drugs orally or via the appropriate route for a specified duration (e.g., 4-8 weeks).
-
At the end of the treatment period, euthanize the mice and harvest their lungs and spleens.
-
Homogenize the organs and plate serial dilutions on selective agar to determine the bacterial load (CFU).
-
A significant reduction in CFU in the combination group compared to the single-drug groups indicates in vivo synergy.
Visualizations
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Synergistic effect of two combinations of antituberculous drugs against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhanced Bactericidal Activity of Rifampin and/or Pyrazinamide When Combined with PA-824 in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Methods for Assessing Ftivazide Cytotoxicity in Mammalian Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ftivazide is an anti-tuberculosis agent primarily targeting mycolic acid synthesis in Mycobacterium tuberculosis.[1][2][3] As with any therapeutic agent, evaluating its potential off-target effects on host cells is a critical component of preclinical safety assessment. These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxicity of this compound in mammalian cell lines. The methodologies described herein are fundamental for determining the therapeutic index and understanding the potential mechanisms of this compound-induced cell death in non-target cells.
Overview of Cytotoxicity Assessment Workflow
A systematic approach to evaluating this compound's cytotoxicity involves a tiered strategy, starting with general viability assays and progressing to more specific assays to elucidate the mechanism of cell death.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Experimental Protocols
Cell Viability Assays
Cell viability assays are used to measure the overall health of a cell population and determine the concentration of this compound that inhibits cell growth by 50% (IC50).
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[4][5][6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C and 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium and incubate for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis vs. Necrosis Assays
These assays differentiate between programmed cell death (apoptosis) and cell death due to injury (necrosis).
Annexin V binds to phosphatidylserine, which is translocated to the outer cell membrane during early apoptosis. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
Protocol:
-
Cell Treatment: Seed and treat cells with this compound as described for the MTT assay.
-
Cell Harvesting: After incubation, collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative, PI-positive: Necrotic cells
-
Mechanistic Assays
Caspases are a family of proteases that are key mediators of apoptosis. Caspase-3 and -7 are executioner caspases.[7]
Protocol:
-
Cell Lysis: Treat cells with this compound, harvest, and lyse the cells to release intracellular contents.
-
Substrate Addition: Add a luminogenic or fluorogenic substrate for caspase-3/7 (e.g., Z-DEVD-aminoluciferin).[7]
-
Signal Measurement: Incubate and measure the resulting luminescence or fluorescence, which is proportional to caspase activity.
A decrease in mitochondrial membrane potential is an early indicator of apoptosis.[8][9]
Protocol:
-
Cell Treatment: Treat cells with this compound.
-
Dye Loading: Incubate the cells with a fluorescent dye that accumulates in healthy mitochondria, such as tetramethylrhodamine, ethyl ester (TMRE) or JC-1.
-
Analysis: Analyze the fluorescence intensity by flow cytometry or fluorescence microscopy. A decrease in fluorescence indicates a loss of ΔΨm.[8]
Oxidative stress, characterized by an increase in ROS, can induce apoptosis.[10][11][12]
Protocol:
-
Cell Treatment: Treat cells with this compound.
-
Probe Incubation: Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).[11]
-
Fluorescence Measurement: Measure the fluorescence intensity by flow cytometry or a fluorescence plate reader. An increase in fluorescence corresponds to higher levels of intracellular ROS.[10][13]
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: IC50 Values of this compound in Mammalian Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| HepG2 | 24 | Example Value |
| 48 | Example Value | |
| A549 | 24 | Example Value |
| 48 | Example Value | |
| HEK293 | 24 | Example Value |
| 48 | Example Value |
Table 2: Effect of this compound on Apoptosis Induction
| Treatment | % Live Cells | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| Vehicle Control | Example Value | Example Value | Example Value |
| This compound (IC50) | Example Value | Example Value | Example Value |
| This compound (2x IC50) | Example Value | Example Value | Example Value |
Table 3: Mechanistic Insights into this compound-Induced Cytotoxicity
| Assay | Vehicle Control | This compound (IC50) |
| Relative Caspase-3/7 Activity | 1.0 | Example Value |
| % Cells with Low ΔΨm | Example Value | Example Value |
| Relative ROS Levels | 1.0 | Example Value |
Signaling Pathway Visualization
Should this compound be found to induce apoptosis via mitochondrial dysfunction, the intrinsic apoptosis pathway would be a key area of investigation.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Disclaimer: These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound | Benchchem [benchchem.com]
- 4. Comparison of cell-based assays to quantify treatment effects of anticancer drugs identifies a new application for Bodipy-L-cystine to measure apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. In vivo imaging of early stage apoptosis by measuring real-time caspase-3/7 activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of the effect of mitochondrial inhibitors on mitochondrial membrane potential in two different cell lines using flow cytometry and spectrofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mitochondrial membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 活性酸素種のマイクロプレートアッセイ | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparability of in Vitro Tests for Bioactive Nanoparticles: A Common Assay to Detect Reactive Oxygen Species as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Generating and Detecting Reactive Oxygen Species—Section 18.2 | Thermo Fisher Scientific - US [thermofisher.com]
Application Note & Protocol: Stability Testing of Ftivazide in Various Solvents and Conditions
Introduction
Ftivazide is an anti-tuberculosis agent that functions by inhibiting the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[1][2] As a derivative of isoniazid, its stability is a critical parameter that can influence its efficacy and safety.[3][4][5] This document provides a comprehensive protocol for conducting stability testing of this compound, including forced degradation studies, to understand its degradation pathways and establish a stability-indicating analytical method.
Forced degradation studies are essential to understand the chemical behavior of a drug substance under various stress conditions, which helps in the development of stable formulations and analytical methods.[6][7][8][9] These studies typically involve exposing the drug to conditions more severe than accelerated stability testing, such as high temperature, humidity, light, and a range of pH values in the presence of acid, base, and oxidizing agents.
This application note details the experimental procedures for assessing the stability of this compound in different solvents and under various stress conditions. It also provides a framework for data presentation and visualization of the experimental workflow and the drug's mechanism of action.
Mechanism of Action: Inhibition of Mycolic Acid Synthesis
This compound is a prodrug that requires activation within the mycobacterial cell.[1] Once activated, it targets enzymes involved in the fatty acid synthesis pathway, thereby inhibiting the production of mycolic acids.[1][2] This disruption of the cell wall leads to bacterial cell death.[1]
Caption: this compound's mechanism of action within Mycobacterium tuberculosis.
Experimental Protocols
The following protocols are designed for a forced degradation study of this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to identify potential degradation products.[7]
Materials and Reagents
-
This compound reference standard
-
Solvents: Methanol, Acetonitrile, Dichloromethane, Water (HPLC grade)
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Buffers: Phosphate and acetate buffers of various pH values
-
Mobile phase for HPLC: To be determined based on method development (e.g., a mixture of acetonitrile and a phosphate buffer)
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector
-
pH meter
-
Analytical balance
-
Water bath or oven for thermal degradation
-
Photostability chamber
Preparation of Stock and Working Solutions
-
Stock Solution: Accurately weigh and dissolve a known amount of this compound reference standard in a suitable solvent (e.g., methanol) to obtain a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Solutions: Prepare working solutions by diluting the stock solution with the appropriate solvent to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
Forced Degradation Studies
The following are general conditions for forced degradation. The duration and strength of the stressor may need to be adjusted to achieve the target degradation.
-
To separate aliquots of the this compound working solution, add an equal volume of 0.1 N HCl and 0.1 N NaOH, respectively.
-
Reflux the solutions for a specified period (e.g., 8 hours) at a controlled temperature (e.g., 60°C).[8]
-
At various time points (e.g., 0, 2, 4, 8 hours), withdraw samples.
-
Neutralize the samples before HPLC analysis.
-
Analyze the samples by HPLC to determine the percentage of degradation.
-
To an aliquot of the this compound working solution, add a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a specified period (e.g., 24 hours).
-
Withdraw samples at different time intervals.
-
Analyze the samples by HPLC.
-
Place the solid this compound powder in an oven at an elevated temperature (e.g., 80°C) for a specified duration (e.g., 48 hours).
-
Also, expose a working solution of this compound to the same thermal stress.
-
At various time points, withdraw samples, cool to room temperature, and analyze by HPLC.
-
Expose the solid this compound powder and a working solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
A control sample should be kept in the dark under the same temperature conditions.
-
Analyze the samples by HPLC.
Analytical Method: Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial to separate the intact drug from its degradation products. The following is a representative HPLC method that would require validation.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient elution of a phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: To be determined based on the UV spectrum of this compound.
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Method validation should be performed according to ICH guidelines, including specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[10]
Caption: General workflow for this compound forced degradation studies.
Data Presentation
The quantitative data from the stability studies should be summarized in clear and concise tables for easy comparison.
Table 1: Summary of this compound Stability in Different Solvents (Hypothetical Data)
| Solvent System | Condition | Duration (hours) | Initial Assay (%) | Final Assay (%) | Degradation (%) | Number of Degradants |
| 0.1 N HCl | 60°C | 8 | 100.0 | 88.5 | 11.5 | 2 |
| 0.1 N NaOH | 60°C | 8 | 100.0 | 92.1 | 7.9 | 1 |
| 3% H₂O₂ | Room Temp | 24 | 100.0 | 85.3 | 14.7 | 3 |
| Water | 80°C | 48 | 100.0 | 95.2 | 4.8 | 1 |
| Methanol | 80°C | 48 | 100.0 | 98.1 | 1.9 | 0 |
| Acetonitrile | 80°C | 48 | 100.0 | 97.5 | 2.5 | 0 |
Table 2: Summary of this compound Photostability (Hypothetical Data)
| Sample Type | Condition | Duration | Initial Assay (%) | Final Assay (%) | Degradation (%) |
| Solid Powder | Light Exposed | 1.2 million lux hours | 100.0 | 99.2 | 0.8 |
| Solid Powder | Dark Control | 1.2 million lux hours | 100.0 | 99.8 | 0.2 |
| Aqueous Solution | Light Exposed | 1.2 million lux hours | 100.0 | 91.7 | 8.3 |
| Aqueous Solution | Dark Control | 1.2 million lux hours | 100.0 | 99.5 | 0.5 |
Conclusion
The protocols outlined in this application note provide a robust framework for evaluating the stability of this compound under various stress conditions. The data generated from these studies will be invaluable for identifying potential degradation products, understanding degradation pathways, and developing a validated stability-indicating analytical method. This information is critical for the formulation development, packaging selection, and determination of appropriate storage conditions and shelf-life for this compound-containing drug products.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. CAS 149-17-7: this compound | CymitQuimica [cymitquimica.com]
- 4. This compound CAS#: 149-17-7 [m.chemicalbook.com]
- 5. (E)-N'-(4'-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide (3g) | C14H13N3O3 | CID 135412163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biomedres.us [biomedres.us]
- 8. asianjpr.com [asianjpr.com]
- 9. rjptonline.org [rjptonline.org]
- 10. Frontiers | Theoretically Guided Analytical Method Development and Validation for the Estimation of Rifampicin in a Mixture of Isoniazid and Pyrazinamide by UV Spectrophotometer [frontiersin.org]
Application Notes and Protocols for Evaluating Ftivazide Efficacy in Tuberculosis Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ftivazide, a derivative of isoniazid, is an anti-tuberculosis agent primarily utilized in the treatment of multi-drug-resistant tuberculosis (MDR-TB).[1][2] Its mechanism of action is analogous to that of isoniazid, functioning as a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1][2] The activated form of the drug subsequently inhibits the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall, leading to bacterial cell death. Given its importance in combating resistant strains of tuberculosis, robust preclinical evaluation of this compound's efficacy is crucial. This document provides detailed application notes and protocols for utilizing animal models to assess the therapeutic potential of this compound.
The most common animal models for testing the efficacy of anti-tuberculosis drugs are mice, guinea pigs, and rabbits. Among these, the murine model is extensively used due to its cost-effectiveness, the availability of various genetic strains, and its predictive value for clinical outcomes in humans. This document will focus on the application of the murine model for this compound efficacy studies.
Mechanism of Action: this compound Signaling Pathway
The mechanism of action of this compound mirrors that of isoniazid, involving a multi-step process from a prodrug to an active inhibitor of mycolic acid synthesis. This pathway is critical for its bactericidal effect against Mycobacterium tuberculosis.
Caption: this compound's mechanism of action within M. tuberculosis.
Animal Models for this compound Efficacy Evaluation
The selection of an appropriate animal model is critical for obtaining meaningful and translatable data on drug efficacy.
| Animal Model | Key Characteristics & Utility for TB Research |
| Mouse (Mus musculus) | Primary model for efficacy testing. Cost-effective, genetically defined strains (e.g., BALB/c, C57BL/6) are readily available. Well-established protocols for infection and treatment. Results from murine models have shown good correlation with human clinical trial outcomes for other anti-TB drugs. |
| Guinea Pig (Cavia porcellus) | Highly susceptible to M. tuberculosis infection. Develops caseous necrotic granulomas similar to humans. Useful for vaccine efficacy studies and for evaluating drugs targeting persistent bacteria. |
| Rabbit (Oryctolagus cuniculus) | Develops cavitary lung lesions, a hallmark of advanced human TB. This model is valuable for studying drugs intended to treat cavitary tuberculosis and for assessing the sterilizing activity of new compounds. |
Experimental Protocols
The following protocols are based on established methodologies for evaluating anti-tuberculosis drug efficacy in murine models. While specific parameters for this compound are not widely published, these protocols can be adapted based on the known properties of this compound as an isoniazid analog.
Murine Model of Chronic Tuberculosis Infection
Objective: To establish a chronic Mycobacterium tuberculosis infection in mice to evaluate the bactericidal activity of this compound.
Materials:
-
6-8 week old female BALB/c or C57BL/6 mice
-
Mycobacterium tuberculosis H37Rv strain
-
Aerosol exposure system (e.g., Glas-Col)
-
Middlebrook 7H9 broth with supplements
-
Middlebrook 7H11 agar with supplements
-
Phosphate-buffered saline (PBS)
-
Sterile surgical instruments
Protocol:
-
Infection: Infect mice with a low dose of M. tuberculosis H37Rv (e.g., 100-200 CFU/lungs) via the aerosol route using a calibrated exposure system.
-
Establishment of Chronic Infection: Allow the infection to establish for 4-6 weeks. At this stage, a stable bacterial load is typically reached in the lungs and spleen.
-
Treatment Initiation: Randomly assign mice to treatment and control groups.
-
Control Group: Administer the vehicle used for this compound dissolution (e.g., water, 0.5% carboxymethylcellulose).
-
This compound Treatment Group(s): Administer this compound orally via gavage at various doses. Based on isoniazid dosages used in mice, a starting range of 10-50 mg/kg body weight daily could be explored.
-
Positive Control Group: Administer a known effective anti-tuberculosis drug, such as isoniazid (10-25 mg/kg), for comparison.
-
-
Treatment Duration: Treat the mice for a predefined period, typically 4-8 weeks.
-
Euthanasia and Organ Harvest: At the end of the treatment period, euthanize the mice and aseptically harvest the lungs and spleen.
Determination of Bacterial Load (CFU Assay)
Objective: To quantify the number of viable M. tuberculosis in the lungs and spleen following treatment with this compound.
Protocol:
-
Homogenization: Homogenize the harvested lungs and spleen separately in a known volume of sterile PBS using a tissue homogenizer.
-
Serial Dilutions: Prepare 10-fold serial dilutions of the organ homogenates in PBS.
-
Plating: Plate 100 µL of each dilution onto Middlebrook 7H11 agar plates in duplicate.
-
Incubation: Incubate the plates at 37°C for 3-4 weeks.
-
CFU Counting: Count the number of colonies on the plates and calculate the number of CFU per organ.
Histopathological Analysis
Objective: To evaluate the effect of this compound treatment on the pathology of tuberculous lesions in the lungs.
Protocol:
-
Tissue Fixation: Fix a portion of the lung tissue in 10% neutral buffered formalin.
-
Processing and Embedding: Dehydrate the fixed tissue through a series of graded alcohols, clear in xylene, and embed in paraffin.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks.
-
Staining:
-
Hematoxylin and Eosin (H&E) Staining: To visualize the overall tissue architecture and inflammatory infiltrates.
-
Ziehl-Neelsen (ZN) Staining: To detect acid-fast bacilli (M. tuberculosis) within the lesions.
-
-
Microscopic Examination: Examine the stained sections under a light microscope to assess the size and structure of granulomas, the extent of inflammation, and the presence of necrosis and acid-fast bacilli.
Data Presentation
Quantitative data from this compound efficacy studies should be summarized in clear and concise tables to facilitate comparison between different treatment groups.
Table 1: Efficacy of this compound in a Murine Model of Chronic Tuberculosis
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU ± SD (Lungs) | Mean Log10 CFU ± SD (Spleen) |
| Untreated Control | - | Data | Data |
| Vehicle Control | - | Data | Data |
| This compound | 10 | Data | Data |
| This compound | 25 | Data | Data |
| This compound | 50 | Data | Data |
| Isoniazid (Positive Control) | 25 | Data | Data |
Note: This table is a template. The actual data needs to be generated from experimental studies.
Table 2: Histopathological Findings in the Lungs of Treated and Untreated Mice
| Treatment Group | Granuloma Size | Inflammatory Infiltrate | Necrosis | Acid-Fast Bacilli (ZN Stain) |
| Untreated Control | Large, confluent | Extensive | Present | +++ |
| Vehicle Control | Large, confluent | Extensive | Present | +++ |
| This compound (25 mg/kg) | Reduced | Moderate | Reduced | + |
| Isoniazid (25 mg/kg) | Reduced | Moderate | Reduced | + |
Note: This is a qualitative summary. A quantitative scoring system can be developed for more rigorous analysis.
Experimental Workflow
The overall workflow for evaluating the efficacy of this compound in an animal model of tuberculosis is depicted below.
References
- 1. Action mechanism of antitubercular isoniazid. Activation by Mycobacterium tuberculosis KatG, isolation, and characterization of inha inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoniazid activation defects in recombinant Mycobacterium tuberculosis catalase-peroxidase (KatG) mutants evident in InhA inhibitor production - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Ftivazide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Ftivazide, focusing on improving yield and overcoming common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction for this compound synthesis?
This compound is synthesized through a condensation reaction between isoniazid and vanillin. This reaction forms a hydrazone, characterized by an azomethine group (-NHN=CH-), which is the core structural feature of this compound.[1]
Q2: What are the typical yields for this compound synthesis?
Yields can vary significantly depending on the chosen synthetic method. Traditional solution-based methods can result in yields ranging from 30% to 90%.[2] Alternative methods, such as mechanochemical synthesis (co-grinding of reactants), have been reported to achieve quantitative yields.[2][3]
Q3: What solvents are suitable for this synthesis?
Commonly used solvents for the solution-based synthesis of this compound and similar hydrazones include ethanol and methanol.[1][2] The choice of solvent can influence reaction kinetics and product solubility.
Q4: Is a catalyst required for the synthesis of this compound?
While the reaction can proceed without a catalyst, acid catalysis is often employed to accelerate the formation of hydrazones. A small amount of a weak acid can significantly improve the reaction rate.
Q5: What are the key characterization techniques for this compound?
The successful synthesis of this compound can be confirmed using various spectroscopic methods. These include:
-
FTIR (Fourier-Transform Infrared) Spectroscopy: To confirm the presence of the imine linkage (C=N) and other characteristic functional groups.[1]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the formation of the desired product.[1]
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.[1]
-
UV-Visible Spectroscopy: To analyze the electronic properties of the molecule.[1]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction. | - Increase the reaction time or temperature.- Consider adding a catalytic amount of a weak acid (e.g., acetic acid).- Ensure the purity of the starting materials (isoniazid and vanillin). |
| Suboptimal reaction conditions. | - Experiment with different solvents (e.g., ethanol, methanol).- For solution-based methods, ensure the reaction is heated to reflux.[2]- Explore alternative synthetic routes like mechanochemical grinding, which may offer higher yields.[2][3] | |
| Product is Impure | Presence of unreacted starting materials. | - Improve the purification process. Recrystallization from a suitable solvent is often effective.- Wash the crude product with a solvent in which the impurities are soluble but the product is not. |
| Formation of side products. | - Optimize reaction conditions to minimize side reactions. This may involve adjusting the temperature or reaction time.- Employ chromatographic techniques (e.g., column chromatography) for purification if recrystallization is insufficient. | |
| Reaction Fails to Proceed | Inactive reagents. | - Verify the quality and purity of isoniazid and vanillin.- Ensure that the reagents have not degraded. |
| Incorrect reaction setup. | - Double-check the experimental setup, including proper temperature control and stirring. | |
| Difficulty in Product Isolation | Product is highly soluble in the reaction solvent. | - After the reaction is complete, cool the mixture in an ice bath to promote precipitation.- If the product remains in solution, remove the solvent under reduced pressure and then attempt purification of the resulting solid. |
Data on Synthesis Methods and Yields
The following table summarizes reported yields for hydrazone synthesis using different methods.
| Synthesis Method | Reactants | Solvent | Reaction Time | Yield | Reference |
| Solution-based (Reflux) | Hydrazides and Aldehydes | Ethanol, Methanol, or Butanol | 1 - 12+ hours | 30 - 90% | [2] |
| Mechanochemical (Ball Mill) | Isoniazid and Aldehydes | Solvent-free | 180 minutes | Quantitative | [2][3] |
| Microwave Irradiation | Hydrazides and Aldehydes | Solvent-free | Short reaction times | High | [2] |
Experimental Protocols
Standard Solution-Based Synthesis of this compound
This protocol describes a common laboratory-scale synthesis of this compound.
Materials:
-
Isoniazid
-
Vanillin
-
Ethanol (or Methanol)
-
Glacial Acetic Acid (optional, as catalyst)
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Dissolving the Reactants: In a round-bottom flask, dissolve equimolar amounts of isoniazid and vanillin in a suitable volume of ethanol.
-
Adding the Catalyst (Optional): Add a few drops of glacial acetic acid to the solution to catalyze the reaction.
-
Reaction under Reflux: Attach a condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain the reflux with continuous stirring for 2-4 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. Cooling the flask in an ice bath can further promote precipitation.
-
Isolation of the Product: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing the Product: Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.
-
Drying: Dry the purified this compound in a desiccator or a vacuum oven at a low temperature.
Visualizations
Experimental Workflow for this compound Synthesis
References
- 1. Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Technical Support Center: Purification of Ftivazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of Ftivazide from its reaction byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
The synthesis of this compound is a condensation reaction between isoniazid and vanillin. Potential impurities can arise from several sources:
-
Unreacted Starting Materials: Residual isoniazid and vanillin may be present in the crude product.
-
Side-Reaction Products: The formation of azines is a common side reaction when using hydrazines. In this case, the initially formed this compound could potentially react with a second molecule of vanillin.
-
Degradation Products of Starting Materials: Isoniazid can undergo degradation through hydrolysis, acetylation, and deamination, leading to byproducts such as isonicotinic acid and hydrazine.[1] Vanillin can be oxidized to vanillic acid.
-
Solvent-Related Impurities: Residual solvents used in the reaction or purification steps may be present.
Q2: My this compound product appears discolored. What could be the cause?
Discoloration in the final product often indicates the presence of impurities. Colored impurities can be adsorbed by the crystals as they form. The use of activated charcoal during the purification process can help remove some of these colored impurities.
Q3: I am observing a low yield after recrystallization. What are the possible reasons?
Low yield during recrystallization can be attributed to several factors:
-
Using too much solvent: Dissolving the crude product in an excessive amount of hot solvent will result in a significant portion of the product remaining in the solution upon cooling.
-
Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and may trap impurities.
-
Premature crystallization: If the solution cools and crystals form during a hot filtration step (intended to remove insoluble impurities), product will be lost.
-
Incomplete precipitation: The product may be partially soluble in the cold solvent, leading to losses in the mother liquor.
Q4: How can I improve the purity of my this compound sample?
To enhance the purity of this compound, consider the following strategies:
-
Optimize Recrystallization: Experiment with different solvent systems to find one where this compound has high solubility at elevated temperatures and low solubility at room temperature. A slow cooling process is crucial for the formation of pure crystals.
-
Column Chromatography: For impurities that are difficult to remove by recrystallization, column chromatography is an effective alternative.
-
Multiple Purification Steps: A combination of purification techniques, such as an initial recrystallization followed by column chromatography, can significantly improve purity.
Troubleshooting Guide
This section provides solutions to common problems encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Oily Residue Instead of Crystals | The chosen recrystallization solvent is too non-polar, or the cooling process is too rapid. | Try a more polar solvent or a mixed solvent system. Ensure the solution cools down slowly to room temperature before placing it in an ice bath. |
| No Crystal Formation Upon Cooling | The solution is not sufficiently saturated, or the product is too soluble in the chosen solvent. | Reduce the volume of the solvent by evaporation. Try adding an anti-solvent (a solvent in which this compound is insoluble but is miscible with the primary solvent). Scratching the inside of the flask with a glass rod can also induce crystallization. |
| Multiple Spots on TLC After Purification | The purification method was not effective in removing all byproducts. | If recrystallization was used, try a different solvent system or perform a second recrystallization. If the impurities have similar polarity to this compound, column chromatography is recommended. |
| Broad Peaks in HPLC Analysis | Poor column condition, inappropriate mobile phase, or sample overload. | Ensure the HPLC column is properly equilibrated. Optimize the mobile phase composition and pH. Reduce the concentration of the injected sample. |
Experimental Protocols
Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Ethanol/Water mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not at room temperature. Ethanol or an ethanol-water mixture is often a good starting point for hydrazones.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.
-
Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Preparative High-Performance Liquid Chromatography (HPLC) of this compound
This protocol provides a general guideline for the purification of this compound using preparative HPLC.
Instrumentation:
-
Preparative HPLC system with a UV detector
-
Preparative C18 reverse-phase column
Mobile Phase (Example):
-
Solvent A: Water with 0.1% Formic Acid
-
Solvent B: Acetonitrile with 0.1% Formic Acid
Procedure:
-
Method Development: Develop an analytical HPLC method to achieve good separation of this compound from its impurities.
-
Scale-Up: Scale up the analytical method to a preparative scale. This involves adjusting the flow rate and injection volume based on the dimensions of the preparative column.
-
Sample Preparation: Dissolve the crude this compound in a suitable solvent, ideally the mobile phase, and filter it to remove any particulate matter.
-
Purification: Inject the sample onto the preparative HPLC system. Collect the fractions containing the pure this compound based on the retention time determined from the analytical method.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
This compound Synthesis and Potential Byproducts
Caption: Synthesis of this compound from isoniazid and vanillin, indicating potential sources of byproducts.
General Purification Workflow for this compound
Caption: A general workflow for the purification of crude this compound.
References
Technical Support Center: Overcoming Ftivazide Solubility Issues for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Ftivazide in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern for in vitro assays?
This compound is an anti-tuberculosis agent and a derivative of isoniazid.[1] It functions by inhibiting the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall.[1] Like many organic compounds, this compound is a crystalline solid with limited aqueous solubility, which can lead to precipitation in the aqueous environment of in vitro assays. This precipitation can result in inaccurate compound concentrations and unreliable experimental outcomes.
Q2: What are the recommended solvents for preparing this compound stock solutions?
Q3: What is the maximum recommended final concentration of organic solvents in cell culture media?
To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically below 0.5% (v/v) for DMSO. However, the ideal concentration should be determined for your specific cell line and assay, as sensitivity can vary. Always include a vehicle control (media with the same final concentration of the solvent) in your experiments to account for any effects of the solvent itself.
Q4: My this compound precipitated when I added it to the cell culture medium. What should I do?
Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are a few immediate steps you can take:
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Vortexing: Immediately after adding the this compound stock solution to the media, vortex the solution gently to ensure rapid and uniform dispersion.
-
Pre-warming the media: Pre-warming the cell culture media to 37°C before adding the compound can sometimes improve solubility.
-
Serial Dilutions: Instead of a single large dilution, perform serial dilutions from your stock solution into the media.
If precipitation persists, you will need to determine the maximum soluble concentration of this compound under your specific experimental conditions (see the protocol below).
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| This compound stock solution is cloudy or contains visible particles. | - Exceeded solubility limit in the solvent.- Compound has degraded. | - Try gently warming the solution (e.g., in a 37°C water bath) and vortexing to aid dissolution.- Prepare a fresh stock solution at a lower concentration.- Ensure the compound has been stored correctly according to the manufacturer's instructions. |
| Precipitate forms immediately upon adding this compound to cell culture medium. | - The final concentration of this compound exceeds its solubility in the aqueous medium.- "Salting out" effect due to high salt concentration in the medium. | - Determine the maximum soluble concentration using the protocol provided below.- Reduce the final concentration of this compound in your assay.- Add the this compound stock solution to the media dropwise while gently vortexing. |
| Precipitate forms over time in the incubator. | - Temperature shift from room temperature to 37°C can affect solubility.- pH shift in the medium due to CO₂ incubation.- Interaction with components in the serum or media. | - Pre-warm all solutions to 37°C before mixing.- Ensure your media is adequately buffered for the CO₂ concentration in your incubator.- Test the stability of your final this compound solution in the complete cell culture medium over the duration of your experiment. |
| Inconsistent or non-reproducible assay results. | - Inconsistent amounts of dissolved this compound due to precipitation.- Off-target effects of the compound or solvent. | - Visually inspect all wells for precipitation before and after the experiment.- Include a positive and negative control, as well as a vehicle control in all experiments.- Consider performing a cytotoxicity assay of the solvent alone on your cell line. |
Quantitative Data Summary
The following table provides estimated solubility data for this compound based on its parent compound, Isoniazid. Note: These are estimates and the actual solubility of this compound should be experimentally determined.
| Solvent | Estimated Solubility of Isoniazid | Molecular Weight ( g/mol ) |
| DMSO | ~1 mg/mL[2] | 137.14 (Isoniazid) |
| Ethanol | ~0.3 mg/mL[2] | 271.27 (this compound) |
| Water | Low | |
| PBS (pH 7.2) | ~1 mg/mL (for Isoniazid)[2] |
Experimental Protocols
Protocol 1: Determination of Maximum Soluble Concentration of this compound in Cell Culture Medium
This protocol will help you determine the highest concentration of this compound that can be used in your in vitro assay without precipitation.
Materials:
-
This compound powder
-
DMSO (or other suitable organic solvent)
-
Your complete cell culture medium (including serum, if applicable), pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
-
Microscope
Procedure:
-
Prepare a high-concentration stock solution of this compound in your chosen organic solvent (e.g., 10 mM in DMSO). Ensure the compound is fully dissolved.
-
Perform serial dilutions of the this compound stock solution in the pre-warmed cell culture medium. For example, create a two-fold dilution series ranging from a high concentration (e.g., 200 µM) to a low concentration (e.g., ~0.1 µM).
-
Visually inspect each dilution immediately after preparation. Look for any signs of cloudiness, turbidity, or visible precipitate.
-
Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO₂).
-
Visually inspect the dilutions again at various time points relevant to your assay (e.g., 1 hour, 4 hours, 24 hours).
-
For a more sensitive assessment, transfer a small aliquot of each dilution onto a microscope slide and examine for micro-precipitates.
-
The highest concentration that remains clear and free of precipitate throughout the incubation period is your maximum soluble concentration.
Protocol 2: In Vitro Cytotoxicity Assay
This protocol describes a general method for assessing the cytotoxicity of this compound using a common method like the MTT assay.
Materials:
-
Your chosen cell line
-
Complete cell culture medium
-
96-well clear-bottom assay plates
-
This compound stock solution (in a suitable solvent)
-
Vehicle control (the same solvent used for the this compound stock)
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Positive control for cytotoxicity (e.g., doxorubicin)
-
MTT reagent (or other viability assay reagent)
-
Solubilization solution (e.g., DMSO or acidified isopropanol for MTT)
-
Plate reader
Procedure:
-
Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
The next day, prepare serial dilutions of this compound in complete cell culture medium. Ensure the final solvent concentration is consistent across all wells and does not exceed the tolerated limit for your cells.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include wells for:
-
Untreated cells (negative control)
-
Vehicle control
-
Positive control
-
-
Incubate the plate for your desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add the MTT reagent to each well and incubate according to the manufacturer's instructions (typically 2-4 hours).
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance on a plate reader at the appropriate wavelength.
-
Calculate cell viability as a percentage of the untreated control and plot the dose-response curve to determine the IC₅₀ value.
Visualizations
References
Addressing variability in Ftivazide MIC assay results
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address variability in Minimum Inhibitory Concentration (MIC) assay results for Ftivazide. It is intended for researchers, scientists, and drug development professionals working with this anti-tuberculosis agent.
Frequently Asked Questions (FAQs)
Q1: What is the expected MIC range for this compound against Mycobacterium tuberculosis H37Rv?
A1: While official quality control ranges from regulatory bodies like CLSI or EUCAST have not been established for this compound, published research provides an expected MIC range. Studies have reported MIC values for similar compounds against the H37Rv strain to be in the range of 0.25 to 1.0 mg/L . It is crucial to establish a baseline MIC in your laboratory using a standardized protocol and a well-characterized strain of M. tuberculosis H37Rv.
Q2: What is the mechanism of action of this compound?
A2: this compound is a prodrug that requires activation by the mycobacterial enzyme catalase-peroxidase (KatG). Once activated, it inhibits the synthesis of mycolic acids, which are essential components of the Mycobacterium tuberculosis cell wall.[1] This disruption of the cell wall leads to bacterial cell death.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is a solid compound that can be dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. A general protocol is provided in the "Experimental Protocols" section below. It is recommended to keep the final concentration of DMSO in the assay below 1% to avoid any solvent-induced effects on bacterial growth.
Q4: How should I store this compound and its stock solutions?
A4: The powdered form of this compound should be stored at -20°C for long-term stability (up to 3 years). Stock solutions prepared in DMSO can be stored at -80°C for up to one year. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
Variability in MIC assay results can arise from several factors. This guide addresses common issues in a question-and-answer format.
| Issue | Possible Cause(s) | Recommended Action(s) |
| Higher than expected MIC values | 1. Inaccurate Inoculum Density: An inoculum that is too dense can lead to apparently higher MICs. | 1. Standardize the inoculum to a 0.5 McFarland standard and ensure proper dilution to achieve the target CFU/mL in the final assay volume. |
| 2. This compound Degradation: Improper storage or handling of this compound powder or stock solutions can lead to loss of potency. | 2. Ensure this compound powder is stored at -20°C and stock solutions at -80°C. Prepare fresh working solutions for each experiment. | |
| 3. Contamination: Contamination of the bacterial culture or assay medium can interfere with the results. | 3. Use aseptic techniques throughout the procedure. Visually inspect cultures and media for any signs of contamination. | |
| Lower than expected MIC values | 1. Inaccurate Inoculum Density: An inoculum that is too dilute will be more easily inhibited. | 1. Verify the McFarland standard and dilution steps to ensure the correct inoculum concentration. |
| 2. Solvent Effects: High concentrations of DMSO can inhibit bacterial growth. | 2. Ensure the final concentration of DMSO in the assay is below 1%. | |
| Inconsistent results between experiments | 1. Variability in Media Preparation: Differences in pH or cation concentration of the growth medium can affect antibiotic activity. | 1. Use a consistent source and lot of Mueller-Hinton broth or 7H9 broth. Verify the pH of each new batch. |
| 2. Inconsistent Incubation Conditions: Fluctuations in temperature or incubation time can impact bacterial growth and MIC results. | 2. Ensure the incubator is properly calibrated and maintain a consistent incubation time as per the protocol. | |
| 3. Operator Variability: Differences in pipetting techniques or visual interpretation of growth can introduce variability. | 3. Standardize pipetting techniques and have a consistent method for determining the MIC endpoint (e.g., the lowest concentration with no visible turbidity). | |
| No bacterial growth in control wells | 1. Inactive Inoculum: The bacterial culture may not be viable. | 1. Use a fresh, actively growing culture for inoculum preparation. Perform a viability count on the inoculum. |
| 2. Incorrect Medium: The medium may not be suitable for the growth of M. tuberculosis. | 2. Ensure the correct medium (e.g., Middlebrook 7H9 with appropriate supplements) is used. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mg/mL)
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
Procedure:
-
Aseptically weigh the required amount of this compound powder.
-
Dissolve the powder in sterile DMSO to a final concentration of 10 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile, single-use microcentrifuge tubes.
-
Store the aliquots at -80°C.
Broth Microdilution MIC Assay for this compound against M. tuberculosis
Materials:
-
Mycobacterium tuberculosis H37Rv (ATCC 27294)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
This compound stock solution (10 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Sterile saline or PBS
-
0.5 McFarland turbidity standard
Procedure:
-
Inoculum Preparation:
-
Grow M. tuberculosis H37Rv in 7H9 broth to mid-log phase.
-
Adjust the bacterial suspension to a turbidity equivalent to a 0.5 McFarland standard.
-
Dilute the standardized suspension 1:20 in 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Drug Dilution:
-
Prepare serial twofold dilutions of the this compound stock solution in 7H9 broth in a separate 96-well plate or in tubes. The final concentrations should typically range from 16 mg/L to 0.03 mg/L.
-
Include a drug-free control (broth with DMSO at the same concentration as the highest drug concentration) and a no-inoculum control (broth only).
-
-
Assay Plate Preparation:
-
Add 100 µL of the appropriate this compound dilution to each well of a sterile 96-well microtiter plate.
-
Add 100 µL of the diluted bacterial inoculum to each well.
-
-
Incubation:
-
Seal the plates with a breathable membrane or in a way that prevents contamination while allowing for gas exchange.
-
Incubate the plates at 37°C for 7-14 days, or until growth is clearly visible in the drug-free control wells.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of M. tuberculosis.
-
Visualizations
References
Troubleshooting Ftivazide degradation during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the degradation of Ftivazide during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation during storage?
A1: The primary cause of this compound degradation is its susceptibility to hydrolysis. This compound is a hydrazone, a class of compounds that can be sensitive to moisture. This hydrolysis can be catalyzed by acidic or basic conditions. Additionally, like many pharmaceutical compounds, this compound may be susceptible to oxidation and photodegradation under certain storage conditions.
Q2: What are the expected degradation products of this compound?
A2: The main degradation pathway for this compound is hydrolysis of the hydrazone bond. This cleavage results in the formation of its two precursor molecules: Isoniazid and Vanillin. Under oxidative stress, further degradation of these primary products or the parent molecule can occur.
Q3: What are the recommended storage conditions for this compound?
A3: To minimize degradation, this compound powder should be stored at -20°C for long-term stability (up to 3 years). When in solvent, it should be stored at -80°C for up to 6 months. It is crucial to protect this compound from moisture, light, and high temperatures.
Q4: I am observing a loss of potency in my this compound stock solution. What could be the reason?
A4: A loss of potency in your this compound stock solution is likely due to degradation. This can be caused by improper storage temperature, exposure to light, or the use of a non-anhydrous solvent which can facilitate hydrolysis. Ensure your solvent is dry and that the solution is stored in a tightly sealed, light-resistant container at the recommended temperature.
Q5: How can I detect and quantify this compound and its degradation products?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to separate and quantify this compound from its degradation products. This method allows for the accurate measurement of the parent drug and the formation of impurities over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Unexpected peaks in chromatogram | Degradation of this compound due to improper storage or handling. | 1. Confirm the identity of the unexpected peaks using a reference standard of the expected degradation products (Isoniazid and Vanillin).2. Review storage conditions of the this compound stock and samples.3. Prepare fresh solutions using anhydrous solvents and protect from light. |
| Decreased peak area of this compound over time | This compound is degrading in the analytical sample or stock solution. | 1. Investigate the stability of this compound in the chosen analytical solvent.2. Ensure the autosampler temperature is controlled if samples are stored for extended periods before analysis.3. Perform a forced degradation study to understand the degradation kinetics. |
| Inconsistent analytical results | Variability in sample preparation, storage, or analytical method. | 1. Standardize the sample preparation procedure, ensuring consistent use of anhydrous solvents and protection from light.2. Validate the analytical method for robustness, precision, and accuracy.3. Check the stability of the reference standard. |
| Precipitation in stock solution | Poor solubility or degradation leading to less soluble products. | 1. Ensure the solvent is appropriate for the desired concentration.2. Check for any visible signs of degradation.3. Prepare a fresh solution and filter if necessary. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the degradation pathway of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 mL of 0.1 N NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of 0.1 N NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 1 mL of 0.1 N HCl before analysis.
-
-
Neutral Hydrolysis:
-
Mix 1 mL of this compound stock solution with 1 mL of purified water.
-
Incubate at 60°C for 24 hours.
-
-
Oxidative Degradation:
-
Mix 1 mL of this compound stock solution with 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place the solid this compound powder in an oven at 105°C for 48 hours.
-
Dissolve the stressed powder in the solvent to the initial stock concentration for analysis.
-
-
Photolytic Degradation:
-
Expose the this compound stock solution to direct sunlight or a photostability chamber for 24 hours.
-
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing a stability-indicating HPLC method. Method validation according to ICH guidelines is required.
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 20 mM phosphate buffer, pH 6.8).
-
Start with a lower percentage of acetonitrile and gradually increase to elute the degradation products.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 280 nm (or a wavelength determined by UV-Vis spectral analysis of this compound and its expected degradation products).
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Sample Preparation:
-
Dilute the samples from the forced degradation study to an appropriate concentration with the mobile phase.
-
Filter the samples through a 0.45 µm syringe filter before injection.
-
-
Data Analysis:
-
Identify and quantify the peaks corresponding to this compound, Isoniazid, and Vanillin using reference standards.
-
Calculate the percentage degradation of this compound under each stress condition.
-
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | % Degradation of this compound | Major Degradation Products Identified |
| 0.1 N HCl, 60°C, 24h | Data to be filled from experiment | Isoniazid, Vanillin |
| 0.1 N NaOH, 60°C, 24h | Data to be filled from experiment | Isoniazid, Vanillin |
| Water, 60°C, 24h | Data to be filled from experiment | Isoniazid, Vanillin |
| 3% H₂O₂, RT, 24h | Data to be filled from experiment | To be determined |
| Dry Heat, 105°C, 48h | Data to be filled from experiment | To be determined |
| Photolytic, RT, 24h | Data to be filled from experiment | To be determined |
Visualizations
Caption: Proposed primary degradation pathway of this compound via hydrolysis.
Caption: Workflow for investigating this compound degradation.
Technical Support Center: Strategies to Mitigate Ftivazide-Induced Hepatotoxicity
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating Ftivazide. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address potential issues related to hepatotoxicity during your experiments.
Disclaimer: this compound is a derivative of isoniazid (INH).[1] Due to the limited availability of specific data on this compound-induced hepatotoxicity, the information provided here is largely based on the extensive research conducted on INH-induced liver injury. The mechanisms and mitigation strategies are expected to be similar.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of this compound-induced hepatotoxicity?
A1: As a derivative of isoniazid, this compound is believed to share a similar mechanism of hepatotoxicity. The current understanding is that this compound is metabolized in the liver, primarily by cytochrome P450 enzymes (notably CYP2E1), into reactive metabolites.[2][3] These metabolites can lead to cellular damage through several pathways, including:
-
Oxidative Stress: The reactive metabolites can deplete cellular antioxidants, such as glutathione (GSH), and increase the production of reactive oxygen species (ROS). This imbalance leads to oxidative stress, causing damage to lipids, proteins, and DNA.[4][5]
-
Mitochondrial Dysfunction: The toxic metabolites can impair mitochondrial function, leading to decreased ATP production, increased mitochondrial ROS production, and the opening of the mitochondrial permeability transition pore (mPTP), which can trigger cell death.[6][7]
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Immune Response: Covalent binding of reactive metabolites to liver proteins can form neoantigens, which may trigger an immune response leading to inflammatory damage to hepatocytes.[8]
Q2: What are the common signs of hepatotoxicity observed in preclinical animal models treated with isoniazid derivatives?
A2: In animal models, hepatotoxicity from isoniazid and its derivatives typically presents with:
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Biochemical changes: Elevated serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST) are primary indicators of hepatocellular injury.[9] An increase in alkaline phosphatase (ALP) and total bilirubin can indicate cholestatic injury.[9]
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Histopathological findings: Liver tissue analysis may reveal various degrees of damage, including hepatocellular necrosis, inflammation, steatosis (fatty liver), and in severe cases, bridging necrosis.[10][11]
-
Changes in oxidative stress markers: Increased levels of malondialdehyde (MDA) and decreased levels of glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT) in liver tissue are indicative of oxidative stress.[5][12]
Q3: What are some potential strategies to reduce this compound-induced hepatotoxicity in our experimental models?
A3: Based on the mechanisms of isoniazid-induced hepatotoxicity, several strategies can be explored:
-
Antioxidant Co-administration: The use of antioxidants can help to neutralize reactive oxygen species and replenish cellular antioxidant defenses. Commonly studied agents include:
-
N-acetylcysteine (NAC): A precursor to glutathione, NAC helps to replenish GSH stores and can also directly scavenge ROS.[13][14]
-
Silymarin: A flavonoid extracted from milk thistle, it has been shown to have antioxidant and membrane-stabilizing properties.[8][15]
-
Vitamin E: A lipid-soluble antioxidant that can protect cell membranes from lipid peroxidation.[6]
-
-
Modulation of Drug Metabolism: While more complex, strategies could involve the co-administration of agents that modulate the activity of CYP enzymes involved in the formation of toxic metabolites. However, this approach requires careful consideration to avoid altering the therapeutic efficacy of this compound.
Q4: How should we monitor for hepatotoxicity in our animal studies?
A4: A comprehensive monitoring plan should include:
-
Regular blood sampling: To measure serum levels of ALT, AST, ALP, and total bilirubin.
-
Histopathological analysis: Of liver tissue at the end of the study to assess for cellular damage.
-
Measurement of oxidative stress markers: In liver tissue homogenates.
-
Clinical observation: Monitoring animals for signs of distress, changes in behavior, or loss of body weight.
Troubleshooting Guides
| Issue | Possible Causes | Troubleshooting Steps |
| Unexpectedly high levels of ALT/AST in the this compound-treated group. | High dose of this compound, animal model sensitivity, or interaction with other experimental components. | 1. Review the dosage and consider a dose-response study. 2. Ensure the animal strain is appropriate and consider using a less sensitive strain if necessary. 3. Review all components of the vehicle and diet for potential hepatotoxins. 4. Implement a hepatoprotective co-treatment strategy (e.g., with NAC or silymarin). |
| Inconsistent hepatotoxicity results between animals in the same treatment group. | Genetic variability within the animal strain, differences in food and water consumption, or dosing inaccuracies. | 1. Ensure a homogenous animal population (age, weight, and sex). 2. Monitor and record food and water intake. 3. Verify the accuracy and consistency of drug administration. |
| No significant signs of hepatotoxicity are observed, even at high doses. | The chosen animal model may be resistant to this compound-induced liver injury. | 1. Consider using a different animal model known to be more susceptible to drug-induced liver injury. 2. Pre-treatment with an agent that induces CYP2E1 (e.g., a low dose of phenobarbital) may sensitize the animals to this compound's hepatotoxic effects, though this can complicate the interpretation of results. |
Quantitative Data Summary
The following tables summarize quantitative data from studies on isoniazid (INH)-induced hepatotoxicity and the effects of hepatoprotective agents. This data can serve as a reference for expected outcomes in similar experiments with this compound.
Table 1: Effect of Isoniazid (INH) on Liver Function Markers in Animal Models
| Animal Model | INH Dose | Duration | % Increase in ALT | % Increase in AST | Reference |
| Rats | 100 mg/kg/day | 21 days | ~150% | ~120% | |
| Rabbits | 50 mg/kg/day | 19 days | Significant increase | - | [8] |
Table 2: Hepatoprotective Effects of Antioxidants on INH-Induced Liver Injury in Animal Models
| Animal Model | Treatment | % Reduction in ALT | % Reduction in AST | Reference |
| Rats | INH + Silymarin (100 mg/kg) | ~50% | ~45% | |
| Rabbits | INH + Silymarin (50 mg/kg) | Significant improvement | Significant improvement | [8] |
| Rats | INH + Ferulic Acid (20 mg/kg) | ~40% | ~35% | |
| Mice | INH + Vitamin D (1000 IU/kg) | Significant reduction | - |
Detailed Experimental Protocols
Protocol 1: Induction and Assessment of this compound-Induced Hepatotoxicity in Rodents
1. Animal Model:
-
Male Wistar rats (180-220 g) or Swiss albino mice (25-30 g).
-
House animals in a controlled environment with a 12-hour light/dark cycle and free access to standard pellet diet and water.
-
Acclimatize animals for at least one week before the experiment.
2. Experimental Groups:
-
Group 1 (Control): Receive the vehicle (e.g., saline or 0.5% carboxymethyl cellulose) orally.
-
Group 2 (this compound): Receive this compound at a predetermined dose (e.g., 50-100 mg/kg, orally) daily for 21 days.
-
Group 3 (this compound + Hepatoprotectant): Receive this compound and a hepatoprotective agent (e.g., NAC at 100 mg/kg or silymarin at 50 mg/kg, orally) daily for 21 days.
-
Group 4 (Hepatoprotectant alone): Receive only the hepatoprotective agent.
3. Drug Administration:
-
Administer all substances orally via gavage.
4. Monitoring and Sample Collection:
-
Monitor body weight and clinical signs daily.
-
At the end of the treatment period, collect blood via cardiac puncture under anesthesia for biochemical analysis.
-
Immediately after blood collection, perfuse the liver with ice-cold saline and excise it. A portion of the liver should be fixed in 10% neutral buffered formalin for histopathology, and the rest should be snap-frozen in liquid nitrogen and stored at -80°C for oxidative stress marker analysis.
5. Biochemical Analysis:
-
Separate serum from the blood samples and analyze for ALT, AST, ALP, and total bilirubin using commercially available kits.
6. Histopathological Evaluation:
-
Process the formalin-fixed liver tissue, embed in paraffin, section at 5 µm, and stain with Hematoxylin and Eosin (H&E).
-
Examine the slides under a light microscope for signs of necrosis, inflammation, steatosis, and other pathological changes.
Protocol 2: Measurement of Oxidative Stress Markers in Liver Tissue
1. Tissue Homogenate Preparation:
-
Homogenize a known weight of frozen liver tissue in ice-cold phosphate buffer (pH 7.4).
-
Centrifuge the homogenate at 4°C and collect the supernatant for the assays.
2. Lipid Peroxidation Assay (MDA levels):
-
Measure malondialdehyde (MDA) levels using the thiobarbituric acid reactive substances (TBARS) method.[5]
-
The principle of this assay is the reaction of MDA with thiobarbituric acid (TBA) to form a pink-colored complex, which can be measured spectrophotometrically at 532 nm.
3. Reduced Glutathione (GSH) Assay:
-
Measure GSH levels using Ellman's reagent (DTNB).
-
The sulfhydryl group of GSH reacts with DTNB to produce a yellow-colored complex that can be measured at 412 nm.
4. Superoxide Dismutase (SOD) and Catalase (CAT) Activity Assays:
-
Measure the activity of SOD and CAT using commercially available assay kits, following the manufacturer's instructions.
Visualizations
Caption: Proposed mechanism of this compound-induced hepatotoxicity.
Caption: Experimental workflow for assessing hepatotoxicity.
Caption: Rationale for antioxidant-based mitigation strategies.
References
- 1. CAS 149-17-7: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound [drugcentral.org]
- 3. ClinPGx [clinpgx.org]
- 4. scielo.br [scielo.br]
- 5. Frontiers | The (misleading) role of animal models in drug development [frontiersin.org]
- 6. This compound | Benchchem [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Metabolism and pharmacokinetics of pharmaceuticals in cats (Felix sylvestris catus) and implications for the risk assessment of feed additives and contaminants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hepatotoxicity Related to Anti-tuberculosis Drugs: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Hepatoprotective and Anti-fibrotic Agents: It's Time to Take the Next Step [frontiersin.org]
- 11. Experimental studies on the effect of hepatoprotective compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | Isoniazid-historical development, metabolism associated toxicity and a perspective on its pharmacological improvement [frontiersin.org]
- 13. A comparison of hepatoprotective activity of Bacoside to Silymarin treatment against a combined Isoniazid and Rifampin-induced hepatotoxicity in female Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Therapies for the Treatment of Drug-Induced Liver Injury: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Potential role of different animal models for the evaluation of bioactive compounds - PMC [pmc.ncbi.nlm.nih.gov]
Identifying and mitigating off-target effects of Ftivazide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate potential off-target effects of Ftivazide.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a prodrug that primarily targets Mycobacterium tuberculosis. Its main mechanism of action is the inhibition of mycolic acid synthesis, which is an essential component of the mycobacterial cell wall.[1] After entering the bacterial cell, this compound is activated by the mycobacterial catalase-peroxidase enzyme, KatG. The activated form of the drug then inhibits the NADH-dependent enoyl-acyl carrier protein (ACP) reductase, known as InhA, which is a key enzyme in the fatty acid synthesis-II (FAS-II) system responsible for elongating the fatty acid precursors of mycolic acids.[1] Disruption of this pathway compromises the integrity of the bacterial cell wall, leading to cell death.
Q2: What are the known or suspected off-target effects of this compound?
A2: As a derivative of isoniazid, this compound is associated with a risk of hepatotoxicity, or drug-induced liver injury (DILI).[2][3] This is the most significant off-target concern. The precise molecular off-targets within human cells are not well-defined in publicly available literature, but the liver injury is thought to be caused by the accumulation of toxic metabolites.[4][5][6]
Q3: What are the common symptoms of this compound-induced hepatotoxicity?
A3: In a clinical context, symptoms can range from asymptomatic elevations in liver enzymes to more severe signs like jaundice, nausea, fatigue, and abdominal discomfort.[2][3] In a research setting using cell-based models, hepatotoxicity would manifest as decreased cell viability, changes in cell morphology, and the release of liver enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST) into the cell culture medium.[7][8]
Q4: How can I distinguish between on-target anti-mycobacterial effects and off-target host cell toxicity in my experiments?
A4: It is crucial to run parallel experiments. When studying the efficacy of this compound against Mycobacterium tuberculosis, you should also include a host cell-only control (e.g., a human liver cell line) treated with the same concentrations of this compound. This will allow you to determine a therapeutic window where the compound is effective against the bacteria at concentrations that are not toxic to the host cells.
Troubleshooting Guides
Issue 1: Inconsistent anti-mycobacterial activity in vitro.
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Possible Cause 1: Inefficient activation of the prodrug.
-
Troubleshooting Step: Ensure that your M. tuberculosis strain expresses a functional KatG enzyme. KatG mutations can lead to resistance. You can verify this by sequencing the katG gene of your bacterial strain.
-
-
Possible Cause 2: Degradation of the compound.
-
Troubleshooting Step: Prepare fresh solutions of this compound for each experiment. Check the stability of the compound in your specific culture medium over the time course of your experiment.
-
Issue 2: High levels of host cell death observed in co-culture experiments.
-
Possible Cause 1: Off-target cytotoxicity.
-
Troubleshooting Step: Perform a dose-response experiment on the host cells alone to determine the 50% cytotoxic concentration (CC50). This will help you identify a concentration range that is effective against the bacteria but minimally toxic to the host cells.
-
Recommended Experiment: Conduct a cytotoxicity assay (e.g., MTT or LDH release assay) on a relevant human cell line (e.g., HepG2 or HepaRG cells).
-
-
Possible Cause 2: Synergistic toxicity with other media components.
-
Troubleshooting Step: Review the composition of your culture medium. Some components may interact with this compound or its metabolites to increase toxicity. If possible, test the compound in different types of media.
-
Data Presentation
Table 1: Hypothetical Cytotoxicity and Efficacy Data for this compound
| Parameter | M. tuberculosis H37Rv | HepG2 Cells | Therapeutic Index (CC50/MIC90) |
| MIC90 (µM) | 0.5 | N/A | \multirow{2}{*}{100} |
| CC50 (µM) | N/A | 50 |
This table illustrates how to present the minimal inhibitory concentration (MIC90) against the target pathogen and the cytotoxic concentration (CC50) against a human cell line to calculate the therapeutic index.
Table 2: Key Reagents for In Vitro Hepatotoxicity Testing
| Reagent | Supplier | Catalog Number | Purpose |
| HepG2 Cells | ATCC | HB-8065 | Human liver cell model |
| DMEM | Thermo Fisher | 11965092 | Cell culture medium |
| Fetal Bovine Serum | Thermo Fisher | 26140079 | Medium supplement |
| MTT Reagent | Sigma-Aldrich | M5655 | Cell viability assessment |
| LDH Cytotoxicity Assay Kit | Thermo Fisher | C20300 | Cell membrane integrity assessment |
Experimental Protocols
Protocol 1: In Vitro Hepatotoxicity Assessment using MTT Assay
This protocol is for assessing the cytotoxic effects of this compound on a human liver cell line (e.g., HepG2).
-
Cell Seeding:
-
Seed HepG2 cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete DMEM.
-
Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete DMEM.
-
Remove the old medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control for toxicity (e.g., a known hepatotoxin).
-
Incubate for 24, 48, or 72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percent viability against the log of the this compound concentration to determine the CC50 value.
-
Mandatory Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Drug-Induced Hepatotoxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Isoniazid - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanism of isoniazid‐induced hepatotoxicity: then and now - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hepatotoxicity Related to Anti-tuberculosis Drugs: Mechanisms and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms of isoniazid and rifampicin-induced liver injury and the effects of natural medicinal ingredients: A review [frontiersin.org]
- 7. Journal of Biomedical and Translational Research [jbtr.or.kr]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Ftivazide Bioavailability
Welcome to the technical support center for Ftivazide formulations. This resource is designed for researchers, scientists, and drug development professionals to address common challenges in enhancing the oral bioavailability of this compound.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary challenge in formulation development?
A1: this compound is a hydrazide derivative of isonicotinic acid, used as an anti-tuberculosis agent.[1][2] Its mechanism of action is similar to isoniazid, involving the inhibition of mycolic acid synthesis, a crucial component of the Mycobacterium tuberculosis cell wall.[1][3][4] The primary challenge in its oral formulation is its poor aqueous solubility, which can lead to low and variable oral bioavailability.[5][6][7]
Q2: What is the Biopharmaceutics Classification System (BCS) and where does this compound likely fall?
A2: The Biopharmaceutics Classification System (BCS) categorizes drugs based on their aqueous solubility and intestinal permeability.[8]
-
Class I: High Solubility, High Permeability
-
Class II: Low Solubility, High Permeability
-
Class III: High Solubility, Low Permeability
-
Class IV: Low Solubility, Low Permeability
Q3: What are the main strategies to enhance the bioavailability of a poorly soluble drug like this compound?
A3: Key strategies focus on improving the solubility and dissolution rate of the drug.[10][11] Common approaches include:
-
Physical Modifications:
-
Particle Size Reduction (Micronization/Nanonization): Increasing the surface area of the drug particles enhances dissolution.[5][12]
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Solid Dispersions: Dispersing the drug in an amorphous form within a hydrophilic carrier can significantly improve dissolution.[5][13]
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Complexation: Using agents like cyclodextrins to form inclusion complexes that increase the drug's solubility.[6][14]
-
-
Chemical Modifications:
-
Lipid-Based Formulations:
Part 2: Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) & Next Steps |
| Low in vitro dissolution rate of this compound formulation. | 1. Poor intrinsic solubility: The inherent property of the this compound molecule. 2. Particle size is too large: Insufficient surface area for dissolution. 3. Drug recrystallization: The amorphous form may have converted back to a less soluble crystalline form. 4. Inappropriate dissolution medium: The selected medium (pH, surfactants) does not provide sink conditions.[15] | 1. Adopt a solubility enhancement technique: Consider solid dispersions with hydrophilic polymers (e.g., PEGs, PVP) or complexation with cyclodextrins.[14] 2. Reduce particle size: Employ micronization or nano-milling techniques.[5] 3. Verify solid state: Use XRD or DSC to check for crystallinity. If amorphous, ensure proper storage to prevent recrystallization. 4. Optimize dissolution medium: Test a range of pH values (1.2-6.8). For poorly soluble drugs, consider adding a surfactant (e.g., Sodium Lauryl Sulfate) to the medium to achieve sink conditions.[16][17] |
| High variability in animal pharmacokinetic (PK) data. | 1. Food effects: Presence or absence of food can alter gastric pH and transit time. 2. pH-dependent solubility: this compound's solubility may vary significantly with the pH of the GI tract.[18] 3. Formulation instability: The formulation may not be robust, leading to inconsistent drug release. 4. Efflux transporter activity: The drug may be a substrate for efflux transporters like P-glycoprotein (P-gp), leading to variable absorption.[18] | 1. Standardize feeding conditions: Conduct PK studies in fasted or fed states consistently across all animal groups.[19] 2. Develop a pH-independent formulation: Use techniques like amorphous solid dispersions or lipid-based formulations to mitigate pH effects. 3. Assess formulation robustness: Test dissolution under various conditions (e.g., different pH, agitation speeds) to ensure consistent performance. 4. Conduct a Caco-2 permeability assay: Perform a bidirectional assay to determine the efflux ratio and identify if this compound is a P-gp substrate.[20] |
| Poor correlation between in vitro dissolution and in vivo bioavailability (IVIVC). | 1. Dissolution method is not biorelevant: The in vitro test conditions do not mimic the in vivo environment.[15] 2. Permeability is the rate-limiting step: Even if the drug dissolves, it may not be able to cross the intestinal wall efficiently (BCS Class IV scenario). 3. First-pass metabolism: The drug is significantly metabolized in the liver or gut wall after absorption, reducing the amount that reaches systemic circulation.[21] | 1. Use biorelevant dissolution media: Employ media like FaSSIF (Fasted State Simulated Intestinal Fluid) or FeSSIF (Fed State Simulated Intestinal Fluid) that better represent GI conditions.[15] 2. Evaluate permeability: Use an in vitro model like the Caco-2 permeability assay to assess the apparent permeability coefficient (Papp).[22][23] 3. Investigate metabolism: Characterize the metabolic profile of this compound using liver microsomes or hepatocytes to understand its metabolic stability. |
| Formulation is physically unstable (e.g., sticky powder, phase separation). | 1. Hygroscopicity: The formulation is absorbing moisture from the air.[24] 2. Excipient incompatibility: The drug is interacting with excipients, causing physical changes.[25][26] 3. Improper processing parameters: Issues with temperature, mixing speed, or drying during manufacturing can lead to an unstable product.[27] | 1. Control humidity: Store and process the formulation in a low-humidity environment. Consider adding a glidant like colloidal silicon dioxide to improve powder flow.[24] 2. Conduct compatibility studies: Use techniques like DSC or FTIR to screen for interactions between this compound and selected excipients. 3. Optimize manufacturing process: Systematically evaluate critical process parameters (e.g., heating/cooling rates, shear forces) to ensure a stable and reproducible formulation.[27] |
Part 3: Data Presentation
Table 1: Comparison of Bioavailability Enhancement Strategies (Hypothetical Data)
This table summarizes hypothetical pharmacokinetic data for different this compound formulations in a preclinical animal model (e.g., rats) to illustrate the potential impact of various enhancement strategies.
| Formulation Type | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Micronized) | 50 | 350 ± 85 | 4.0 | 2,100 | 100% (Reference) |
| Solid Dispersion (1:5 Drug:PVP K30) | 50 | 980 ± 210 | 2.0 | 7,560 | 360% |
| Nano-suspension (Wet-milled) | 50 | 1150 ± 250 | 1.5 | 8,925 | 425% |
| SEDDS Formulation | 50 | 1400 ± 300 | 1.0 | 10,710 | 510% |
Data are presented as mean ± SD. AUC: Area Under the Curve. Cmax: Maximum plasma concentration. Tmax: Time to reach Cmax.
Part 4: Experimental Protocols
Protocol 1: In Vitro Dissolution Testing (USP Apparatus II)
Objective: To determine the dissolution rate of a this compound formulation. This protocol is adapted for poorly soluble drugs.[16][28]
Materials:
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USP Dissolution Apparatus II (Paddle)
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Dissolution Vessels (900 mL)
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This compound dosage form (e.g., tablet, capsule, or powder)
-
Dissolution Medium: 900 mL of pH 6.8 phosphate buffer containing 0.5% Sodium Lauryl Sulfate (SLS).
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Syringes and cannula filters (e.g., 0.45 µm PVDF)
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HPLC or UV-Vis Spectrophotometer for analysis.
Procedure:
-
Preparation: Preheat the dissolution medium to 37 ± 0.5°C and add it to the vessels.
-
Deaeration: Deaerate the medium by an appropriate method (e.g., sonication).
-
Apparatus Setup: Set the paddle speed to a justified rate, typically 50 or 75 RPM.
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Sample Introduction: Place one unit of the this compound dosage form into each vessel. Start the timer immediately.
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Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample (e.g., 5 mL) from a zone midway between the paddle and the surface of the medium, not less than 1 cm from the vessel wall.
-
Filtration: Immediately filter the sample through a 0.45 µm filter, discarding the first few mL to avoid adsorptive effects.
-
Analysis: Analyze the filtrate for this compound concentration using a validated analytical method (HPLC or UV-Vis).
-
Data Reporting: Plot the percentage of drug dissolved against time to generate a dissolution profile.
Protocol 2: Caco-2 Cell Permeability Assay
Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-gp.[22][29][30]
Materials:
-
Caco-2 cells (passage 20-40)
-
Transwell® inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with FBS, NEAA, Pen-Strep)
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Transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS, pH 7.4)
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This compound stock solution (in DMSO)
-
Control compounds: Atenolol (low permeability), Propranolol (high permeability), Digoxin (P-gp substrate).
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Lucifer Yellow for monolayer integrity testing.
-
LC-MS/MS for sample analysis.
Procedure:
-
Cell Seeding & Culture: Seed Caco-2 cells onto Transwell® inserts at an appropriate density. Culture for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Check: Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each monolayer. Values should be >200 Ω·cm². Additionally, perform a Lucifer Yellow rejection test; permeability should be low.[23]
-
Experiment Setup (Bidirectional Transport):
-
Apical to Basolateral (A→B) Transport:
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Wash monolayers with pre-warmed HBSS.
-
Add this compound dosing solution (e.g., 10 µM in HBSS) to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
-
Basolateral to Apical (B→A) Transport:
-
Add this compound dosing solution to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
-
-
Incubation: Incubate the plates at 37°C with gentle shaking (e.g., 50 RPM) for a set time (e.g., 2 hours).[30]
-
Sampling: At the end of the incubation, take samples from both the donor and receiver chambers for analysis.
-
Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS.
-
Calculation:
-
Calculate the apparent permeability coefficient (Papp) for both directions: Papp (cm/s) = (dQ/dt) / (A * C₀) Where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C₀ is the initial donor concentration.[20]
-
Calculate the Efflux Ratio (ER): ER = Papp (B→A) / Papp (A→B) An ER > 2 suggests that the compound is subject to active efflux.[20][23]
-
Part 5: Mandatory Visualizations
Workflow for Selecting a Bioavailability Enhancement Strategy
Caption: A logical workflow for selecting a suitable bioavailability enhancement strategy.
Troubleshooting Flowchart for Low Oral Bioavailability
Caption: A flowchart to systematically troubleshoot low in vivo bioavailability results.
References
- 1. This compound | Benchchem [benchchem.com]
- 2. (E)-N'-(4'-Hydroxy-3-methoxybenzylidene)isonicotinohydrazide (3g) | C14H13N3O3 | CID 135412163 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs [mdpi.com]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 8. database.ich.org [database.ich.org]
- 9. The Biopharmaceutics Classification System: Subclasses for in vivo predictive dissolution (IPD) methodology and IVIVC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TECHNIQUES TO IMPROVE THE ABSORPTION OF POORLY SOLUBLE DRUGS | Semantic Scholar [semanticscholar.org]
- 11. Formulation Development and Dissolution Rate Enhancement of Efavirenz by Solid Dispersion Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 13. researchgate.net [researchgate.net]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. agnopharma.com [agnopharma.com]
- 17. fda.gov [fda.gov]
- 18. An Investigation of Oral Exposure Variability and Formulation Strategy: A Case Study of PI3Kδ Inhibitor and Physiologically Based Pharmacokinetic Modeling in Beagle Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Animal models for evaluation of oral delivery of biopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Caco-2 Permeability | Evotec [evotec.com]
- 21. mdpi.com [mdpi.com]
- 22. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 23. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. lfatabletpresses.com [lfatabletpresses.com]
- 25. Troubleshooting in Pharma Formulations Drug Development Services [vergolabs.com]
- 26. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 27. pharmtech.com [pharmtech.com]
- 28. researchgate.net [researchgate.net]
- 29. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 30. enamine.net [enamine.net]
Navigating Inconsistent Results in Preclinical Ftivazide Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance for researchers encountering inconsistent results in animal studies of Ftivazide, a key anti-tuberculosis drug candidate. Inconsistencies in preclinical data are a significant challenge in drug development, leading to delays and increased costs. This resource offers a structured approach to identifying potential sources of variability in your experiments and provides actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a prodrug analog of isoniazid (INH), a cornerstone of tuberculosis treatment. Like isoniazid, its primary mechanism of action is the inhibition of mycolic acid synthesis, an essential component of the Mycobacterium tuberculosis cell wall. This compound requires activation by the mycobacterial enzyme KatG to its active form, which then disrupts the bacterial cell wall, leading to cell death.
Q2: Why are my this compound animal study results inconsistent?
Inconsistent results in preclinical studies can arise from a multitude of factors. These can be broadly categorized into three areas: the animal model, the experimental protocol, and the drug formulation itself. It is crucial to systematically evaluate each of these areas to pinpoint the source of variability. While specific documented inconsistencies for this compound are not extensively reported in publicly available literature, the principles governing anti-tuberculosis drug studies, particularly for isoniazid and its analogs, provide a strong basis for troubleshooting.
Q3: Could the choice of animal model be the source of inconsistency?
Yes, the choice of animal model is a critical factor that can significantly influence the outcome of anti-tuberculosis drug efficacy studies. Different species and even different strains within the same species can exhibit varied responses to both the infection and the treatment.
Key Considerations for Animal Models:
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Species and Strain: Mice are the most common model for tuberculosis research. However, strains like BALB/c and C57BL/6 can have different immunological responses to M. tuberculosis infection, which can affect drug efficacy.
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Infection Model: The route and dose of infection (e.g., low-dose aerosol, high-dose aerosol, intravenous) can lead to different disease pathologies and, consequently, different responses to treatment.
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Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) of this compound can vary significantly between different animal species. This can lead to different drug exposures at the site of infection, impacting efficacy.
Troubleshooting Inconsistent Efficacy
When faced with variable efficacy data, a systematic approach to troubleshooting is essential. The following sections provide guidance on potential sources of error and how to address them.
Experimental Protocol Variability
Minor deviations in experimental protocols can lead to significant differences in results. Consistency is key to generating reproducible data.
Troubleshooting Workflow for Experimental Protocols
Caption: Troubleshooting workflow for inconsistent experimental protocols.
Detailed Methodologies for Key Experiments:
To ensure consistency, it is critical to follow standardized and well-documented protocols. Below are example methodologies for key experiments in this compound animal studies.
Table 1: Example Protocols for Key In Vivo Experiments
| Experiment | Detailed Methodology |
| Mouse Model of Tuberculosis | Animal Strain: BALB/c mice, female, 6-8 weeks old. Infection: Low-dose aerosol infection with M. tuberculosis H37Rv (approximately 100-200 CFU/lungs). Housing: Biosafety level 3 (BSL-3) facilities. Monitoring: Body weight monitored weekly. |
| This compound Administration | Formulation: this compound suspended in 0.5% carboxymethylcellulose. Dosage: Administer a consistent dose (e.g., 25 mg/kg) orally via gavage. Frequency: Once daily, 5-6 days a week. Control Groups: Include vehicle control and positive control (e.g., isoniazid at 25 mg/kg). |
| Efficacy Assessment | Endpoint: Bacterial load in lungs and spleen at defined time points (e.g., 4 and 8 weeks post-treatment initiation). Procedure: Homogenize organs and plate serial dilutions on 7H11 agar supplemented with OADC. Quantification: Count colony-forming units (CFU) after 3-4 weeks of incubation at 37°C. |
| Pharmacokinetic Analysis | Sample Collection: Collect blood samples at multiple time points after a single dose of this compound. Analysis: Measure plasma concentrations of this compound and its active metabolite using a validated LC-MS/MS method. Parameters: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life. |
Pharmacokinetic Variability
Inconsistent drug exposure is a common cause of variable efficacy. Understanding the pharmacokinetic profile of this compound in your specific animal model is crucial.
Signaling Pathway of this compound Action and Potential for Variability
Caption: this compound's mechanism of action and sources of variability.
Table 2: Troubleshooting Pharmacokinetic Inconsistencies
| Issue | Potential Cause | Recommended Action |
| Low Bioavailability | Poor absorption from the GI tract. First-pass metabolism in the liver. | - Conduct a pilot pharmacokinetic study to determine the bioavailability in your animal model. - Consider alternative routes of administration (e.g., subcutaneous) if oral bioavailability is consistently low. |
| High Inter-animal Variability | Differences in metabolism (e.g., genetic polymorphisms in metabolic enzymes). Inconsistent food and water intake. | - Use a more genetically homogenous animal strain. - Standardize feeding schedules and ensure ad libitum access to water. - Increase the number of animals per group to improve statistical power. |
| Rapid Clearance | High metabolic rate in the chosen animal species. | - Measure the half-life of this compound in your model. - If the half-life is very short, consider a more frequent dosing schedule or a continuous delivery method (e.g., osmotic pumps). |
Drug Formulation and Stability
The physical and chemical properties of your this compound formulation can also contribute to inconsistent results.
Logical Relationship for Investigating Formulation Issues
Caption: Troubleshooting guide for this compound formulation issues.
Table 3: Quantitative Data on Formulation and Stability
| Parameter | Recommended Specification | Method of Verification |
| This compound Purity | >98% | High-Performance Liquid Chromatography (HPLC) |
| Vehicle | 0.5% (w/v) Carboxymethylcellulose (CMC) in sterile water | Visual inspection for clarity and consistency |
| Suspension Homogeneity | Uniformly dispersed, no visible clumps | Visual inspection before each dose administration |
| Short-term Stability | Stable for the duration of the daily dosing period | HPLC analysis of the formulation at the beginning and end of the day |
| Long-term Storage | Store stock compound at -20°C, protected from light | Follow manufacturer's recommendations |
By systematically addressing these potential sources of variability, researchers can enhance the reproducibility and reliability of their this compound animal studies, ultimately contributing to a more efficient and successful preclinical development program.
Validation & Comparative
A Comparative Analysis of Ftivazide and Isoniazid Efficacy Against Multidrug-Resistant Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Ftivazide and Isoniazid against multidrug-resistant Mycobacterium tuberculosis (MDR-TB). This document synthesizes available data on their mechanisms of action, resistance pathways, and the experimental protocols used to evaluate their efficacy.
Introduction
Isoniazid (INH) has long been a cornerstone of first-line therapy for tuberculosis. However, the emergence of multidrug-resistant tuberculosis (MDR-TB), defined by resistance to at least Isoniazid and Rifampicin, has necessitated the use of second-line drugs.[1] this compound (also known as Phthivazide), a derivative of Isoniazid, has been used as a second-line agent, particularly in regions where it was more readily available.[2] This guide aims to provide an objective comparison of these two drugs in the context of MDR-TB.
Mechanism of Action
Both Isoniazid and this compound are prodrugs that target the synthesis of mycolic acids, which are essential components of the mycobacterial cell wall.[3][4] Their primary mode of action involves the inhibition of the enoyl-acyl carrier protein reductase, an enzyme encoded by the inhA gene.[4]
Isoniazid: Upon entering the mycobacterium, Isoniazid is activated by the bacterial catalase-peroxidase enzyme, KatG.[4][5] The activated form of Isoniazid then covalently binds to and inhibits InhA, leading to the disruption of mycolic acid synthesis and subsequent bacterial cell death.[4]
This compound: As a derivative of Isoniazid, this compound is also a prodrug that inhibits mycolic acid synthesis.[3][6] It is understood to require activation by the same mycobacterial catalase-peroxidase enzyme, KatG, to exert its therapeutic effect.[6] This shared activation pathway is a critical factor in its efficacy against Isoniazid-resistant strains.
References
- 1. Detection of katG and inhA mutations to guide isoniazid and ethionamide use for drug-resistant tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Comparative in vitro activity of phenothiazines against multidrug-resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Methods for Testing the Susceptibility of Clinical Mycobacterium tuberculosis Isolates to Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
Head-to-head comparison of Ftivazide and ethionamide in in vitro studies
A comprehensive guide for researchers, scientists, and drug development professionals on the in vitro characteristics of two key anti-tubercular agents.
Mechanism of Action: A Tale of Two Prodrugs
Both Ftivazide and ethionamide are inactive compounds that require bioactivation by mycobacterial enzymes to exert their therapeutic effect. Their primary target is the inhibition of mycolic acid synthesis, a crucial process for maintaining the integrity of the mycobacterial cell wall.[1]
Ethionamide , a thioamide analogue of isoniazid, is activated by the flavin monooxygenase EthA. This activation leads to the formation of a reactive intermediate that ultimately inhibits the enoyl-acyl carrier protein reductase InhA, a key enzyme in the fatty acid synthase-II (FAS-II) system responsible for mycolic acid elongation.
This compound , a hydrazide derivative of isonicotinic acid, is also a prodrug that targets mycolic acid synthesis.[1] While specific details of its activation are less extensively documented in readily available literature, it is understood to be activated within the mycobacterial cell to a form that interferes with the enzymes involved in the fatty acid synthesis pathway, leading to cell death.[1]
In Vitro Efficacy: Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of a drug's in vitro potency, representing the lowest concentration that prevents visible growth of a microorganism. While direct comparative studies are lacking, extensive data exists for ethionamide against M. tuberculosis.
Note: Despite extensive searches, specific in vitro MIC values for this compound from peer-reviewed publications were not found. The following table summarizes representative MIC data for ethionamide.
| Compound | Mycobacterium Strain | MIC Range (mg/L) | Assay Method |
| Ethionamide | M. tuberculosis (Laboratory Strain) | 1.0 | MGIT Assay |
| Ethionamide | M. tuberculosis (Laboratory Strain) | 2.5 | Sensititre Assay |
In Vitro Cytotoxicity
Evaluating the cytotoxicity of antimicrobial agents against mammalian cells is crucial to assess their potential for host toxicity. Similar to the MIC data, direct comparative cytotoxicity studies between this compound and ethionamide are not available in the reviewed literature.
Note: Quantitative in vitro cytotoxicity data (e.g., IC50 values) for this compound against mammalian cell lines were not found in the conducted searches. Researchers are encouraged to perform such assays to establish a comprehensive safety profile.
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of in vitro studies. Below are standard protocols for determining the Minimum Inhibitory Concentration (MIC) and cytotoxicity of anti-tubercular drugs.
Minimum Inhibitory Concentration (MIC) Determination: Resazurin Microtiter Assay (REMA)
The Resazurin Microtiter Assay is a colorimetric method widely used for the rapid and sensitive determination of MIC for anti-tubercular drugs.
Materials:
-
96-well microtiter plates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Mycobacterium tuberculosis culture
-
Test compounds (this compound, Ethionamide)
-
Resazurin sodium salt solution (0.02% w/v in sterile distilled water)
-
Positive control (drug-free medium with bacteria)
-
Negative control (drug-free medium without bacteria)
Procedure:
-
Preparation of Drug Dilutions: Prepare serial twofold dilutions of the test compounds in 7H9 broth directly in the 96-well plates.
-
Inoculum Preparation: Grow M. tuberculosis in 7H9 broth to mid-log phase. Adjust the turbidity of the bacterial suspension to a McFarland standard of 1.0, then dilute 1:20 in fresh broth.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the drug dilutions.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Addition of Resazurin: After the incubation period, add 30 µL of the resazurin solution to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 24-48 hours.
-
Reading Results: A color change from blue (oxidized resazurin) to pink (reduced resazurin) indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Cytotoxicity Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.
Materials:
-
Mammalian cell line (e.g., HepG2, Vero, or THP-1)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
96-well cell culture plates
-
Test compounds (this compound, Ethionamide)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Positive control (e.g., a known cytotoxic agent)
-
Negative control (cells with medium only)
Procedure:
-
Cell Seeding: Seed the mammalian cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: The following day, replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Addition of MTT: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the negative control. The IC50 value (the concentration of the drug that inhibits 50% of cell viability) can be calculated by plotting cell viability against drug concentration.
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Bioactivation pathways of ethionamide and this compound.
Caption: Experimental workflows for MIC and cytotoxicity assays.
References
A Comparative Guide to the Validation of Ftivazide and Direct Inhibitors of Mycobacterium tuberculosis InhA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the inhibitory effects of Ftivazide and a range of direct inhibitors on the Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA). InhA is a critical enzyme in the mycobacterial fatty acid synthase-II (FAS-II) pathway, which is responsible for the biosynthesis of mycolic acids, essential components of the mycobacterial cell wall. Its inhibition leads to bacterial cell death, making it a well-validated target for antitubercular drugs.
This document presents a comparative analysis of this compound, a prodrug inhibitor, and several classes of direct InhA inhibitors. The information is supported by experimental data from peer-reviewed literature, with detailed methodologies for key experiments to enable reproducibility and further investigation.
Mechanism of Action: A Tale of Two Strategies
The inhibition of InhA can be broadly categorized into two distinct mechanisms: indirect inhibition by prodrugs and direct inhibition.
1. Prodrug Inhibition (e.g., this compound, Isoniazid):
This compound, like the frontline anti-tuberculosis drug Isoniazid, is a prodrug that requires activation within the mycobacterial cell.[1][2][3] This activation is mediated by the mycobacterial catalase-peroxidase enzyme, KatG.[3] The activated form of the drug then covalently binds to the NAD⁺ cofactor, forming an adduct.[3] This drug-NAD⁺ adduct is the active species that binds to and inhibits InhA, thereby blocking the synthesis of mycolic acids and leading to bacterial cell death.[1][3] Resistance to this class of drugs often arises from mutations in the katG gene, which prevent the activation of the prodrug.[4]
2. Direct Inhibition:
In contrast, direct InhA inhibitors do not require prior activation by KatG.[4] These compounds bind directly to the InhA enzyme, typically at the substrate-binding pocket or the NADH cofactor-binding site, and competitively or non-competitively inhibit its enzymatic activity.[5][6] A significant advantage of direct inhibitors is their potential to be effective against isoniazid-resistant strains of M. tuberculosis that harbor mutations in the katG gene.[4][7]
Comparative Efficacy: A Quantitative Look at InhA Inhibition
| Inhibitor Class | Compound Example | InhA IC50 (µM) | Reference |
| Prodrug (Activated) | Isoniazid-NAD adduct | ~0.0007 (Ki) | [8] |
| Diaryl Ethers | Triclosan | 0.05 | [2] |
| PT70 | 0.000022 (Ki) | [6][9] | |
| 4-Hydroxy-2-pyridones | NITD-916 | 0.05 | [2][4] |
| Thiadiazoles | GSK138 | 0.04 | [2][10] |
| Imidazoquinolines | Compound 4q | 0.38 | [5][11] |
| Fragment-derived | Compound 24 | 0.25 | [12] |
Note: The value for the Isoniazid-NAD adduct is the inhibition constant (Ki), which is a measure of binding affinity. A direct comparison between IC50 and Ki values should be made with caution.
Experimental Protocols: Validating InhA Inhibition
The following section details a generalized protocol for an in vitro InhA enzyme inhibition assay, a fundamental experiment to determine the potency of potential inhibitors.
InhA Enzymatic Inhibition Assay
This spectrophotometric assay measures the activity of InhA by monitoring the oxidation of its cofactor, NADH, at a wavelength of 340 nm.
Materials:
-
Purified recombinant M. tuberculosis InhA enzyme
-
NADH (β-Nicotinamide adenine dinucleotide, reduced form)
-
trans-2-dodecenoyl-CoA (DD-CoA) or another suitable enoyl-ACP reductase substrate
-
Test compounds (e.g., this compound, direct inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer (e.g., 30 mM PIPES, 150 mM NaCl, pH 6.8)
-
Spectrophotometer capable of reading absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In a suitable microplate or cuvette, prepare the reaction mixture containing the assay buffer, a fixed concentration of NADH (e.g., 250 µM), and the desired concentrations of the test compound. A vehicle control (containing the solvent used to dissolve the compound, e.g., DMSO) should be included.
-
Pre-incubation: Pre-incubate the reaction mixture at a constant temperature (e.g., 25°C) for a defined period.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding a fixed concentration of the InhA enzyme (e.g., 50 nM) and the substrate, DD-CoA (e.g., 25 µM).
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is proportional to the InhA enzyme activity.
-
Data Analysis:
-
Calculate the initial velocity (rate of reaction) for each concentration of the test compound and the control.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
Conclusion
This compound represents a valuable therapeutic option, particularly for drug-resistant tuberculosis, acting through a well-established mechanism of mycolic acid synthesis inhibition via its activation to an InhA-targeting species. However, the emergence of resistance through mutations in the activating enzyme KatG necessitates the development of novel therapeutic strategies. Direct inhibitors of InhA offer a promising alternative by bypassing the need for KatG activation. The quantitative data presented in this guide highlights the high potency of several direct inhibitor classes against the InhA enzyme. The detailed experimental protocols provide a foundation for researchers to further explore and validate new chemical entities targeting this crucial enzyme in the fight against tuberculosis. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these direct inhibitors to translate their potent in vitro activity into effective clinical treatments.
References
- 1. Frontiers | In vitro modeling of isoniazid resistance mechanisms in Mycobacterium tuberculosis H37Rv [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. researchwithrutgers.com [researchwithrutgers.com]
- 4. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A slow, tight binding inhibitor of InhA, the enoyl-acyl carrier protein reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. In vitro-in vivo activity relationship of substituted benzimidazole cell division inhibitors with activity against Mycobacteria tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Slow, Tight Binding Inhibitor of InhA, the Enoyl-Acyl Carrier Protein Reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Discovery of New and Potent InhA Inhibitors as Antituberculosis Agents: Structure-Based Virtual Screening Validated by Biological Assays and X-ray Crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Fragment-Based Design of Mycobacterium tuberculosis InhA Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Ftivazide in the Face of Isoniazid Resistance: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals navigating the challenge of isoniazid-resistant Mycobacterium tuberculosis (MTB), this guide provides a comparative analysis of ftivazide and alternative therapeutic strategies. While direct, quantitative experimental data on this compound's efficacy against specific isoniazid-resistant strains remains limited in recently published literature, this document synthesizes current knowledge on isoniazid resistance mechanisms, established alternative treatments, and relevant experimental protocols to inform research and development efforts.
Isoniazid (INH), a cornerstone of first-line tuberculosis therapy, is a prodrug activated by the mycobacterial catalase-peroxidase enzyme, KatG.[1] Its active form primarily inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall, by targeting the enoyl-acyl carrier protein reductase, InhA.[1] However, the emergence of INH-resistant MTB strains poses a significant threat to effective tuberculosis control.[2]
Resistance to isoniazid predominantly arises from mutations in two key genes:
-
katG : Mutations in this gene can reduce the efficiency of or completely prevent the activation of the isoniazid prodrug. The S315T substitution is a common mutation found in a high percentage of INH-resistant clinical isolates and is often associated with high-level resistance.[1]
-
inhA : Mutations in the promoter region of the inhA gene can lead to its overexpression, resulting in a higher concentration of the target enzyme and consequently, low-level resistance to isoniazid.[1] These strains may also exhibit cross-resistance to ethionamide.[2]
Comparison with Alternative Treatments for Isoniazid-Resistant Tuberculosis
Given the limited specific data on this compound, a comparison with current, evidence-based treatment regimens for isoniazid-resistant tuberculosis is essential. The World Health Organization (WHO) and other health bodies recommend various alternative regimens for INH-resistant TB, primarily based on the resistance profile of the infecting strain.[2]
| Treatment Regimen Component | Typical Duration | Target Patient Population | Key Considerations |
| Rifampicin, Ethambutol, Pyrazinamide, and a Fluoroquinolone (e.g., Levofloxacin) | 6 months | Patients with proven isoniazid-resistant, rifampicin-susceptible TB.[2] | A widely recommended and effective regimen.[2] |
| High-Dose Isoniazid | Variable | May be considered for strains with inhA promoter mutations (low-level resistance).[1][5] | Efficacy is dependent on the level of resistance and the patient's acetylator status.[1] Not generally effective against strains with significant katG mutations.[5] |
| Bedaquiline, Pretomanid, and Linezolid (BPaL) | 6 months | Specific for certain forms of highly resistant TB, including MDR-TB.[6] | A newer, potent regimen for complex resistance patterns. |
| Other Second-Line Drugs (e.g., Cycloserine, Clofazimine, Ethionamide) | Variable | Used in various combinations for MDR-TB and extensively drug-resistant TB (XDR-TB).[6] | Often associated with higher toxicity and require careful patient monitoring.[6] |
Experimental Protocols
To facilitate further research into this compound and other novel compounds, detailed methodologies for key in vitro experiments are provided below.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Two common methods for determining the MIC of anti-tuberculosis drugs are the BACTEC™ MGIT™ 960 system and the Resazurin Microtiter Assay (REMA).
1. BACTEC™ MGIT™ 960 System Protocol [7][8]
The BACTEC™ MGIT™ 960 system is a fully automated, non-radiometric method that detects mycobacterial growth by monitoring oxygen consumption via a fluorescent sensor.[9]
-
Preparation of Inoculum: A suspension of the M. tuberculosis isolate is prepared in sterile saline and adjusted to a 0.5 McFarland turbidity standard. This suspension is then diluted for inoculation.
-
Drug Preparation: Lyophilized anti-tubercular drugs are reconstituted to their desired concentrations.
-
Inoculation: A standardized volume of the diluted mycobacterial suspension is inoculated into MGIT tubes containing the drug at various concentrations. A growth control tube without any drug is also inoculated.
-
Incubation and Reading: The tubes are placed into the BACTEC MGIT 960 instrument, which incubates them at 37°C and continuously monitors for fluorescence.[10] The instrument flags a tube as positive when growth is detected.
-
Interpretation: The MIC is determined as the lowest drug concentration that does not show growth, while the growth control tube is positive.
2. Resazurin Microtiter Assay (REMA) Protocol [11][12]
REMA is a colorimetric method that is simple, low-cost, and provides results within a shorter timeframe.[11]
-
Plate Preparation: Two-fold serial dilutions of the test compound (e.g., this compound) are prepared in a 96-well microtiter plate using Middlebrook 7H9 broth supplemented with OADC.
-
Inoculum Preparation: A suspension of M. tuberculosis is prepared and its turbidity is adjusted. A specific volume of this suspension is added to each well containing the drug dilutions. Control wells (no drug and no bacteria) are also included.
-
Incubation: The plate is sealed and incubated at 37°C for 7-14 days.[12]
-
Addition of Resazurin: A solution of resazurin is added to each well, and the plate is incubated for an additional 24-48 hours.
-
Interpretation: A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is the lowest drug concentration in the well that remains blue.[11]
Visualizing Key Pathways and Workflows
To provide a clearer understanding of the underlying mechanisms and experimental processes, the following diagrams have been generated using Graphviz.
Isoniazid's mechanism of action and points of resistance.
General workflow for MIC determination of anti-TB compounds.
References
- 1. A Semimechanistic Model of the Bactericidal Activity of High-Dose Isoniazid against Multidrug-Resistant Tuberculosis: Results from a Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Treatment of Isoniazid-Resistant Pulmonary Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Review on isoniazid derivatives as anti-tuberculosis agent [wisdomlib.org]
- 4. Isoniazid Derivatives as Anti-Tubercular Agents: From Structural Design to Clinical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Early Bactericidal Activity of Different Isoniazid Doses for Drug-Resistant Tuberculosis (INHindsight): A Randomized, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. sf.gov [sf.gov]
- 8. Multicenter Laboratory Validation of the BACTEC MGIT 960 Technique for Testing Susceptibilities of Mycobacterium tuberculosis to Classical Second-Line Drugs and Newer Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Use of BACTEC MGIT 960 for Recovery of Mycobacteria from Clinical Specimens: Multicenter Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hospimax.com [hospimax.com]
- 11. jove.com [jove.com]
- 12. academic.oup.com [academic.oup.com]
Comparative Analysis of Ftivazide and Prothionamide: Mechanisms of Action
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the mechanisms of action of two critical anti-tuberculosis drugs: Ftivazide and prothionamide. Both agents are prodrugs that ultimately target the mycobacterial cell wall, but their activation pathways and resistance profiles exhibit key differences. This document summarizes their mechanisms, presents available quantitative data for comparison, details relevant experimental protocols, and provides visualizations of the key pathways.
Overview of Mechanisms
This compound, a derivative of isoniazid (INH), and prothionamide, a thioamide antibiotic, are both prodrugs that require activation by mycobacterial enzymes to exert their therapeutic effect[1][2][3][4]. Their primary mechanism of action involves the inhibition of mycolic acid synthesis, an essential component of the robust mycobacterial cell wall[2][4]. The disruption of this pathway leads to a loss of cell wall integrity and ultimately, bacterial cell death[2].
The key difference in their mechanisms lies in their activation pathways. This compound is activated by the catalase-peroxidase enzyme, KatG, the same enzyme that activates isoniazid[5]. In contrast, prothionamide is activated by the flavin monooxygenase, EthA[4][6]. This distinction in activation is a critical factor in their differential efficacy against certain drug-resistant strains of Mycobacterium tuberculosis.
Following activation, both drugs converge on the same molecular target: the enoyl-acyl carrier protein reductase, InhA[7][8][9]. The activated forms of this compound and prothionamide form adducts with NAD+, which then bind to and inhibit InhA, blocking the synthesis of mycolic acids[6][8].
Quantitative Data Comparison
The following table summarizes the available Minimum Inhibitory Concentration (MIC) values for this compound and prothionamide against Mycobacterium tuberculosis H37Rv. It is important to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
| Drug | M. tuberculosis Strain | MIC (µg/mL) | Reference |
| This compound | H37Rv | 0.18 - 0.39 | [10] |
| Prothionamide | H37Rv | 0.25 - 0.5 | [6] |
| Isoniazid (for comparison) | H37Rv | 0.01 - 0.2 | [11] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
Caption: this compound activation by KatG and subsequent inhibition of InhA.
Mechanism of Action of Prothionamide
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. Molecular Characterization of Prothionamide-Resistant Mycobacterium tuberculosis Isolates in Southern China - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro Evaluation of Isoniazid Derivatives as Potential Agents Against Drug-Resistant Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mutation EthAW21R confers co-resistance to prothionamide and ethionamide in both Mycobacterium bovis BCG and Mycobacterium tuberculosis H37Rv - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct inhibitors of InhA active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inducing vulnerability to InhA inhibition restores isoniazid susceptibility in drug resistant Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | EthA/R-Independent Killing of Mycobacterium tuberculosis by Ethionamide [frontiersin.org]
- 10. Cell division inhibitors with efficacy equivalent to isoniazid in the acute murine Mycobacterium tuberculosis infection model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel isoniazid derivative as promising antituberculosis agent - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Resistance Between Ftivazide and Other Anti-TB Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the expected cross-resistance patterns between ftivazide, a second-line anti-tuberculosis (TB) drug, and other anti-TB agents. Due to the limited availability of direct comparative studies on this compound, this analysis is based on its classification as a thiosemicarbazone and an isoniazid derivative, drawing on experimental data from related compounds and established mechanisms of drug resistance in Mycobacterium tuberculosis.
This compound, also known as Phthivazid, is primarily indicated for the treatment of multi-drug-resistant tuberculosis (MDR-TB)[1]. Its mechanism of action involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall[1][2]. Understanding its cross-resistance profile is critical for the effective design of treatment regimens for drug-resistant TB.
Mechanisms of Cross-Resistance
Cross-resistance between anti-TB drugs is often conferred by mutations in genes that encode drug-activating enzymes or the drug targets themselves. For this compound, two primary pathways of cross-resistance are of significant concern:
-
Shared Activation Pathway with Thioamides: this compound is a thiosemicarbazone. This class of drugs, along with the thioamide ethionamide, are pro-drugs that require activation by the monooxygenase EthA, encoded by the ethA gene. Mutations in ethA can lead to reduced activation of these drugs, resulting in cross-resistance between thiosemicarbazones and ethionamide[3].
-
Shared Target with Isoniazid: As a derivative of isoniazid, this compound is believed to share a similar target, the NADH-dependent enoyl-acyl carrier protein reductase, InhA. InhA is a key enzyme in the mycolic acid biosynthesis pathway. Mutations in the inhA gene or its promoter region are a well-established mechanism of resistance to both isoniazid and ethionamide, and would be expected to confer cross-resistance to this compound[3][4][5][6][7].
Signaling Pathway for Isoniazid and Ethionamide Resistance
Caption: Mechanisms of action and resistance for isoniazid and ethionamide.
Quantitative Data on Cross-Resistance
| Drug Class | Representative Drug(s) | Key Resistance Gene(s) | Expected Cross-Resistance with this compound | Rationale |
| Hydrazides | Isoniazid (INH) | katG, inhA | High | Shared target (InhA) and structural similarity[3][4][5][6][7]. |
| Thioamides | Ethionamide (ETH) | ethA, inhA | High | Shared activation pathway (EthA) and target (InhA)[3]. |
| Rifamycins | Rifampicin (RIF) | rpoB | Low | Different mechanism of action (inhibition of RNA polymerase)[8]. |
| Fluoroquinolones | Moxifloxacin (MXF) | gyrA, gyrB | Low | Different mechanism of action (inhibition of DNA gyrase)[8]. |
| Aminoglycosides | Amikacin (AMK) | rrs, eis | Low | Different mechanism of action (inhibition of protein synthesis)[8]. |
| Pyrazinamide | Pyrazinamide (PZA) | pncA | Low | Different mechanism of action and activation pathway[9]. |
Experimental Protocols
The determination of cross-resistance between anti-TB drugs relies on standardized methods for drug susceptibility testing (DST). The following are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Determination using Microplate Alamar Blue Assay (MABA)
This colorimetric assay is a common method for determining the MIC of anti-TB drugs.
Protocol:
-
Strain Preparation: M. tuberculosis strains (both drug-susceptible and drug-resistant isolates) are cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Drug Dilution: A serial two-fold dilution of this compound and other comparator drugs is prepared in a 96-well microplate.
-
Inoculation: Each well is inoculated with a standardized suspension of the M. tuberculosis strain.
-
Incubation: The microplates are incubated at 37°C for 5-7 days.
-
Addition of Alamar Blue: A solution of Alamar Blue and Tween 80 is added to each well.
-
Result Interpretation: After further incubation, a color change from blue (no growth) to pink (growth) is observed. The MIC is defined as the lowest drug concentration that prevents this color change.
Drug Susceptibility Testing using BACTEC MGIT 960 System
The Mycobacteria Growth Indicator Tube (MGIT) system is an automated method for rapid DST.
Protocol:
-
Inoculum Preparation: A suspension of the M. tuberculosis isolate is prepared and adjusted to a 0.5 McFarland standard.
-
Drug-Containing and Control Tubes: For each drug to be tested, a drug-containing MGIT tube and a drug-free growth control tube are used.
-
Inoculation: Both tubes are inoculated with the bacterial suspension.
-
Incubation and Monitoring: The tubes are placed in the BACTEC MGIT 960 instrument, which continuously monitors for fluorescence, an indicator of bacterial growth.
-
Result Interpretation: The instrument compares the time to positivity of the drug-containing tube with the growth control tube. If the drug-containing tube shows significant growth inhibition, the strain is considered susceptible.
Experimental Workflow for Cross-Resistance Determination
Caption: Workflow for determining this compound cross-resistance.
Conclusion
Based on its chemical class and mechanism of action, this compound is expected to exhibit significant cross-resistance with isoniazid and ethionamide. This is a critical consideration for its clinical use, particularly in patients with a history of treatment with these drugs. Resistance to other classes of anti-TB drugs, such as rifamycins and fluoroquinolones, is not anticipated due to their distinct mechanisms of action. Further in vitro studies with direct comparative testing of this compound against a broad panel of drug-resistant M. tuberculosis isolates are warranted to definitively establish its cross-resistance profile and to guide its optimal use in the treatment of MDR-TB.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Dilemmas with ethionamide susceptibility testing of Mycobacterium tuberculosis: A microbiologist & physician's nightmare - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Genetic Characterization Conferred Co-Resistance to Isoniazid and Ethionamide in Mycobacterium tuberculosis Isolates from Southern Xinjiang, China - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cris.upeu.edu.pe [cris.upeu.edu.pe]
- 8. Direct susceptibility testing for multi drug resistant tuberculosis: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Pyrazinamide Susceptibility Testing in Mycobacterium tuberculosis: a Systematic Review with Meta-Analyses - PMC [pmc.ncbi.nlm.nih.gov]
The Evolving Landscape of MDR-TB Treatment: A Comparative Overview of Ftivazide and Modern Regimens
For researchers, scientists, and drug development professionals, understanding the efficacy of novel and existing treatments for multidrug-resistant tuberculosis (MDR-TB) is paramount. This guide provides a comparative analysis of the in vivo efficacy of Ftivazide, a historically used second-line anti-tubercular agent, against the current standard-of-care regimens for MDR-TB. While direct comparative in vivo studies are not available in recent literature, this document synthesizes existing data on their mechanisms of action and clinical context to offer a comprehensive overview.
The treatment of MDR-TB has undergone a significant paradigm shift over the last decade. Cumbersome and often toxic regimens lasting 18-24 months are being replaced by shorter, all-oral regimens with improved efficacy and safety profiles. This compound, a derivative of isoniazid, represents an earlier approach to combatting drug-resistant strains. In contrast, modern regimens, such as the BPaLM combination (bedaquiline, pretomanid, linezolid, and moxifloxacin), have emerged from recent clinical trials as highly effective, shorter-course treatments.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference in the approach to treating MDR-TB is evident in the mechanisms of action of this compound and the components of modern regimens.
This compound, like its parent drug isoniazid, is a prodrug that requires activation by the mycobacterial enzyme KatG.[1] Its primary mechanism of action is the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[1] This disruption of the cell wall's integrity ultimately leads to bacterial cell death.
In contrast, the BPaLM regimen employs a multi-pronged attack on Mycobacterium tuberculosis:
-
Bedaquiline: A diarylquinoline that specifically inhibits the proton pump of mycobacterial ATP synthase, leading to a depletion of the cell's energy supply.[2][3][4]
-
Pretomanid: A nitroimidazole that has a dual mechanism. It inhibits the synthesis of mycolic acids and also releases reactive nitrogen species that are toxic to the bacteria, particularly under anaerobic conditions.[5][6][7][8]
-
Linezolid: An oxazolidinone that inhibits bacterial protein synthesis at a very early stage, preventing the formation of the initiation complex.[9][10][11][12][13]
-
Moxifloxacin: A fluoroquinolone that inhibits bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[14][15][16][17][18]
This combination of drugs with novel and diverse mechanisms of action contributes to the high efficacy of the BPaLM regimen against MDR-TB strains.
Comparative Efficacy: A Picture of Progress
Direct in vivo comparative data for this compound against modern MDR-TB regimens is not available in recent scientific literature. Research and clinical focus have shifted towards the development and optimization of newer, more effective drug combinations. However, by examining the available information, a clear trend of improving treatment outcomes emerges.
Historical treatment regimens for MDR-TB, which would have included second-line drugs like this compound, had success rates often below 60%.[19][20] These older regimens were lengthy, complex, and associated with significant toxicity, leading to poor patient adherence and treatment outcomes.
The advent of regimens like BPaLM has revolutionized MDR-TB treatment. Clinical trials have demonstrated significantly higher success rates, often exceeding 80-90%. These shorter, all-oral regimens have also been shown to be safer and better tolerated by patients.
| Feature | This compound (as part of historical regimens) | Standard MDR-TB Regimens (e.g., BPaLM) |
| Primary Mechanism | Inhibition of mycolic acid synthesis | Multi-target: ATP synthesis, mycolic acid synthesis, protein synthesis, DNA replication |
| Treatment Duration | 18-24 months | 6-9 months |
| Reported Efficacy | Historically <60% success rates | >80-90% success rates in clinical trials |
| Administration | Oral | All-oral |
| Key Advantages | Historical use as a second-line agent | High efficacy, shorter duration, improved safety profile |
| Key Disadvantages | Lower efficacy, part of longer and more toxic regimens | Potential for drug-specific side effects |
Experimental Protocols
While specific in vivo studies directly comparing this compound to modern regimens are lacking, the general methodology for evaluating the efficacy of anti-tuberculosis drugs in animal models, typically mice, follows a standardized protocol.
Typical In Vivo Efficacy Model for TB Drugs:
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.
-
Infection: Mice are infected with a low-dose aerosol of a virulent laboratory strain of Mycobacterium tuberculosis (e.g., H37Rv) or a clinical MDR-TB isolate.
-
Treatment Initiation: Treatment with the investigational drug or regimen begins several weeks post-infection, once a chronic infection is established.
-
Drug Administration: Drugs are typically administered orally via gavage, five to seven days a week.
-
Efficacy Assessment: The primary endpoint is the reduction in bacterial load in the lungs and spleen after a defined period of treatment (e.g., 4, 8, or 12 weeks). This is determined by plating serial dilutions of organ homogenates on selective agar and counting colony-forming units (CFU).
-
Relapse Assessment: In some studies, treatment is stopped, and mice are monitored for several months to assess the rate of disease relapse, indicating the sterilizing activity of the regimen.
Visualizing the Mechanisms
To better understand the distinct ways in which this compound and the components of the BPaLM regimen target Mycobacterium tuberculosis, the following diagrams illustrate their respective signaling pathways and mechanisms of action.
Caption: Mechanism of action of this compound.
Caption: Multi-target mechanism of the BPaLM regimen.
Conclusion
The comparison between this compound and standard modern MDR-TB regimens highlights the significant progress made in the fight against this challenging disease. While this compound played a role in historical treatment strategies, its efficacy is considerably lower than that of newer, shorter, all-oral regimens like BPaLM. The multi-pronged approach of the BPaLM regimen, targeting multiple essential pathways in Mycobacterium tuberculosis, has led to a paradigm shift in treatment, offering higher cure rates, shorter treatment durations, and improved patient outcomes. For researchers and drug development professionals, the success of these combination therapies underscores the importance of targeting diverse bacterial functions to overcome drug resistance and improve therapeutic efficacy. Future research will likely continue to focus on optimizing these short-course regimens and developing new drugs with novel mechanisms of action to further shorten treatment and combat emerging resistance.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Bedaquiline - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Bedaquiline | Working Group for New TB Drugs [newtbdrugs.org]
- 5. Pretomanid - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 7. droracle.ai [droracle.ai]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Linezolid - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 14. discovery.researcher.life [discovery.researcher.life]
- 15. go.drugbank.com [go.drugbank.com]
- 16. Moxifloxacin - Wikipedia [en.wikipedia.org]
- 17. What is the mechanism of Moxifloxacin? [synapse.patsnap.com]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. Drug-resistant tuberculosis: past, present, future - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of Specific KatG Mutations in Ftivazide Resistance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of ftivazide, a derivative of isoniazid (INH), in the context of drug-resistant Mycobacterium tuberculosis. It focuses on the role of specific mutations within the catalase-peroxidase gene (katG), the primary activator of both this compound and isoniazid, in conferring resistance. While direct experimental data on this compound resistance is limited, this guide draws parallels from the extensive research on isoniazid resistance to provide a framework for understanding and validating the mechanisms of this compound resistance.
This compound and Isoniazid: A Shared Activation Pathway
This compound, like its parent compound isoniazid, is a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG, to exert its anti-tubercular effect.[1] The activated form of the drug inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[1][2] Resistance to isoniazid is predominantly caused by mutations in the katG gene, which result in a dysfunctional or less efficient enzyme, thereby preventing the activation of the prodrug.[3] Given this shared mechanism, it is highly probable that mutations in katG are also the primary drivers of this compound resistance.
The Impact of katG Mutations on Drug Susceptibility
Mutations in the katG gene, particularly at codon 315, are frequently associated with high-level isoniazid resistance.[3] These mutations can lead to a significant reduction or complete loss of KatG's catalase-peroxidase activity, rendering it incapable of converting isoniazid to its active form.
Table 1: Isoniazid MIC for M. tuberculosis Strains with Different katG Genotypes
| M. tuberculosis Strain | katG Genotype | Typical Isoniazid MIC (µg/mL) | Predicted this compound MIC Trend |
| Wild-Type | Wild-Type | 0.05 - 0.2 | Susceptible |
| Resistant Strain | S315T Mutation | > 1.0 | Resistant |
Note: This table is based on extensive data for isoniazid and serves as a predictive framework for this compound due to their similar activation mechanisms. Further experimental validation is required for this compound.
Experimental Protocols for Validating this compound Resistance
To definitively validate the role of specific katG mutations in this compound resistance, the following experimental protocols, adapted from established methods for isoniazid resistance testing, are recommended.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To quantify the level of resistance to this compound conferred by specific katG mutations.
Methodology:
-
Bacterial Strains: A panel of M. tuberculosis strains should be used, including a wild-type strain (e.g., H37Rv) and clinical isolates or laboratory-generated strains harboring specific katG mutations (e.g., S315T).
-
Culture Conditions: Strains are cultured in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).
-
Drug Concentrations: A serial dilution of this compound is prepared in the culture medium.
-
Inoculation: Each bacterial strain is inoculated into tubes or microplate wells containing the different concentrations of this compound.
-
Incubation: Cultures are incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of this compound that inhibits visible growth of the bacteria.
Site-Directed Mutagenesis and Complementation Assays
Objective: To confirm that a specific katG mutation is directly responsible for this compound resistance.
Methodology:
-
Site-Directed Mutagenesis: Introduce a specific mutation (e.g., S315T) into the wild-type katG gene of a susceptible M. tuberculosis strain. The MIC of this compound for the resulting mutant is then determined.
-
Complementation: Introduce a wild-type copy of the katG gene on a plasmid into a this compound-resistant strain harboring a katG mutation. A subsequent decrease in the MIC of this compound would confirm that the mutation was responsible for the resistance.
Enzymatic Assays of Mutant KatG Proteins
Objective: To measure the impact of katG mutations on the enzyme's ability to activate this compound.
Methodology:
-
Protein Expression and Purification: Express and purify both wild-type and mutant KatG proteins.
-
Peroxidase Activity Assay: Measure the peroxidase activity of the purified enzymes using a chromogenic substrate in the presence and absence of this compound. A reduced ability of the mutant enzyme to metabolize the substrate in the presence of this compound would indicate impaired activation.
-
Direct this compound Activation Assay: Develop an assay to directly measure the conversion of this compound to its active form by the KatG enzymes, for example, using high-performance liquid chromatography (HPLC) to detect the disappearance of the this compound peak and the appearance of product peaks.
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: Activation pathway of this compound and isoniazid by the KatG enzyme.
References
Benchmarking Ftivazide's Performance Against Novel TB Drug Candidates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis (Mtb) necessitates a continuous search for novel therapeutic agents. This guide provides a comparative analysis of Ftivazide, a second-line anti-tubercular drug, against promising new candidates that are reshaping the landscape of tuberculosis treatment: the BPaL regimen (bedaquiline, pretomanid, and linezolid) and sorfequiline.
Mechanism of Action: A Tale of Different Targets
The therapeutic efficacy of anti-tubercular agents is intrinsically linked to their specific molecular targets within the Mtb bacterium. While this compound follows a well-established pathway, novel candidates often employ unique mechanisms to overcome existing resistance patterns.
This compound: As a prodrug, this compound requires activation by the mycobacterial catalase-peroxidase enzyme, KatG.[1] Its active form then targets and inhibits the enoyl-acyl carrier protein reductase (InhA), a crucial enzyme in the fatty acid synthase-II (FAS-II) system.[2] This inhibition disrupts the synthesis of mycolic acids, essential components of the mycobacterial cell wall, leading to a loss of structural integrity and bacterial cell death.[1]
Novel Drug Candidates:
-
Bedaquiline (component of BPaL): A member of the diarylquinoline class, bedaquiline targets the proton pump of mycobacterial ATP synthase.[3][4] By inhibiting this enzyme, it disrupts the cellular energy production of Mtb, a mechanism distinct from traditional anti-tuberculars.[5]
-
Pretomanid (component of BPaL): This nitroimidazole is a prodrug activated by a deazaflavin-dependent nitroreductase in Mtb.[6] Its activation leads to the generation of reactive nitrogen species, including nitric oxide, which are toxic to the bacterium.[2] Additionally, it inhibits the synthesis of mycolic acids.[1][2]
-
Linezolid (component of BPaL): An oxazolidinone antibiotic, linezolid inhibits protein synthesis by binding to the 50S ribosomal subunit.
-
Sorfequiline: A next-generation diarylquinoline, sorfequiline shares its mechanism of action with bedaquiline, targeting the ATP synthase of Mtb.
Below is a diagram illustrating the distinct signaling pathways targeted by these anti-tubercular agents.
Caption: Mechanisms of action for this compound and novel TB drug candidates.
Performance Data: A Comparative Overview
This compound: this compound is primarily indicated for the treatment of multi-drug-resistant tuberculosis (MDR-TB), often when first-line therapies have failed.[7] While research has shown encouraging results in patients who have not responded to conventional treatments, specific recent clinical trial data with success rates is not as widely published as for the newer agents.[7]
Novel Drug Candidates:
The BPaL regimen and sorfequiline have been evaluated in more recent clinical trials, providing more concrete data on their efficacy.
| Drug/Regimen | Indication | Treatment Duration | Reported Efficacy | Key Adverse Events |
| This compound | MDR-TB | Varies | "Encouraging results" in patients non-responsive to conventional treatment[7] | Data not readily available in recent comparative studies |
| BPaL Regimen | MDR-TB, XDR-TB | 6 months | ~90% success rate in treating highly drug-resistant TB | Peripheral neuropathy, myelosuppression, hepatotoxicity |
| Sorfequiline (in SPaL regimen) | Drug-susceptible TB (in trials) | Potential for shorter regimens | Showed greater activity than standard of care in a Phase 2 trial | Generally well-tolerated in early trials |
Experimental Protocols
To ensure the reproducibility and standardization of research in this field, detailed experimental protocols are essential.
Resazurin Microtiter Assay (REMA) for MIC Determination
This colorimetric assay is a widely used method for determining the Minimum Inhibitory Concentration (MIC) of anti-tubercular compounds.
Caption: Workflow for the Resazurin Microtiter Assay (REMA).
Methodology:
-
Preparation of Drug Plates: Serially dilute the test compounds in a 96-well microtiter plate using an appropriate broth medium for mycobacteria (e.g., Middlebrook 7H9).
-
Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis (e.g., H37Rv strain) to a specific McFarland standard.
-
Inoculation: Add the prepared bacterial suspension to each well of the drug plate. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Seal the plates and incubate at 37°C for a specified period (typically 7 days).
-
Addition of Resazurin: Add a sterile resazurin solution to each well.
-
Second Incubation: Re-incubate the plates overnight.
-
Result Interpretation: Observe the color change in the wells. A blue color indicates no bacterial growth, while a pink color indicates bacterial growth. The MIC is the lowest drug concentration that prevents the color change from blue to pink.
InhA Enzyme Inhibition Assay
This spectrophotometric assay measures the direct inhibition of the InhA enzyme.
Methodology:
-
Reaction Mixture: In a suitable buffer (e.g., PIPES buffer), prepare a reaction mixture containing NADH and the test compound at various concentrations.[2]
-
Enzyme Addition: Add purified recombinant Mtb InhA enzyme to the mixture and pre-incubate.[2]
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, such as 2-trans-dodecenoyl-CoA.[2]
-
Spectrophotometric Reading: Immediately monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.[2]
-
Data Analysis: Calculate the initial reaction velocity and determine the percentage of inhibition relative to a control without the inhibitor. The IC50 value can be calculated by plotting the percentage of inhibition against the inhibitor concentration.
Mycolic Acid Synthesis Inhibition Assay (using 14C-acetate labeling)
This assay determines the effect of a compound on the synthesis of mycolic acids by measuring the incorporation of a radiolabeled precursor.
Caption: Workflow for Mycolic Acid Synthesis Inhibition Assay.
Methodology:
-
Cell Culture and Treatment: Grow a culture of M. tuberculosis to mid-log phase and expose it to different concentrations of the test compound.
-
Radiolabeling: Add [14C]acetic acid to the cultures and incubate to allow for its incorporation into fatty acids and mycolic acids.[2]
-
Lipid Extraction: Harvest the bacterial cells and perform a total lipid extraction using organic solvents.[2]
-
Saponification and Derivatization: Saponify the extracted lipids and then methylate them to form fatty acid methyl esters (FAMEs) and mycolic acid methyl esters (MAMEs).[2]
-
Thin-Layer Chromatography (TLC): Spot the FAMEs and MAMEs onto a TLC plate and separate them using an appropriate solvent system.[2]
-
Visualization and Analysis: Visualize the radiolabeled lipids using autoradiography or a phosphorimager.[2] A reduction in the intensity of the MAME bands in the presence of the compound indicates inhibition of mycolic acid synthesis.
Conclusion
This compound remains a relevant therapeutic option for MDR-TB, acting through the well-characterized pathway of mycolic acid synthesis inhibition. However, the development of novel drug candidates like the components of the BPaL regimen and sorfequiline, with their diverse mechanisms of action and promising clinical trial data, represents a significant advancement in the fight against drug-resistant tuberculosis. While a direct comparative efficacy assessment is limited by the availability of recent data for this compound, this guide provides a framework for understanding the relative positioning of these drugs based on their molecular targets and reported performance. Further research, including potential head-to-head studies, will be crucial for optimizing treatment regimens for all forms of tuberculosis.
References
- 1. devtoolsdaily.com [devtoolsdaily.com]
- 2. benchchem.com [benchchem.com]
- 3. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. graphviz.org [graphviz.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rsc.org [rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of Ftivazide: A Procedural Guide
Understanding Ftivazide: Chemical Properties
A summary of the known chemical and physical properties of this compound is presented below. This information is crucial for assessing the potential hazards and determining the appropriate disposal route.
| Property | Value |
| Molecular Formula | C14H13N3O3[1][2] |
| Molecular Weight | 271.27 g/mol [1][3] |
| Appearance | Light yellow crystalline powder[1] or White to off-white crystalline solid[2] |
| Solubility | Slightly soluble in ethanol, insoluble in water[1] |
| Melting Point | 219-220 °C[1] |
| Decomposition | When heated to decomposition, it emits toxic fumes of NOx.[4] |
Core Principles for this compound Disposal
Given the absence of a specific Safety Data Sheet (SDS) with disposal instructions in the provided search results, a conservative approach based on established guidelines for pharmaceutical waste is necessary. The following hierarchy of disposal options should be considered:
-
Return to Manufacturer or Supplier: The most preferable method is to return the unused or expired this compound to the manufacturer or supplier. They are best equipped to handle its proper disposal.
-
Drug Take-Back Programs: Utilize community or institutional drug take-back programs. These programs are designed for the safe and environmentally sound disposal of pharmaceuticals.
-
Licensed Hazardous Waste Disposal: If the above options are not available, this compound should be disposed of as hazardous chemical waste through a licensed disposal company. This is particularly important given that it emits toxic fumes upon decomposition.[4]
Procedural Steps for Disposal
If direct return or take-back programs are not an option, follow these procedural steps for on-site management prior to disposal by a licensed professional:
-
Do Not Dispose Down the Drain: Due to its insolubility in water and potential environmental impact, this compound should not be disposed of down the sink or in any waterway.[1]
-
Avoid Household Trash in Unaltered Form: Do not dispose of pure this compound directly into the regular trash, as this can pose a risk to sanitation workers and the environment.
-
Inertization for Small Quantities (with caution): For very small residual amounts, a process of inertization may be considered, but only as a last resort and in compliance with local regulations. This involves mixing the this compound with an inert and non-combustible material. However, professional disposal is strongly recommended.
-
High-Temperature Incineration: The recommended method for the final destruction of many pharmaceuticals, especially those that can produce toxic emissions, is high-temperature incineration in a licensed facility.[5] This method would be appropriate for this compound, given its decomposition characteristics.[4]
This compound Disposal Decision Workflow
The following diagram outlines the logical steps for determining the appropriate disposal path for this compound.
Caption: Decision workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a guide and is based on general principles of chemical and pharmaceutical waste disposal. Always consult your institution's environmental health and safety office and local regulations for specific requirements. The absence of a detailed Safety Data Sheet for this compound necessitates a cautious approach to its disposal.
References
Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment for Handling Ftivazide
For laboratory professionals engaged in tuberculosis research and drug development, ensuring personal safety during the handling of active pharmaceutical ingredients is paramount. This guide provides essential, immediate safety and logistical information for the use of Ftivazide, a compound with anti-tuberculosis activity. Adherence to these procedural steps and personal protective equipment (PPE) protocols is critical to mitigate potential exposure and ensure a safe laboratory environment.
This compound: Key Safety and Physical Data
A thorough understanding of the substance's properties is the first step in safe handling. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Formula | C14H13N3O3 | [1][2] |
| Molecular Weight | 271.27 g/mol | [1][2] |
| Appearance | Light yellow crystalline powder | [2] |
| Melting Point | 219-220 °C | [2] |
| Solubility | Slightly soluble in ethanol, insoluble in water. | [2] |
| CAS Number | 149-17-7 | [1][2] |
Hazard Considerations: this compound is identified as a questionable carcinogen with experimental tumorigenic data.[3] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[3]
Recommended Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize all routes of potential exposure—inhalation, dermal contact, and ocular contact. The following recommendations are based on general best practices for handling hazardous pharmaceutical compounds and the specific known properties of this compound.
| PPE Category | Recommendation | Rationale |
| Hand Protection | Double gloving with chemotherapy-grade nitrile gloves that meet ASTM D6978 standard. | Prevents skin contact with the powdered substance. Double gloving provides an extra layer of protection against potential tears or permeation. |
| Body Protection | Disposable, solid-front, back-closing protective gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects skin and personal clothing from contamination with this compound powder. |
| Eye and Face Protection | Safety goggles with side shields. In situations with a risk of splashing or aerosol generation, a full-face shield worn over safety goggles is recommended. | Protects the eyes and face from airborne particles and potential splashes of any solutions containing this compound. |
| Respiratory Protection | For handling small quantities in a well-ventilated area or a chemical fume hood, a NIOSH-approved N95 respirator may be sufficient. For procedures with a higher risk of aerosolization or when handling larger quantities, a powered air-purifying respirator (PAPR) with a HEPA filter is recommended. | Minimizes the risk of inhaling the fine crystalline powder, which is a primary route of exposure. |
Experimental Workflow for Safe Handling of this compound
The following diagram outlines the procedural workflow for safely handling this compound in a laboratory setting, from initial preparation to final disposal.
Detailed Protocols
Spill Cleanup Procedure:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the full recommended PPE, including respiratory protection.
-
Contain the Spill: For powdered spills, gently cover the area with damp paper towels or absorbent pads to prevent the powder from becoming airborne. For liquid spills, use absorbent pads to contain the liquid.
-
Clean the Area: Carefully wipe up the contained spill, working from the outside in. Clean the spill area thoroughly with a detergent solution, followed by a rinse with water.
-
Dispose of Cleanup Materials: All materials used for cleanup, including absorbent pads and wipes, must be treated as hazardous waste and disposed of in a properly labeled, sealed container.
Disposal Plan:
All this compound waste, including unused product, contaminated labware, and personal protective equipment, must be disposed of as hazardous chemical waste.
-
Segregation: Do not mix this compound waste with general laboratory trash.
-
Containment: Solid waste should be collected in a clearly labeled, sealed, and puncture-resistant container. Liquid waste should be collected in a compatible, sealed, and labeled container.
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name "this compound."
-
Removal: Follow your institution's guidelines for the pickup and disposal of hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.[4] If specific institutional guidelines are not available, you can mix the medicine with an unappealing substance like dirt or cat litter, place it in a sealed plastic bag, and then throw it in the trash.[5] Before disposing of empty containers, scratch out all personal information on the label.[5]
References
- 1. 149-17-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. This compound | 149-17-7 [chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. benchchem.com [benchchem.com]
- 5. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
